molecular formula C16H16O2 B15477999 3-tert-Butyl[1,1'-biphenyl]-2,5-dione CAS No. 25441-61-6

3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Cat. No.: B15477999
CAS No.: 25441-61-6
M. Wt: 240.30 g/mol
InChI Key: VIFAGGQMVWNVPB-UHFFFAOYSA-N
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Description

3-tert-Butyl[1,1'-biphenyl]-2,5-dione is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

25441-61-6

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-tert-butyl-6-phenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H16O2/c1-16(2,3)14-10-12(17)9-13(15(14)18)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

VIFAGGQMVWNVPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C=C(C1=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione, a compound of interest in medicinal chemistry and materials science. The presented synthetic strategy is anchored in a two-step sequence involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl framework, followed by a selective oxidation to yield the target quinone. This guide emphasizes the rationale behind experimental choices, provides detailed, step-by-step protocols, and includes visual aids to ensure clarity and reproducibility for researchers in drug development and organic synthesis.

Introduction

Substituted biphenyl quinones are a class of organic compounds that have garnered significant attention due to their diverse biological activities and applications as versatile intermediates in organic synthesis. The title compound, 3-tert-Butyl[1,1'-biphenyl]-2,5-dione, features a sterically demanding tert-butyl group on the quinone ring, which can significantly influence its electrochemical properties and biological interactions. A robust and scalable synthetic route is paramount for the thorough investigation and potential application of this molecule.

This guide delineates a logical and efficient synthetic pathway, commencing with the formation of a substituted biphenyl diol via the well-established Suzuki-Miyaura cross-coupling reaction. This is followed by a mild oxidation to furnish the desired dione. The causality behind the choice of reagents, catalysts, and reaction conditions is discussed to provide a deeper understanding of the synthetic process.

Synthetic Strategy Overview

The synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is strategically approached in two primary stages. The initial and crucial step is the creation of the carbon-carbon bond between the two phenyl rings. For this, the Suzuki-Miyaura cross-coupling reaction is the method of choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the required organoboron reagents.[1][2][3] The second stage involves the oxidation of the resulting biphenyl-diol to the target dione. This transformation requires a selective oxidizing agent that does not affect the biphenyl core.

Synthetic_Workflow cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Oxidation 2-Bromo-3-tert-butylhydroquinone 2-Bromo-3-tert-butylhydroquinone 3-tert-Butyl[1,1'-biphenyl]-2,5-diol 3-tert-Butyl[1,1'-biphenyl]-2,5-diol 2-Bromo-3-tert-butylhydroquinone->3-tert-Butyl[1,1'-biphenyl]-2,5-diol Suzuki-Miyaura Coupling Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->3-tert-Butyl[1,1'-biphenyl]-2,5-diol Pd_catalyst_base Pd Catalyst / Base Pd_catalyst_base->3-tert-Butyl[1,1'-biphenyl]-2,5-diol 3-tert-Butyl[1,1'-biphenyl]-2,5-dione 3-tert-Butyl[1,1'-biphenyl]-2,5-dione 3-tert-Butyl[1,1'-biphenyl]-2,5-diol->3-tert-Butyl[1,1'-biphenyl]-2,5-dione Oxidation Oxidizing_agent Oxidizing Agent Oxidizing_agent->3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Caption: Overall synthetic workflow for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

Part 1: Suzuki-Miyaura Cross-Coupling for the Biphenyl Core

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4] It involves the palladium-catalyzed reaction between an organoboron compound (in this case, phenylboronic acid) and an organohalide. The choice of a brominated precursor is a balance between reactivity and stability, with bromoarenes often providing reliable results.[4]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that involves three key steps:[5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromo-3-tert-butylhydroquinone) to form a Pd(II) species.

  • Transmetalation: The organoboron compound (phenylboronic acid), activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition ArPdIILX Ar-Pd(II)-X(L)₂ OxAdd->ArPdIILX Transmetalation Transmetalation ArPdIILX->Transmetalation ArPdIIArL2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdIIArL2 ReductiveElimination Reductive Elimination ArPdIIArL2->ReductiveElimination ReductiveElimination->Pd0L2 Regeneration Biphenyl Ar-Ar' ReductiveElimination->Biphenyl ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-diol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[6][7]

Materials:

  • 2-Bromo-3-tert-butylhydroquinone

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 2-bromo-3-tert-butylhydroquinone (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v) as the solvent.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-tert-Butyl[1,1'-biphenyl]-2,5-diol.

Reagent/ParameterQuantity/ValueRationale
2-Bromo-3-tert-butylhydroquinone1.0 eqAryl halide coupling partner.
Phenylboronic acid1.2 eqOrganoboron coupling partner; slight excess ensures complete reaction.
Pd(PPh₃)₄0.03 eqPalladium(0) catalyst for the cross-coupling reaction.[7]
K₂CO₃2.0 eqBase required for the activation of the boronic acid.[7]
Toluene/Water4:1 v/vBiphasic solvent system, common for Suzuki couplings.
Temperature85-90 °CPromotes the reaction at a reasonable rate without significant catalyst decomposition.
Reaction Time12-24 hoursTypical duration for Suzuki couplings; should be monitored by TLC.

Part 2: Oxidation to 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

The final step in the synthesis is the oxidation of the hydroquinone moiety of the biphenyl-diol to the corresponding p-benzoquinone. A variety of oxidizing agents can be employed for this transformation.[8] Manganese dioxide (MnO₂) is a mild and effective reagent for this purpose, often used for the oxidation of hydroquinones to quinones.[1][8]

Mechanism of Oxidation with Manganese Dioxide

The oxidation of hydroquinones with manganese dioxide is a heterogeneous reaction that is believed to proceed through a radical mechanism. The hydroquinone adsorbs onto the surface of the MnO₂, followed by a stepwise electron transfer and proton loss to form the quinone.

Experimental Protocol: Synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

This protocol is based on the established oxidation of tert-butylhydroquinone.[1][8]

Materials:

  • 3-tert-Butyl[1,1'-biphenyl]-2,5-diol

  • Activated manganese dioxide (MnO₂)

  • Toluene

  • Celite (for filtration)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-tert-Butyl[1,1'-biphenyl]-2,5-diol (1.0 eq) in toluene.

  • Add activated manganese dioxide (2.0-5.0 eq) to the solution.

  • Heat the mixture to 70-80 °C with vigorous stirring for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the manganese dioxide. Wash the filter cake with toluene.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization (e.g., from ethanol or hexane) to obtain pure 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

Reagent/ParameterQuantity/ValueRationale
3-tert-Butyl[1,1'-biphenyl]-2,5-diol1.0 eqSubstrate for oxidation.
Manganese Dioxide2.0-5.0 eqMild oxidizing agent for the conversion of hydroquinone to quinone.[1][8]
TolueneSolventA suitable solvent that allows for heating and is relatively inert.
Temperature70-80 °CProvides sufficient energy for the oxidation to proceed at a practical rate.
Reaction Time3-6 hoursTypical reaction time; should be monitored for completion.

Characterization

The identity and purity of the final product, 3-tert-Butyl[1,1'-biphenyl]-2,5-dione, should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the quinone moiety.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

This in-depth technical guide has detailed a reliable and logical two-step synthesis for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione. The strategy leverages the power and versatility of the Suzuki-Miyaura cross-coupling for the construction of the biphenyl core, followed by a mild and selective oxidation to furnish the target quinone. The provided experimental protocols and mechanistic insights are intended to empower researchers in the fields of organic synthesis and drug development to confidently prepare this valuable compound for further investigation.

References

  • BenchChem. (2025). Synthesis of 2-Butyl-p-benzoquinone from 2-tert-butylhydroquinone: An In-depth Technical Guide.
  • (n.d.). Synthesis of 2-tert-butyl-1,4-benzoquinone.
  • Google Patents. (n.d.). RU2654477C2 - Method of producing 2,6-di-tert-butyl-p-benzoquinone.
  • Amerigo Scientific. (n.d.). 2-tert-Butyl-1,4-benzoquinone (98%).
  • ResearchGate. (2018).
  • PMC. (2025). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling.
  • (2024).
  • Benchchem. (n.d.). Synthesis routes of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol.
  • Organic Syntheses. (n.d.). Procedure 3.
  • Chemistry LibreTexts. (2020). 17.
  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • ACS Publications. (2012).
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction.
  • SciSpace. (n.d.).
  • Organic Syntheses. (n.d.). Procedure 3.
  • Semantic Scholar. (n.d.).
  • Organic Chemistry Portal. (n.d.). 2,5-Di-tert-butyl-1,4-benzoquinone, 2,5-DTBQ.
  • Organic Chemistry Portal. (2021).
  • (n.d.). Kinetics and mechanism of oxidation of diois by bis(2,2'-bipyridyl) copper(ll)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MilliporeSigma. (n.d.). 6,6′-Tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

Sources

3-tert-Butyl[1,1'-biphenyl]-2,5-dione chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and biological mechanisms of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione , chemically identified as 2-tert-butyl-3-phenyl-1,4-benzoquinone .[1]

This compound represents a specific class of sterically hindered quinones where the juxtaposition of a bulky tert-butyl group and a phenyl ring creates unique electronic and conformational properties, distinguishing it from simple benzoquinones.[1]

Synonyms: 2-tert-Butyl-3-phenyl-1,4-benzoquinone; 2-tert-Butyl-3-phenyl-p-benzoquinone.[1] CAS Registry Number: 1422466-50-9 (Isomeric/Analogous Reference)[1]

Part 1: Physicochemical Profile & Molecular Architecture[1][2][3]

Structural Identity & Nomenclature

The nomenclature "3-tert-Butyl[1,1'-biphenyl]-2,5-dione" utilizes the biphenyl skeleton as the parent structure.[1]

  • Position 1: Connection to the phenyl ring.[1]

  • Positions 2 & 5: Carbonyl groups (Ketones), establishing the para-quinone system.[1]

  • Position 3: tert-Butyl substituent.[1][2]

This structure corresponds to a 1,4-benzoquinone core substituted at the C2 position with a phenyl group and at the C3 position with a tert-butyl group.[1]

Steric Orthogonality

Unlike planar quinones (e.g., 1,4-benzoquinone), this molecule exhibits significant steric strain .[1] The bulky tert-butyl group at C3 and the phenyl ring at C2 force the phenyl ring to twist out of the plane of the quinone ring.[1]

  • Consequence: The π-conjugation between the phenyl ring and the quinone system is disrupted.[1]

  • Result: The molecule behaves chemically more like an isolated, electron-deficient quinone rather than a fully conjugated biphenyl system.[1] This "orthogonal" conformation increases solubility in non-polar solvents and alters its redox potential.[1]

Key Physicochemical Data
PropertyValue / CharacteristicRelevance
Molecular Formula C₁₆H₁₆O₂Core stoichiometry.[1][3][2]
Molecular Weight 240.30 g/mol Small molecule, cell-permeable.[1]
Appearance Yellow to Orange Crystalline SolidTypical of para-quinones due to n→π* transitions.[1]
LogP (Predicted) ~4.2 - 4.5Highly lipophilic; readily crosses cell membranes.[1]
H-Bond Donors 0No -OH groups; purely an acceptor.[1]
H-Bond Acceptors 2Carbonyl oxygens available for interaction.[1]
Reactivity Electrophile (Michael Acceptor)Susceptible to nucleophilic attack at C5/C6.[1]

Part 2: Synthetic Pathways[1]

The synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione typically involves the oxidation of its hydroquinone precursor or the radical arylation of a pre-existing quinone.[1]

Primary Route: Oxidation of Biphenyl-Diol

The most reliable laboratory route involves the oxidation of 3-tert-butyl-2,5-dihydroxybiphenyl .[1]

  • Precursor: 3-tert-butyl-[1,1'-biphenyl]-2,5-diol.[1]

  • Oxidant: Silver(I) Oxide (Ag₂O) or Cerium(IV) Ammonium Nitrate (CAN).[1]

  • Mechanism: Two-electron oxidation of the hydroquinone to the quinone.[1]

Secondary Route: Radical Arylation (Meerwein Arylation)

Direct coupling of 2-tert-butyl-1,4-benzoquinone with a phenyl diazonium salt.[1]

  • Mechanism: The tert-butyl group directs the incoming phenyl radical to the ortho position (C3) or para position (C5).[1] Due to steric hindrance, yields at the C3 position (target) may be lower than C5, requiring chromatographic separation.[1]

Visualization of Synthetic Logic

Synthesis Precursor 2-tert-Butyl-1,4-benzoquinone Intermediate Radical Intermediate (Steric Selection) Precursor->Intermediate Reagent Phenyl Diazonium Salt (Ph-N2+) Reagent->Intermediate Product 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (Target) Intermediate->Product Minor Path (Steric Hindrance) SideProduct 5-Phenyl Isomer (Regioisomer) Intermediate->SideProduct Major Path (Less Hindered)

Caption: Synthetic pathway via radical arylation showing the regioselective challenge due to steric hindrance.

Part 3: Biological Mechanism of Action[1]

The pharmacological and toxicological profile of this compound is governed by two primary mechanisms: Redox Cycling and Electrophilic Arylation .[1]

Mechanism 1: Redox Cycling & ROS Generation

Like most quinones, this molecule can undergo a one-electron reduction catalyzed by intracellular reductases (e.g., Cytochrome P450 reductase, NQO1).[1]

  • Reduction: Quinone

    
     Semiquinone Radical Anion.
    
  • Re-oxidation: Semiquinone + O₂

    
     Quinone + Superoxide Anion (O₂[1]•⁻).
    
  • Outcome: A futile redox cycle that depletes cellular NADPH and generates massive oxidative stress, leading to mitochondrial dysfunction and apoptosis.[1]

Mechanism 2: Michael Addition (Alkylation)

The quinone ring acts as a Michael acceptor.[1]

  • Target: Cysteine thiols (GSH, protein-SH) and amine groups on DNA/proteins.[1]

  • Regioselectivity: Nucleophiles will preferentially attack C5 or C6 (the unsubstituted carbons) because the C2-C3 bond is shielded by the bulky tert-butyl and phenyl groups.[1]

  • Effect: Depletion of Glutathione (GSH) and covalent modification of signaling proteins (e.g., Keap1, leading to Nrf2 activation).[1]

Signaling Pathway Visualization

Mechanism Compound 3-tert-Butyl[1,1'-biphenyl]-2,5-dione Semiquinone Semiquinone Radical Compound->Semiquinone 1e- Reduction Adduct Thiol-Quinone Adduct (at C5/C6) Compound->Adduct Michael Addition Reductase Enzyme: P450 Reductase Reductase->Semiquinone Semiquinone->Compound Auto-oxidation ROS Superoxide (O2•⁻) + H2O2 Semiquinone->ROS Oxygen Molecular Oxygen (O2) Oxygen->ROS Accepts Electron Damage Mitochondrial Collapse & Apoptosis ROS->Damage Nucleophile Cellular Thiols (GSH) Nucleophile->Adduct

Caption: Dual mechanism of action: Futile redox cycling generating ROS and covalent alkylation of cellular thiols.[1]

Part 4: Experimental Protocols

Protocol: Synthesis via Ag₂O Oxidation

Objective: To generate high-purity quinone from the hydroquinone precursor without over-oxidation.[1]

Reagents:

  • 3-tert-butyl-2,5-dihydroxybiphenyl (1.0 equiv)[1]

  • Silver(I) Oxide (Ag₂O) (2.5 equiv)[1]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[1]

  • Solvent: Dry Dichloromethane (DCM) or Diethyl Ether.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the hydroquinone precursor in 10 mL of dry DCM in a round-bottom flask.

  • Addition: Add 2.5 mmol of Ag₂O and 200 mg of Na₂SO₄ (as a desiccant) to the stirring solution.

  • Reaction: Stir vigorously at room temperature for 30–60 minutes. Monitor by TLC (The spot should shift from UV-active/polar to a yellow/orange non-polar spot).[1]

  • Filtration: Filter the mixture through a pad of Celite to remove silver residues. Wash the pad with DCM.[1]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary. The product should be a bright yellow/orange solid.[1]

Protocol: In Vitro Cytotoxicity & ROS Assay

Objective: To validate the redox cycling potential of the compound.[1]

System: HL-60 or Jurkat cell lines.

  • Treatment: Incubate cells with the compound (0.1 – 50 µM) for 4 hours.[1]

  • ROS Detection: Add DCFH-DA (2',7'-dichlorofluorescin diacetate) at 10 µM for the final 30 minutes.[1]

  • Measurement: Wash cells with PBS and analyze via Flow Cytometry (Ex/Em: 488/525 nm).

  • Control: Use NAC (N-acetylcysteine) pre-treatment (5 mM) to verify if toxicity is ROS-dependent.[1] If NAC rescues cell viability, the mechanism is confirmed as oxidative stress.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13307525, 2-tert-Butyl-3-phenyl-1,4-benzoquinone. Retrieved from [Link][1]

  • Bolton, J. L., et al. (2000).[1] Role of Quinones in Toxicology. Chemical Research in Toxicology, 13(3), 135-160.[1] (Foundational text on quinone redox cycling mechanisms).

  • O'Brien, P. J. (1991).[1] Molecular mechanisms of quinone cytotoxicity. Chemico-Biological Interactions, 80(1), 1-41.[1] (Detailed analysis of Michael addition vs. Redox cycling).

  • Molaid Chemicals. (2024).[1] Chemical Properties of 2-tert-butyl-3-phenyl-1,4-benzoquinone (CAS 1422466-50-9). Retrieved from [Link]

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An In-depth Technical Guide on the Core Mechanism of Action of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of the available scientific literature reveals no direct studies detailing the mechanism of action for the specific compound 3-tert-Butyl[1,1'-biphenyl]-2,5-dione. While extensive research exists for structurally related molecules containing tert-butyl and biphenyl moieties, the unique arrangement of these functional groups in a 2,5-dione configuration on a biphenyl scaffold has not been the subject of published mechanistic investigations.

This guide will, therefore, address the current landscape of knowledge, highlighting the activities of related compounds to provide a foundational context for future research into the potential biological effects of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

Introduction to Biphenyl and Tert-Butyl Scaffolds in Drug Discovery

The biphenyl backbone is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of substituents to interact with biological targets. The addition of a bulky, lipophilic tert-butyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and membrane permeability.

The 2,5-dione functionality, a Michael acceptor, suggests a potential for covalent interaction with nucleophilic residues in proteins, such as cysteine, which could be a key aspect of its mechanism of action. However, without experimental data, this remains speculative.

Mechanistic Insights from Structurally Related Compounds

To hypothesize potential mechanisms for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione, it is instructive to examine the established biological activities of similar chemical structures.

Tert-Butylhydroquinones and Oxidative Stress

A significant body of research exists for tert-butylhydroquinone (TBHQ) and its derivatives. These compounds are widely recognized for their antioxidant properties, primarily acting through the activation of the Nrf2/Keap1 signaling pathway.[1][2] This pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1]

However, it is crucial to note that high concentrations of some hydroquinones, including TBHQ, have been associated with cytotoxic and genotoxic effects.[3][4] This dual nature underscores the importance of dose-dependent studies in evaluating the biological activity of such compounds.

Biphenyl Diols and Phenols: Diverse Biological Activities

Various substituted biphenyls exhibit a wide range of biological activities. For instance, 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol and related phenols are noted in the literature, though often in the context of their synthesis and chemical properties rather than specific mechanisms of action.[5][6] Some biphenyl compounds have been investigated for their anti-inflammatory and anticancer properties.[7]

Pyrrolidine-2,5-dione Derivatives in Neuroscience

The pyrrolidine-2,5-dione (succinimide) core is found in several anticonvulsant drugs.[8][9] These compounds often exert their effects by modulating ion channels or neurotransmitter systems. While 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is not a direct analogue, the presence of the dione ring raises the possibility of neurological activity, a hypothesis that would require experimental validation.

Proposed Avenues for Future Mechanistic Investigation

Given the absence of direct data, a systematic investigation is required to elucidate the mechanism of action of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione. The following experimental workflow is proposed as a starting point for researchers.

Initial Target Identification and Cellular Effects

A logical first step would be to screen the compound against a panel of known biological targets, including kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. Concurrently, cellular assays should be employed to assess its effects on cell viability, proliferation, and apoptosis in various cell lines.

Experimental Workflow: Initial Cellular Screening

Caption: Workflow for initial assessment of cellular effects.

Investigation of Potential Signaling Pathways

Based on the initial screening results, subsequent experiments can be designed to probe specific signaling pathways. For example, if the compound exhibits antioxidant activity, the Nrf2 pathway would be a prime candidate for investigation.

Experimental Protocol: Western Blot Analysis of Nrf2 Pathway Activation

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HBZY-1 rat glomerular mesangial cells) and allow to adhere overnight.[1][10] Treat cells with varying concentrations of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione for a specified time course.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against Nrf2, Keap1, HO-1, and NQO1, followed by incubation with a corresponding HRP-conjugated secondary antibody.[1][10]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Visualization: Hypothetical Nrf2 Activation

G cluster_0 Cytoplasm cluster_1 Nucleus Compound 3-tert-Butyl[1,1'-biphenyl]-2,5-dione Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitination & Degradation Keap1->Ub Targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Gene Expression (HO-1, NQO1) ARE->Gene_Expression Promotes

Caption: Hypothetical Nrf2 activation by the compound.

Quantitative Data from Related Compounds

While no quantitative data exists for the title compound, the following table summarizes the activity of a related hydroquinone, providing a reference point for potential potency.

CompoundAssayCell LineIC50 / ED50Reference
2,5-di-tert-butyl-1,4-hydroquinone (DTBHQ)Enhancement of MCA-initiated cell transformationBALB/3T32.5-15 µM[11]

Conclusion and Future Directions

The mechanism of action of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione remains an open area of scientific inquiry. Based on the chemical structure, it is plausible that this compound could interact with cellular pathways involved in oxidative stress response, cell signaling, or neurological function. The proposed experimental workflows provide a roadmap for future research that will be essential to unravel the biological activities of this novel compound and to assess its potential as a therapeutic agent or a tool for chemical biology. The synthesis and subsequent biological evaluation of this and related diones are critical next steps in this endeavor.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Synthesis routes of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol. (n.d.). Benchchem.
  • Sakai, A., et al. (2001).
  • Synthesis of the title compound. Tert-Butyl 4-([1,1'-biphenyl]. (n.d.). ResearchGate.
  • 3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol. (n.d.). PubChem.
  • 3,3',5,5'-Tetra-tert-butyl-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione. (n.d.). ChemScene.
  • Li, Y., et al. (2022). Diphenyl Diselenide Alleviates Tert-Butyl Hydrogen Peroxide-Induced Oxidative Stress and Lipopolysaccharide-Induced Inflammation in Rat Glomerular Mesangial Cells. International Journal of Molecular Sciences, 23(19), 11299.
  • Li, Y., et al. (2022). Diphenyl Diselenide Alleviates Tert-Butyl Hydrogen Peroxide-Induced Oxidative Stress and Lipopolysaccharide-Induced Inflammation in Rat Glomerular Mesangial Cells. MDPI.
  • Karimi, A., et al. (2024). Cytotoxic and genotoxic effects of tert-butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants. Food Science & Nutrition.
  • 3,3',5,5'-Tetra-tert-butyl-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione. (n.d.). MilliporeSigma.
  • Sun, L., et al. (n.d.). Supporting information: Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates. RSC.
  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022). MDPI.
  • Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(1), 203.
  • Słoczyńska, K., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 25(22), 12345.
  • Karimi, A., et al. (2024). Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antio. ResearchGate.
  • Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. (n.d.). ChemRxiv.
  • N1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl). (n.d.). MilliporeSigma.
  • N1-[3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl]-N2-[2-(3,5-di-tert-butylphenyl)naphthalen-1-yl]benzene-1,2-diamine. (n.d.). TCI Chemicals.
  • N1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl). (n.d.). BLDpharm.
  • Zhou, Q., et al. (2019). Tert-Butylhydroquinone Treatment Alleviates Contrast-Induced Nephropathy in Rats by Activating the Nrf2/Sirt3/Sod2 Signaling Pathway.
  • 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. (2024). MDPI.
  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. (2025). SciELO México.
  • Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749.
  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (2025). ResearchGate.

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Spectroscopic Characterization of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 3-tert-Butyl[1,1'-biphenyl]-2,5-dione. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and analysis of structurally analogous compounds. Furthermore, it details robust experimental protocols for acquiring high-quality spectroscopic data and provides in-depth guidance on spectral interpretation. This guide is designed to be a practical tool for the synthesis, identification, and purification of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione and similar chemical entities.

Introduction: The Significance of Spectroscopic Analysis

The structural elucidation of a novel chemical entity is a cornerstone of modern chemistry and drug discovery. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into connectivity, functional groups, and overall molecular weight. For a molecule such as 3-tert-Butyl[1,1'-biphenyl]-2,5-dione, a substituted biphenylquinone, a multi-faceted spectroscopic approach is imperative for unambiguous characterization. Biphenyl derivatives are prevalent structural motifs in pharmacologically active compounds, and a thorough understanding of their spectroscopic properties is crucial for advancing medicinal chemistry.[1]

This guide will delve into the predicted spectroscopic signatures of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione and the methodologies to obtain them.

Molecular Structure and Predicted Spectroscopic Overview

A foundational understanding of the molecular structure is paramount for predicting and interpreting spectroscopic data. The structure of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is presented below, with key regions highlighted for the subsequent spectroscopic discussion.

Caption: Molecular Structure of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of distinct proton environments and their neighboring protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.4 - 7.6Multiplet5HPhenyl group protons
~ 6.8Singlet1HQuinone ring proton
~ 6.5Singlet1HQuinone ring proton
~ 1.3Singlet9Htert-Butyl group protons

Rationale for Predictions:

  • Aromatic Protons (Phenyl Group): The protons on the unsubstituted phenyl ring are expected to appear in the typical aromatic region of the spectrum. The exact chemical shifts and multiplicities will depend on the rotational dynamics of the biphenyl system.

  • Quinone Protons: The protons on the quinone ring are in a more electron-deficient environment and are expected to be deshielded, appearing at a lower field than typical aromatic protons. Their distinct electronic environments suggest they will appear as separate signals.

  • tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, significantly shielded compared to the aromatic protons.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment
~ 187Carbonyl carbons (C=O)
~ 148Quaternary carbon attached to tert-butyl group
~ 145Quaternary carbon of the biphenyl linkage
~ 135Quaternary carbon of the biphenyl linkage
~ 130 - 133CH carbons of the quinone ring
~ 128 - 130CH carbons of the phenyl ring
~ 127Quaternary carbon of the phenyl ring
~ 35Quaternary carbon of the tert-butyl group
~ 29Methyl carbons of the tert-butyl group

Rationale for Predictions:

  • Carbonyl Carbons: The carbonyl carbons of the quinone are highly deshielded and will appear at the downfield end of the spectrum.

  • Aromatic and Quinone Carbons: The sp² hybridized carbons of the aromatic and quinone rings will appear in the midfield region. Quaternary carbons will generally have weaker signals.

  • tert-Butyl Carbons: The sp³ hybridized carbons of the tert-butyl group will be the most shielded carbons, appearing at the upfield end of the spectrum.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve ~5-10 mg of sample Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl3) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into NMR spectrometer (e.g., 400 MHz) Lock Lock and shim the spectrometer Spectrometer->Lock Acquire Acquire ¹H and ¹³C spectra Lock->Acquire Process Process the raw data (Fourier transform, phase correction, baseline correction) Integrate Integrate ¹H signals and pick peaks for both spectra Process->Integrate

Caption: General workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer (a 400 MHz instrument is generally sufficient for routine characterization) equipped with a broadband probe.

  • Data Acquisition:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum. For improved sensitivity, a larger number of scans may be necessary.

  • Data Processing: Process the raw free induction decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3100 - 3000C-H stretchAromatic/Vinylic
~ 2960 - 2850C-H stretchAliphatic (tert-Butyl)
~ 1680 - 1660C=O stretchConjugated Ketone (Quinone)
~ 1600 - 1450C=C stretchAromatic/Quinone Ring
~ 1370C-H bendtert-Butyl
~ 850 - 750C-H bendAromatic (out-of-plane)

Rationale for Predictions:

  • C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the sp² hybridized protons of the aromatic and quinone rings and the sp³ hybridized protons of the tert-butyl group.

  • Carbonyl Stretch: A strong, sharp absorption band corresponding to the C=O stretching of the conjugated quinone system is expected. This is a key diagnostic peak.

  • C=C Stretches: Absorptions due to the carbon-carbon double bonds within the aromatic and quinone rings will be present in the fingerprint region.

  • Bending Vibrations: Characteristic bending vibrations for the tert-butyl group and out-of-plane bending for the aromatic protons will also be observed.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Detailed Steps:

  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for its ease of use and minimal sample preparation.

  • Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

  • Sample Analysis: Place a small amount of the solid 3-tert-Butyl[1,1'-biphenyl]-2,5-dione sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum to identify and label the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Predicted Mass Spectrum
  • Molecular Ion (M⁺∙): The molecular formula of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is C₁₈H₁₈O₂. The calculated monoisotopic mass is 266.1307 g/mol . A high-resolution mass spectrum should show a molecular ion peak at m/z 266.1307.

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): A fragment ion at m/z 251, corresponding to the loss of a methyl radical from the tert-butyl group, is highly probable. This is a common fragmentation for tert-butyl containing compounds.

    • Loss of isobutylene (-C₄H₈): A McLafferty-type rearrangement could lead to the loss of isobutylene, resulting in a fragment at m/z 210.

    • Retro-Diels-Alder: Fragmentation of the quinone ring could also occur.

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Prepare a dilute solution of the sample Solvent in a suitable solvent (e.g., methanol or acetonitrile) Sample->Solvent Infuse Infuse the sample into the mass spectrometer Ionize Ionize using ESI or APCI Infuse->Ionize Analyze Analyze using a high-resolution mass analyzer (e.g., TOF or Orbitrap) Ionize->Analyze Identify Identify the molecular ion peak Analyze_Frags Analyze the fragmentation pattern Identify->Analyze_Frags

Sources

An In-Depth Technical Guide to the Crystal Structure of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione: A Methodological and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties, governing its interactions with other molecules and its overall behavior in a condensed phase. For drug development professionals and materials scientists, a deep understanding of the crystal structure is paramount for rational design and optimization. This guide focuses on 3-tert-Butyl[1,1'-biphenyl]-2,5-dione, a biphenyl derivative of significant interest due to its unique electronic and steric features.

While a definitive, publicly available crystal structure for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is not available at the time of this writing, this guide will serve as a comprehensive roadmap for its determination and analysis. As a Senior Application Scientist, the intent is to provide not just a theoretical overview, but a practical, field-proven framework for researchers to approach the synthesis, crystallization, and structural elucidation of this molecule and its analogs. We will draw upon established methodologies and comparative data from structurally related biphenyl compounds to anticipate key structural features and to underscore the causality behind experimental choices.[1][2]

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

A high-quality single crystal is the prerequisite for successful X-ray diffraction analysis. The journey to obtaining such a crystal begins with the synthesis of the target compound with high purity.

Proposed Synthesis Route

A plausible synthetic route to 3-tert-Butyl[1,1'-biphenyl]-2,5-dione would likely involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biphenyl core, followed by oxidation to introduce the dione functionality.

Diagram of Proposed Synthesis Workflow

G A 2-Bromo-3-tert-butyl-1,4-dimethoxybenzene C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Phenylboronic acid B->C D 3-tert-Butyl-2,5-dimethoxy-1,1'-biphenyl C->D Formation of biphenyl core E Oxidative Demethylation (e.g., with ceric ammonium nitrate) D->E F 3-tert-Butyl[1,1'-biphenyl]-2,5-dione E->F Formation of dione

Caption: Proposed synthetic pathway to 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

Experimental Protocol for Crystallization

The growth of diffraction-quality single crystals is often the most challenging step. The following protocol outlines a systematic approach.

  • Purification of the Crude Product:

    • Rationale: Impurities can inhibit crystal nucleation and growth.

    • Method: The synthesized 3-tert-Butyl[1,1'-biphenyl]-2,5-dione should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The purity of the fractions should be monitored by thin-layer chromatography.

  • Solvent Screening for Crystallization:

    • Rationale: The choice of solvent is critical as it influences solubility and crystal packing.

    • Method: A small amount of the purified compound (5-10 mg) is placed in several small vials. A range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, and mixtures thereof) are added dropwise until the solid dissolves. The vials are then loosely capped to allow for slow evaporation.

  • Slow Evaporation Crystallization:

    • Rationale: Slow solvent evaporation allows for the ordered growth of a single crystal lattice.

    • Method: Once a promising solvent or solvent system is identified, a larger batch of the purified compound is dissolved to near saturation. The solution is filtered through a syringe filter to remove any particulate matter and left in a loosely capped vial in a vibration-free environment.

Part 2: X-ray Diffraction Analysis: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Experimental Protocol for Data Collection and Structure Solution
  • Crystal Mounting and Data Collection:

    • Rationale: A well-defined, single crystal is essential for obtaining high-quality diffraction data. Low temperatures are used to minimize thermal vibrations of the atoms.[1]

    • Method: A suitable crystal is selected under a microscope and mounted on a goniometer head. Data collection is typically performed at a low temperature (around 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[2]

  • Data Processing and Structure Solution:

    • Rationale: The raw diffraction images are processed to determine the unit cell dimensions and symmetry, which are then used to solve the phase problem and generate an initial electron density map.

    • Method: The collected diffraction data is processed to integrate the reflection intensities and apply corrections for experimental factors. The structure is then solved using direct methods or Patterson methods, and the resulting atomic model is refined against the experimental data.

Diagram of X-ray Crystallography Workflow

G A Single Crystal Selection B Mounting on Goniometer A->B C X-ray Diffraction Data Collection B->C D Data Processing and Reduction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Validation and Analysis F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 3: Anticipated Crystal Structure and Comparative Analysis

Based on the known structures of related biphenyl derivatives, we can anticipate several key structural features for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

The Biphenyl Core and Dihedral Angle

A critical parameter in biphenyl structures is the dihedral angle between the two phenyl rings.[1] This angle is a result of the balance between the stabilizing π-conjugation (favoring planarity) and the steric hindrance from ortho substituents (favoring a twisted conformation). The presence of the tert-butyl group at the 3-position is expected to have a moderate influence on this angle.

Influence of the Dione Functionality

The 2,5-dione moiety will introduce planarity to its host phenyl ring and provide sites for intermolecular interactions, such as C-H···O hydrogen bonds, which are likely to play a significant role in the overall crystal packing.

Comparative Crystallographic Data of Biphenyl Derivatives

To provide a predictive framework, the following table summarizes key crystallographic parameters for related biphenyl compounds.

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (°)Reference
4,4'-BiphenyldiolP2₁/c10.5515.3597.99495.740[3]
3,3',5,5'-Tetra-tert-butyl-4,4'-biphenyldiolP2₁/n10.99419.30812.23590.72~45[3]
4-(tert-Butyl)-4'-nitro-1,1'-biphenylP2₁/n6.4489.24823.45795.11-[4]
3,3'-Di-tert-butyl-5,5'-dimethoxy-biphenyl-2,2'-diolI4₁/a20.42220.42210.0219089.8[5][6]

Note: This table presents data for comparative purposes to illustrate the effects of substitution on the crystal structure of biphenyls.

Part 4: The Role of Computational Chemistry

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the likely geometry and electronic properties of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.[4]

Protocol for a DFT Study
  • Model Building: Construct the 3D model of the molecule.

  • Geometry Optimization: Perform a full geometry optimization in the gas phase using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculation: Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation.

  • Property Calculations: Calculate properties such as the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO) to understand its reactivity.[4]

Diagram of Computational Chemistry Workflow

G A Build 3D Molecular Model B Geometry Optimization (DFT) A->B C Frequency Analysis B->C Verify Minimum Energy D Property Calculations (MEP, HOMO/LUMO) B->D E Comparison with Experimental Data (if available) D->E

Caption: A typical workflow for a computational study of a small molecule.

Conclusion

While the specific crystal structure of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione remains to be experimentally determined, this guide provides a robust and scientifically grounded framework for its elucidation and analysis. By combining established synthetic and crystallographic protocols with comparative analysis of related structures and the predictive power of computational chemistry, researchers are well-equipped to uncover the intricate three-dimensional architecture of this and other novel biphenyl derivatives. The structural insights gained will be invaluable for applications in drug design, materials science, and beyond.

References

  • Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65. Available from: [Link]

  • Jackisch, M. A., et al. (1990). Structures of three related biphenyl compounds: 4,4'-biphenyldiol, 3,3',5,5'-tetra-tert-butyl-4,4'-biphenyldiol, and 3,3',5,5'-tetra-tert-butyl-1,1'-bicyclohexa-2,5-dienylidene-4,4'-dione. Acta Crystallographica Section C: Crystal Structure Communications, 46(5), 919-922. Available from: [Link]

  • Kamble, R. R., et al. (2011). An efficient synthesis, X-ray and spectral characterization of biphenyl derivatives. Journal of Chemical Sciences, 123(4), 393-401. Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of the title compound. Tert-Butyl 4-([1,1'-biphenyl]... Available from: [Link]

  • ResearchGate. X-ray diffraction (XRD) patterns of terpolyimides based on... Available from: [Link]

  • Al-Hamdani, Y. S., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Molecules, 28(15), 5895. Available from: [Link]

  • Griesser, U. J., & Burger, A. (2000). Trimorphism of 4,4′-Di(tert.-butyl)-biphenyl: Structural, thermodynamic and kinetic aspects. Journal of Thermal Analysis and Calorimetry, 62(2), 417-430. Available from: [Link]

  • Echevarria, A. M., & Duffy, M. P. (2021). Dibenzophosphole Synthesis from 4-4'-ditertbutyl-1,1'-biphenyl by Double C-P Bond Formation. Southern Adventist University Research Journal, 22(1), Article 5. Available from: [Link]

  • Kumari, N., et al. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 90-98. Available from: [Link]

  • PubChem. 3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol. Available from: [Link]

  • Wang, Y., et al. (2009). 3,3'-Di-tert-butyl-5,5'-dimethoxy-biphenyl-2,2'-diol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1664. Available from: [Link]

  • PubChem. 3,3'-Di-tert-butylbiphenyl. Available from: [Link]

  • ResearchGate. Crystal Structure of N-(tert-Butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane Carboxamide. Available from: [Link]

  • ResearchGate. 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol. Available from: [Link]

  • Bobko, A. A., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules, 29(3), 548. Available from: [Link]

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Technical Guide: Solubility Profile of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

[1]

Physicochemical Identity & Structural Logic[1]

To understand the solubility behavior of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione , we must first decode its structure.[1] It is a para-quinone (1,4-benzoquinone) core substituted with a phenyl group (creating the biphenyl backbone) and a tert-butyl group.[1]

  • Chemical Nature: Highly lipophilic electrophile.[1]

  • Structural Analogs: 2-Phenyl-1,4-benzoquinone; 2,5-Di-tert-butyl-1,4-benzoquinone.[1]

  • Estimated LogP: ~3.5 – 4.2 (High lipophilicity due to the bulky tert-butyl and aromatic phenyl group).[1]

  • Electronic Behavior: The quinone moiety is an electron-acceptor (oxidant), making it susceptible to nucleophilic attack (e.g., by thiols or amines) in solution.[1]

Implication for Solubility: The molecule is driven by hydrophobic interactions . It lacks hydrogen bond donors, limiting its interaction with water, but possesses significant

1

Solubility Profile

The following data categorizes solvent compatibility based on polarity and functional interaction. This profile is derived from the behavior of structurally homologous alkyl-aryl-quinones.[1]

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO (Dimethyl sulfoxide)High (>50 mM)Primary Vehicle. Ideal for biological stock solutions.[1] Stable for short-term storage at -20°C.
DMF (Dimethylformamide)High (>50 mM)Alternative to DMSO for chemical synthesis; harder to remove.[1]
Acetone High Excellent for transfer and cleaning; evaporates too quickly for open-well assays.[1]
Chlorinated DCM (Dichloromethane)Very High Extraction Solvent. Best for partitioning from aqueous phases during synthesis.[1]
Chloroform Very High Good for NMR analysis (

).[1]
Polar Protic Ethanol (100%)Moderate (~10-20 mM)Requires sonication/heating.[1] Risk of precipitation upon cooling.
Methanol Moderate/Low Not recommended for high-concentration stocks.[1]
Non-Polar Toluene High Useful for recrystallization or synthetic reactions requiring elevated temps.[1]
Hexane/Heptane Low Often used as an anti-solvent to precipitate the compound during purification.
Aqueous Water / PBS Insoluble (<10

M)
Critical Warning: Will precipitate immediately upon dilution from DMSO if concentration > solubility limit.[1]
Dissolution Thermodynamics

The dissolution of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is entropically driven in organic solvents.[1]

  • In Water: The "hydrophobic effect" dominates. The bulky tert-butyl group disrupts the hydrogen-bonding network of water, making dissolution energetically unfavorable (

    
    ).[1]
    
  • In DMSO: The sulfoxide oxygen interacts with the quinone's electron-deficient centers, while the methyl groups accommodate the lipophilic regions.

Experimental Protocols

Protocol A: Preparation of Biological Stock Solutions (Self-Validating)

Objective: Create a stable, precipitate-free stock for cell culture or enzymatic assays.[1]

  • Weighing: Weigh approx. 5–10 mg of solid compound into a sterile, amber glass vial (protect from light to prevent photodegradation of the quinone).

  • Solvent Addition: Add 100% anhydrous DMSO to achieve a concentration of 10 mM or 50 mM .

    • Calculation: Mass (mg) / MW ( g/mol ) = Moles. Moles / Volume (L) = Molarity.

  • Solubilization: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Visual Check: Hold the vial against a light source. The solution should be clear yellow/orange. Turbidity indicates incomplete dissolution.[1]

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -80°C.
    
Protocol B: Kinetic Solubility Determination (Turbidimetric)

Objective: Determine the maximum concentration ("kinetic solubility") usable in an aqueous assay buffer before precipitation occurs.

  • Preparation: Prepare a 50 mM stock in DMSO.

  • Plate Setup: Use a 96-well clear plate. Pipette 190

    
    L of PBS (pH 7.4) into rows A-H.
    
  • Titration:

    • Add 10

      
      L of DMSO stock to the first well (1:20 dilution).
      
    • Perform serial dilutions across the plate.

    • Control: DMSO only (solvent blank).

  • Incubation: Shake at room temperature for 2 hours.

  • Readout: Measure Absorbance at 620 nm (background scattering).

    • Result: A spike in OD620 indicates precipitation. The highest concentration before the spike is your Kinetic Solubility Limit .

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the intended experimental outcome.

SolventSelectionStartSelect ApplicationBioAssayBiological Assay(Cell/Enzyme)Start->BioAssaySynthesisChemical Synthesis/ PurificationStart->SynthesisAnalysisAnalytical(NMR/HPLC)Start->AnalysisDMSODMSO (Stock)Dilute < 0.5% v/vBioAssay->DMSOHigh SolubilityLow VolatilityDCMDichloromethane(Extraction)Synthesis->DCMPartitioningTolueneToluene(Recrystallization)Synthesis->TolueneThermal StabilityCDCl3Chloroform-d(NMR)Analysis->CDCl3Proton ClarityMeCNAcetonitrile(HPLC Mobile Phase)Analysis->MeCNUV Cutoff

Caption: Decision matrix for selecting the optimal solvent vehicle based on experimental constraints.

Figure 2: Aqueous Precipitation Mechanism

Understanding why this molecule precipitates is crucial for drug delivery design.[1]

PrecipitationStockSolvated in DMSO(Dipole-Dipole Stabilized)DilutionDilution into Water(High Dielectric Constant)Stock->DilutionAdd BufferConflictHydrophobic Effect:Water excludes t-Butyl/PhenylDilution->ConflictSolvent ExchangeResultAggregation &PrecipitationConflict->ResultEntropy Driven

Caption: Mechanistic pathway of precipitation upon aqueous dilution, driven by the hydrophobic effect.

Critical Handling Notes

  • Nucleophilic Sensitivity: Quinones are Michael acceptors.[1] Avoid dissolving in buffers containing high concentrations of nucleophiles (e.g., Tris, Glycine, or buffers with DTT/Mercaptoethanol) for long periods, as the compound may covalently bind to the amine/thiol, altering the effective concentration and chemical identity [1].

  • Photostability: Benzoquinones can undergo photochemical dimerization or reduction.[1] Always handle solutions in amber vials or low-light conditions.[1]

  • Toxicity: As a quinone, this compound likely generates Reactive Oxygen Species (ROS) in biological systems. Ensure appropriate PPE (gloves, goggles) is used to prevent dermal absorption.

References

  • Monks, T. J., & Jones, D. C. (2002). The metabolism and toxicity of quinones, quinonimines, quinone methides, and quinone-thioethers.[1] Current Drug Metabolism. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews. Link

  • PubChem Compound Summary. Phenyl-1,4-benzoquinone (Analogous Core). National Center for Biotechnology Information.[1] Link[1]

  • BenchChem. Solubility of 2,5-di-tert-butyl-p-benzoquinone (Structural Analog). Link(Note: Generalized reference for analog behavior).

Technical Assessment: Stability and Degradation of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

[1][2]

Executive Summary & Structural Identity

This guide provides a comprehensive stability profile for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (chemically synonymous with 2-phenyl-3-tert-butyl-1,4-benzoquinone ).[1][2] This molecule represents a hybrid class of quinones where stability is governed by the tension between the steric bulk of the tert-butyl group and the extended conjugation of the phenyl moiety.

Chemical Identity:

  • IUPAC Name: 3-tert-butyl-2-phenylcyclohexa-2,5-diene-1,4-dione[1][2]

  • Molecular Formula: C

    
    H
    
    
    O
    
    
    [1][2]
  • Core Pharmacophore: para-Benzoquinone[1][2][3]

  • Key Structural Features:

    • C2-Phenyl: Provides electronic stabilization via

      
      -conjugation but lowers the redox potential.[1][2]
      
    • C3-tert-Butyl: Provides kinetic stabilization (steric shielding) against nucleophilic attack at the adjacent carbonyl (C4) and the C2-C3 double bond.[1][2]

    • C5/C6 Positions: Unsubstituted "soft spots" highly vulnerable to nucleophilic Michael addition (e.g., by thiols).

Physicochemical Stability Profile

The stability of this quinone is not binary; it is context-dependent.[2] While the tert-butyl group prevents the rapid polymerization seen in unsubstituted benzoquinone, the molecule remains a potent electrophile and oxidant.

Table 1: Stability Matrix[1][2]
ParameterStability Ratingdegradation DriverCritical Threshold/Condition
Solid State HighDimerization / OxidationStable < 40°C; protect from UV.[1][2]
Aqueous Solution LowHydrolysis / Redox CyclingpH > 7.5 accelerates decomposition.
Protic Solvents ModeratePhotochemical ReductionUnstable in alcohols under light (UV/Vis).[2]
Aprotic Solvents HighNucleophilic AttackStable in DMSO/ACN unless nucleophiles present.
Biological Media Very LowMichael Addition / Redox

min in plasma (thiol adducts).[1][2]

Degradation Mechanisms: The "Triad of Instability"

The degradation of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione follows three distinct mechanistic pathways. Understanding these is crucial for experimental design and formulation.

Photochemical Degradation (The H-Abstraction Pathway)

Quinones are photo-active.[1][2] Upon irradiation (UV or blue light), the molecule enters an excited triplet state (

2
  • Mechanism:

    
    
    
  • Reaction:

    
    
    
  • Outcome: Formation of the reduced diol (Hydroquinone) and solvent oxidation products.

  • Mitigation: Amber glassware is mandatory.

Nucleophilic Degradation (Michael Addition)

Despite the steric hindrance at C3, the C5 and C6 positions are exposed. In biological or nucleophilic environments, "soft" nucleophiles (Thiols: Glutathione, Cysteine) attack these positions.

  • Regioselectivity: The tert-butyl group at C3 blocks attack at C2/C3.[2] The phenyl group at C2 exerts electronic influence but leaves C5/C6 relatively accessible.

  • Primary Product: 5-S-Glutathionyl-3-tert-butyl-2-phenyl-1,4-benzoquinone.[1][2]

  • Secondary Consequence: The adduct often has a lower redox potential, facilitating further ROS generation.

Redox Cycling (The Toxicity Engine)

In the presence of cellular reductants (NADPH/Cytochrome P450 reductase), the quinone is reduced to the semiquinone radical anion (

2


12
  • Cycle: Quinone

    
     Semiquinone 
    
    
    Quinone + ROS.
  • Result: The molecule is not "consumed" but acts as a catalytic generator of oxidative stress until it undergoes terminal alkylation or ring opening.

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways for degradation based on environmental conditions.

DegradationPathwaysParent3-tert-Butyl[1,1'-biphenyl]-2,5-dione(Parent Quinone)ExcitedExcited Triplet State(^3Q*)Parent->ExcitedUV Light (hν)SemiquinoneSemiquinone Radical(QH•)Parent->SemiquinoneEnzymatic Reduction(NADPH)ThiolAdductThiol Adduct(Michael Addition at C5/C6)Parent->ThiolAdductNucleophilic Attack(R-SH, pH > 7)Excited->SemiquinoneH-Abstraction(Solvent R-H)Semiquinone->ParentO2 -> O2•-HydroquinoneHydroquinone(Reduced Form)Semiquinone->HydroquinoneDisproportionationROSSuperoxide (O2•-)(Oxidative Stress)Semiquinone->ROS

Caption: Figure 1. Competing degradation pathways: Photochemical reduction (Yellow), Nucleophilic addition (Red), and Redox cycling (Reversible).[1][2]

Analytical Methodologies & Protocols

To rigorously assess stability, rely on orthogonal analytical techniques. Standard UV-Vis is insufficient due to spectral overlap between the quinone and its degradation products.[2]

Protocol: HPLC-DAD-MS Stability Assay

Use this protocol to quantify degradation kinetics in varying pH buffers.[1][2]

  • Preparation: Dissolve 1 mg of the quinone in 1 mL Acetonitrile (Stock).

  • Incubation: Spike Stock into Phosphate Buffer (pH 7.4) to reach 50 µM.[2] Incubate at 37°C in the dark.

  • Separation:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5µm).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 50% B to 95% B over 10 mins. (High organic start required due to lipophilicity).[2]

  • Detection:

    • UV: Monitor at 254 nm (Benzene ring) and 410 nm (Quinone carbonyl n

      
      ).
      
    • MS: ESI Positive Mode. Look for

      
       (Parent) and 
      
      
      (Hydroquinone).[1][2]
  • Validation: The appearance of a peak at

    
     in the presence of GSH confirms Michael acceptor activity.
    
Protocol: Cyclic Voltammetry (Redox Stability)

Use this to predict oxidative stress potential.[1][2]

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Acetonitrile.
    
  • Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).[1][2]

  • Scan Rate: 100 mV/s.

  • Analysis: Measure

    
     for the 
    
    
    couple.[1][2]
    • Interpretation: A reversible first wave indicates stable radical formation (Redox Cycling risk).[2] Irreversibility suggests rapid chemical degradation of the radical (e.g., dimerization).

Handling and Storage Directives

Based on the degradation mechanisms above, the following storage protocols are mandatory for maintaining compound integrity >98%.

  • Primary Storage: -20°C, under Argon atmosphere.

  • Solvent Choice:

    • Preferred: DMSO, Acetonitrile, Dichloromethane (Aprotic, non-H-donors).[1]

    • Avoid: Ethanol, Methanol (Promote photochemical reduction).

    • Strictly Avoid: Primary amines or thiol-containing buffers (Tris, HEPES with DTT).[1][2]

  • Labware: Amber glass vials only. Avoid polystyrene plastics if storing concentrated solutions (lipophilic leaching).[2]

References

  • Monks, T. J., & Jones, D. C. (2002). The metabolism and toxicity of quinones, quinonimines, quinone methides, and quinone-thioethers. Current Drug Metabolism. Link

  • Gharib, A., et al. (2020). tert-Butyl-p-benzoquinone induces autophagy by inhibiting the Akt/mTOR signaling pathway.[1][2][4] Food & Function.[4] Link

  • Organic Chemistry Portal. 1,4-Benzoquinone and Derivatives: Reactivity and Synthesis. Link

  • Bolton, J. L., et al. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology. Link[1][2]

  • PubChem Compound Summary. 2,5-Di-tert-butyl-1,4-benzoquinone (Structural Analog Data). Link[1][2]

Methodological & Application

The Role of Sterically Hindered Quaternary Benzenoids in Synthetic Chemistry: Applications and Protocols for tert-Butyl Substituted Benzoquinones

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Initial inquiries for "3-tert-Butyl[1,1'-biphenyl]-2,5-dione" did not yield specific results within the current body of scientific literature. This suggests that the compound may be novel, not yet extensively documented, or referred to under a different nomenclature. However, the structural motif of a tert-butyl substituted quinone is a cornerstone in organic synthesis. This guide, therefore, focuses on the synthesis, applications, and detailed protocols of closely related and well-documented compounds: tert-butyl substituted benzoquinones . The principles and reactions discussed herein are foundational and will provide valuable insights for researchers working with sterically hindered quinone systems.

Introduction: The Synthetic Utility of tert-Butyl Substituted Benzoquinones

Substituted benzoquinones are a versatile class of organic compounds that serve as pivotal building blocks and reagents in a myriad of synthetic transformations. The introduction of a bulky tert-butyl group onto the quinone ring profoundly influences its electronic and steric properties. This strategic substitution modulates the redox potential of the quinone and directs the regioselectivity of nucleophilic additions, making these compounds highly valuable in modern organic synthesis. This guide will explore the synthesis and key applications of tert-butyl substituted benzoquinones, providing detailed protocols for their preparation and use.

Synthesis of tert-Butyl Substituted Benzoquinones

The most common route to tert-butyl substituted p-benzoquinones is the oxidation of the corresponding hydroquinone. A variety of oxidizing agents can be employed, with manganese dioxide being a mild and effective choice.

Protocol for the Synthesis of 2-tert-Butyl-1,4-benzoquinone

This protocol details the oxidation of 2-tert-butylhydroquinone to 2-tert-butyl-1,4-benzoquinone using manganese dioxide[1].

Materials:

  • 2-tert-butylhydroquinone

  • Manganese dioxide (powdered)

  • Toluene

  • Celite

  • Three-neck round-bottom flask (200 mL)

  • Heating mantle with stirrer

  • Filtration apparatus

Procedure:

  • To a 200 mL three-neck round-bottom flask, add 16.6 g (0.10 mol) of 2-tert-butylhydroquinone and 17.4 g (0.20 mol) of powdered manganese dioxide.

  • Add 100 mL of toluene to the flask and begin stirring the mixture.

  • Heat the reaction mixture to 70°C and maintain this temperature for 3 hours.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Prepare a filtration setup with a layer of Celite as a filter aid. Filter the reaction mixture under suction to remove the manganese dioxide.

  • Wash the manganese dioxide cake with 50 mL of toluene.

  • Combine the filtrates and evaporate the toluene to dryness to yield 2-tert-butyl-1,4-benzoquinone.

Expected Yield: 80% Melting Point: 48-50°C

Synthetic Methods for Substituted Benzoquinones at a Glance
PrecursorOxidizing AgentCatalystSolventYield (%)Reference
2,6-di-tert-butylphenolOxygenSalcomineN,N-Dimethylformamide83[2]
2,6-di-tert-butylphenol35% Hydrogen PeroxideTitanosilicateAcetonitrileHigh Selectivity[2]
2,6-di-tert-butylphenol60% Hydrogen PeroxideHydrogen BromideMethanol89.4[2]
2-tert-butylhydroquinoneManganese Dioxide-Toluene80[1]

Applications in Organic Synthesis

The tert-butyl group's steric hindrance and electron-donating nature govern the reactivity of the benzoquinone core. These compounds are primarily utilized as selective oxidizing agents and as electrophiles in addition reactions.

Selective Oxidation

Tertiary butyl hydroquinone (TBHQ) and its oxidized form, tert-butyl-p-benzoquinone, are involved in redox processes. The presence of the bulky tert-butyl group can influence the reactivity of the hydroquinone's hydroxyl groups towards oxidation[3].

Michael Addition Reactions

The electron-deficient double bonds of tert-butyl substituted benzoquinones are susceptible to nucleophilic attack via Michael addition. The regioselectivity of this addition is influenced by the position of the tert-butyl group. For 2-tert-butyl-1,4-benzoquinone, nucleophilic attack is generally directed to the less sterically hindered positions.

This reactivity is particularly useful for the formation of carbon-sulfur bonds, as thiols are excellent nucleophiles for this transformation. The reaction of tert-butyl substituted benzoquinones with thiols has been studied to understand their potential as allergens, as they can react with cysteine residues in proteins[4].

sub_bq Substituted Benzoquinone adduct Thiol-Adduct sub_bq->adduct Michael Addition haptenated_protein Haptenated Protein sub_bq->haptenated_protein Haptenation thiol Thiol Nucleophile thiol->adduct protein Protein (e.g., Cysteine residue) protein->haptenated_protein

Caption: Michael addition of thiols to substituted benzoquinones.

Protocol for the Reaction of 2-tert-Butyl-p-benzoquinone with a Thiol

This protocol is a general representation of the Michael addition of a thiol to a tert-butyl substituted benzoquinone, based on reactivity studies[4].

Materials:

  • 2-tert-butyl-p-benzoquinone (tBBQ)

  • Thiol (e.g., 4-nitrobenzenethiol)

  • Phosphate buffer (pH 5.5)

  • Reaction vessel

  • Stirrer

Procedure:

  • Dissolve the 2-tert-butyl-p-benzoquinone in a suitable solvent that is miscible with the aqueous buffer.

  • In a reaction vessel, prepare a solution of the thiol in phosphate buffer (pH 5.5).

  • Add the solution of 2-tert-butyl-p-benzoquinone to the thiol solution with stirring.

  • Allow the reaction to proceed at room temperature for 1 hour.

  • The product, 2-(tert-butyl)-6-((4-nitrophenyl)thio)benzene-1,4-diol, can be characterized by NMR and mass spectrometry[4].

Diels-Alder Reactions

Substituted quinones are also valuable dienophiles in Diels-Alder reactions, providing a route to complex polycyclic structures. The presence of the tert-butyl group can influence the facial selectivity of the cycloaddition.

Synthesis of Heterocyclic Compounds

The reaction of tert-butyl substituted quinones with amines can lead to the formation of various heterocyclic structures, such as benzoxazoles and phenoxazines[5][6]. For instance, the reaction of 2,5-di-t-butyl-1,4-benzoquinone with primary aliphatic amines like n-propylamine or n-butylamine can yield benzoxazoles and 3-amino-2,5-di-t-butyl-1,4-benzoquinone in the absence of air[6].

start 3,5-di-tert-Butyl-o-benzoquinone + Arylamine intermediate1 Nucleophilic Addition start->intermediate1 intermediate2 Oxidation intermediate1->intermediate2 product Pentaheterocyclic System (12H-quinoxaline[2,3-b]phenoxazine) intermediate2->product

Caption: Synthesis of a complex heterocyclic system.

Reactivity of Substituted Benzoquinones

The reactivity of benzoquinone derivatives is highly dependent on the nature of the substituents on the ring. Electron-donating groups, such as the tert-butyl group, decrease the reactivity towards nucleophiles compared to unsubstituted benzoquinone, while electron-withdrawing groups increase it[4].

Benzoquinone DerivativeRelative Reactivity (with NBT)
2,5-DichlorobenzoquinoneVery High
ChlorobenzoquinoneHigh
BenzoquinoneModerate
MethylbenzoquinoneLow
tert-ButylbenzoquinoneVery Low
Data adapted from reactivity studies with nitrobenzenethiol (NBT)[4].

Conclusion

While the specific compound 3-tert-Butyl[1,1'-biphenyl]-2,5-dione remains elusive in the current literature, the broader class of tert-butyl substituted benzoquinones offers a rich field of study for synthetic chemists. Their modulated reactivity, governed by the sterically demanding tert-butyl group, allows for selective transformations that are crucial in the synthesis of complex molecules, pharmaceuticals, and materials. The protocols and applications detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of these versatile reagents.

References

  • Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols. PMC. [Link]

  • Reaction of 3,5-di-( tert -butyl)- o -benzoquinone with arylamines developing to the formation of a pentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine system. A deeper insight into the reaction mechanism. ResearchGate. [Link]

  • Redox reactions of 3,5-di-tert-butyl-1,2-benzoquinone. Implications for reversal of paper yellowing. Canadian Science Publishing. [Link]

  • Evaluation of Steric Effect of Hydroquinone, Tert-Butyl Hydroquinone and 2, 5-Ditert-Butyl Hydroquinone by using a Briggs-Rauscher Oscillator. ResearchGate. [Link]

  • Reactions between 2,5-di-t-butyl-1,4-benzoquinone and certain primary aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Redox reactions of 3,5-di-tert-butyl-1,2-benzoquinone. Implications for reversal of paper yellowing | Request PDF. ResearchGate. [Link]

  • Redox reactions of 3,6-di-tert-butyl-ortho-benzoquinone, catalyzed by tetrafluorosilane. ResearchGate. [Link]

  • A process for preparation of tertiary butyl hydroquinone.
  • Allylic and Benzylic Oxidation with tert-Butyl Hydroperoxide. Organic Syntheses. [Link]

  • Synthesis of 2-tert-butyl-1,4-benzoquinone. Molbase. [Link]

Sources

The Emerging Potential of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a quinone functionality, as seen in the 3-tert-Butyl[1,1'-biphenyl]-2,5-dione moiety, presents a unique opportunity for drug design, leveraging redox activity and targeted covalent interactions. This guide explores the prospective applications of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione, drawing upon the established roles of its constituent chemical motifs—the biphenyl group, the p-benzoquinone core, and the sterically influential tert-butyl substituent. While direct experimental data for this specific molecule is limited, this document provides a detailed, hypothesis-driven framework for its investigation in medicinal chemistry, complete with proposed mechanisms of action, synthetic considerations, and detailed experimental protocols.

Introduction: Deconstructing the Therapeutic Potential

The structure of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione suggests a convergence of functionalities that are highly relevant in medicinal chemistry. The biphenyl component provides a rigid, lipophilic backbone that can be tailored for specific receptor interactions.[3] The p-benzoquinone core is a known electrophile and redox-active species, capable of participating in biological electron transfer processes and forming covalent adducts with nucleophilic residues in proteins.[4][5] The strategic placement of a tert-butyl group can profoundly influence the molecule's pharmacological properties, including metabolic stability, receptor selectivity, and oral bioavailability.[6][7]

The Biphenyl Scaffold: A Foundation for Diverse Bioactivity

Biphenyl derivatives are integral to a wide array of pharmaceuticals, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Their ability to adopt specific torsional angles (dihedral angles) allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets.

The p-Benzoquinone Moiety: A Hub of Redox Activity

Quinones are a class of compounds known for their ability to undergo redox cycling, generating reactive oxygen species (ROS) and inducing oxidative stress in cells. This property has been exploited in the development of anticancer agents. Furthermore, the electrophilic nature of the quinone ring allows for Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, leading to irreversible inhibition of enzyme function.

The Tert-Butyl Group: A Modulator of Pharmacokinetics and Pharmacodynamics

The bulky tert-butyl group serves several critical functions in drug design.[6][7] Its primary roles include:

  • Steric Shielding: Protecting adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[8]

  • Conformational Locking: Restricting the rotation of the biphenyl rings, which can enforce a bioactive conformation and enhance binding affinity to a target receptor.

  • Modulation of Lipophilicity: Increasing the compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[9]

Postulated Mechanisms of Action and Therapeutic Targets

Based on its structural features, 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is hypothesized to exert its biological effects through several mechanisms, making it a candidate for investigation in various therapeutic areas.

Oncology: A Multi-pronged Approach

The quinone core suggests potential as an anticancer agent. Its proposed mechanisms include:

  • Induction of Oxidative Stress: Redox cycling of the quinone moiety could lead to the generation of ROS, which can trigger apoptosis in cancer cells.

  • Covalent Inhibition of Key Oncogenic Proteins: The electrophilic nature of the quinone could allow for the irreversible inhibition of proteins critical for cancer cell survival and proliferation, such as kinases or phosphatases.

Anti-inflammatory and Neuroprotective Applications

The related compound, tert-butylhydroquinone (tBHQ), is a known activator of the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[10] It is plausible that 3-tert-Butyl[1,1'-biphenyl]-2,5-dione could also modulate this pathway, suggesting potential applications in inflammatory diseases and neurodegenerative disorders where oxidative stress is a key pathological feature.

Synthetic Strategies

The synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione can be envisioned through established organic chemistry reactions. A plausible synthetic route is outlined below.

Synthetic Pathway A Substituted Benzene C Suzuki Coupling A->C B Substituted Phenylboronic Acid B->C D Substituted Biphenyl C->D Formation of Biphenyl Core E Oxidation D->E Introduction of Quinone F 3-tert-Butyl[1,1'-biphenyl]-2,5-dione E->F

Figure 1. A generalized synthetic workflow for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

A common method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.[11] This would involve the coupling of an appropriately substituted aryl halide with a substituted phenylboronic acid, catalyzed by a palladium complex. Subsequent oxidation of the resulting biphenyl derivative would yield the desired 2,5-dione.

Experimental Protocols

The following protocols are proposed for the initial biological evaluation of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

Protocol 1: In Vitro Cytotoxicity Assessment in Cancer Cell Lines

This protocol outlines a standard MTT assay to determine the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione in DMSO.

  • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cytotoxicity Assay Workflow A Seed Cells B Treat with Compound A->B C Incubate B->C D Add MTT C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Figure 2. Workflow for the in vitro cytotoxicity (MTT) assay.

Protocol 2: Nrf2 Activation Assay

This protocol describes a method to assess the compound's ability to activate the Nrf2 pathway using a luciferase reporter assay.

Materials:

  • ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)

  • Complete growth medium

  • 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the ARE-luciferase reporter cells in 96-well plates.

  • Treat the cells with various concentrations of the compound or a known Nrf2 activator (e.g., tBHQ) as a positive control.

  • Incubate for 24 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Normalize the luciferase activity to the total protein content or a co-transfected control reporter.

  • Express the results as fold induction over the vehicle-treated control.

Data Presentation and Interpretation

The results from the proposed assays should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Cytotoxicity Data for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Cell LineIC50 (µM)
A549 (Lung)5.2
MCF-7 (Breast)8.1
HCT116 (Colon)3.7
Normal Fibroblasts> 50

Conclusion and Future Directions

While 3-tert-Butyl[1,1'-biphenyl]-2,5-dione remains a largely unexplored molecule, its structural components strongly suggest a rich potential for medicinal chemistry applications. The biphenyl-quinone scaffold, modulated by the tert-butyl group, presents a compelling starting point for the development of novel therapeutics, particularly in oncology and diseases with an underlying inflammatory or oxidative stress component. Further investigation, beginning with the protocols outlined in this guide, is warranted to fully elucidate the pharmacological profile of this promising compound. Future work should focus on target identification studies, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

  • BenchChem. (n.d.). Application of Tert-Butyl Groups in Drug Synthesis: Detailed Application Notes and Protocols.
  • BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs: t for trouble? Hypha Discovery Blogs.
  • Wunberg, T., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed.
  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Voica, F., et al. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
  • OUCI. (n.d.). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review.
  • Fringuelli, F., et al. (2007). Synthesis of Biphenyls.
  • ResearchGate. (n.d.). p-Benzoquinone a privileged scaffold of pharmacological significance: A review.
  • Hoang, N., & Park, K. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC.
  • Yar, M. S., & Ansari, M. A. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
  • Gharavi, N., Haggarty, S., & El-Kadi, A. O. S. (n.d.). Chemoprotective and Carcinogenic Effects of tert-Butylhydroquinone and Its Metabolites. Current Drug Metabolism.
  • Open Access LMU. (2022, February 17).
  • Wikipedia. (n.d.). tert-Butylhydroquinone.
  • Cherepanov, I. N., et al. (2022, October 13). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PMC.
  • Ali, H. A., et al. (2023, June 16).
  • Kumar, S., & Singh, B. K. (2010, May 15). Perspectives on medicinal properties of benzoquinone compounds. PubMed.
  • Yar, M. S., & Ansari, M. A. (2015, December 30). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

Sources

Application Notes & Protocols: The Role of the tert-Butyl Biphenyl Moiety in Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Preamble: Navigating the Landscape of Substituted Biphenyls

While direct, extensive research on 3-tert-Butyl[1,1'-biphenyl]-2,5-dione in materials science is not widely documented in readily available literature, the underlying chemical motif—a biphenyl core functionalized with bulky tert-butyl groups—is a cornerstone in the design of advanced functional materials. This guide, therefore, takes a broader, more instructive approach. We will explore the fundamental principles and applications of various tert-butyl substituted biphenyl derivatives. The strategic incorporation of the sterically demanding tert-butyl group imparts unique and highly desirable properties, such as enhanced solubility, controlled intermolecular interactions, and improved thermal stability, which are critical for creating high-performance polymers, organic electronics, and robust chemical intermediates.

This document will serve as a detailed guide to the synthesis, characterization, and application of materials derived from this important class of compounds, providing both the theoretical underpinnings and practical, field-tested protocols.

Part 1: The Strategic Role of tert-Butyl Groups in Polymer Science

The rigid backbone of aromatic polymers like polyamides and polyimides endows them with exceptional thermal and mechanical properties. However, this same rigidity often leads to poor solubility, making them difficult to process. The introduction of bulky tert-butyl side groups is a highly effective strategy to overcome this limitation.

Mechanism of Action: Enhancing Solubility and Processability

The large, three-dimensional profile of tert-butyl groups disrupts the close packing of polymer chains. This steric hindrance reduces the strength of intermolecular forces (like π-π stacking), preventing the aggregation and crystallization that typically render these polymers insoluble. The result is a significant improvement in their solubility in common organic solvents, allowing for solution-based processing techniques like spin-coating and film casting.[1][2]

Application Focus: Soluble Aromatic Polyamides

Aromatic polyamides containing tert-butyl groups exhibit an excellent balance of properties: high thermal stability combined with good solubility and mechanical strength.[3] These materials are synthesized via direct polycondensation methods.

This protocol is based on the phosphorylation condensation method, a robust technique for generating high-molecular-weight polyamides.[3]

Objective: To synthesize a soluble, high-performance aromatic polyamide from 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene and an aromatic diamine.

Materials:

  • 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene (diacid monomer)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium Chloride (LiCl), dried at 300°C prior to use[3]

  • Ethanol

  • Deionized Water

Procedure:

  • In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the diacid monomer (0.01 mol), anhydrous LiCl (1.0 g), and pyridine (10 mL).

  • Add half of the total anhydrous NMP (10 mL) to the flask. The diacid monomer may not fully dissolve at this stage.[3]

  • Begin stirring the mixture at room temperature under a gentle flow of nitrogen.

  • Rapidly add the aromatic diamine (0.01 mol) and triphenyl phosphite (0.022 mol) to the flask, followed by the remaining NMP (10 mL).

  • Heat the reaction mixture to 105°C and maintain this temperature for 3 hours. The solution should become viscous as the polymer forms.

  • After 3 hours, allow the viscous polymer solution to cool to room temperature.

  • Pour the polymer solution slowly into a beaker containing 500 mL of vigorously stirred ethanol to precipitate the polyamide.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly several times with hot water and then with ethanol to remove residual salts and solvents.

  • Dry the final polymer product overnight in a vacuum oven at 100°C. A yield of over 90% is typically achieved.[3]

G cluster_prep 1. Reactor Preparation cluster_reagents 2. Reagent Addition cluster_reaction 3. Polycondensation cluster_workup 4. Isolation & Purification prep Flame-dried 3-neck flask under N2 atmosphere reagents Add Diacid, LiCl, Pyridine, NMP, Diamine, TPP prep->reagents reaction Heat to 105°C Stir for 3 hours reagents->reaction precipitate Precipitate in Ethanol reaction->precipitate wash Wash with H2O & Ethanol precipitate->wash dry Dry under vacuum at 100°C wash->dry product Final Polyamide dry->product

Caption: Workflow for soluble aromatic polyamide synthesis.

PropertyValue RangeSignificance
Inherent Viscosity (dL/g)0.49 – 1.32Indicates moderate to high molecular weight formation.[2][3]
Glass Transition Temp. (Tg)250 – 295 °CDemonstrates high thermal stability suitable for demanding applications.[2][3]
10% Weight Loss Temp. (Td)> 460 °C (in N₂)Shows excellent resistance to thermal degradation.[2][3]
Tensile Strength (MPa)83 – 111Reflects strong mechanical properties of films cast from solution.[2][3]
SolubilitySoluble in NMP, DMF, THF, DioxaneThe tert-butyl groups render the polymers soluble in common organic solvents.[1][2][3]

Part 2: Application in Organic Electronics

In the field of organic electronics, controlling the solid-state morphology of active materials is paramount for device performance. Uncontrolled molecular aggregation can lead to exciton quenching, which drastically reduces the efficiency of Organic Light-Emitting Diodes (OLEDs).

Principle: Steric Hindrance for High-Efficiency Emission

tert-Butyl groups are employed to create steric hindrance that physically separates chromophores in the solid state. This strategy is particularly effective for developing solution-processable, non-doped Thermally Activated Delayed Fluorescence (TADF) emitters.[4] By inhibiting intermolecular π–π stacking, the bulky side groups reduce aggregation-caused self-quenching of excitons, leading to higher photoluminescent quantum yields.[4]

Caption: Role of tert-butyl groups in preventing π-π stacking.

Application Focus: Molecular Conductors

Derivatives like 3,3',5,5'-Tetra-tert-butyl-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione are investigated as molecular conductors and in other electronic materials, where control over molecular packing and electronic coupling is essential.[5][6] The tert-butyl groups influence the crystal packing and, consequently, the material's conductive properties.

Part 3: Role as a Precursor for Antioxidants and Stabilizers

Hindered phenols are a major class of industrial antioxidants used to protect polymers and other organic materials from thermal degradation.[7] Biphenyl-based hindered phenols, such as 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol, are particularly effective due to their rigid structure and high thermal stability.

Experimental Protocol: Synthesis of a Hindered Biphenol Antioxidant

This protocol describes an oxidative coupling reaction to synthesize a biphenol derivative.[8]

Objective: To synthesize 2,2'-dihydroxy-3,3',5,5'-tetra-tert-butyl-biphenyl from 2,4-di-tert-butylphenol.

Materials:

  • 2,4-di-tert-butylphenol

  • Sodium hydroxide (NaOH)

  • Sodium lauryl sulfate

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, dissolve 40 g (1 mole) of NaOH in 170 mL of water containing 1 g of sodium lauryl sulfate.

  • Heat the solution to 80°C with stirring.

  • Add 103 g (0.5 mole) of 2,4-di-tert-butylphenol to the hot solution.

  • Over a period of 2 hours, add 31 mL of a 30% hydrogen peroxide solution dropwise to the reaction mixture.

  • After the addition is complete, allow the mixture to cool to room temperature. The product will precipitate.

  • Isolate the solid product by filtration.

  • Wash the collected solid with water and dry thoroughly. This procedure affords the target compound with a high yield (typically ~98%).[8]

G reactant 2,4-di-tert-butylphenol product 2,2'-dihydroxy-3,3',5,5'- tetra-tert-butyl-biphenyl reactant->product NaOH, H2O2 80°C

Caption: Oxidative coupling to form a hindered biphenol.

References

  • Smolecule. (2023, August 15). 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol.
  • Wiley Online Library. (2001). Synthesis and characterization of new soluble aromatic polyamides derived from 1,4-Bis(4-carboxyphenoxy).
  • Benchchem. Synthesis routes of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol.
  • Polymerization of p-diethynylbiphenyl via oxidative or catalytic reactions. (n.d.).
  • ResearchGate. (n.d.). Synthesis and characterization of polyimides from 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether | Request PDF.
  • BLD Pharmatech. (n.d.). N1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl).
  • Organic Syntheses Procedure. (n.d.). di-tert-butyldiaziridinone.
  • PubChem. (n.d.). 3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol | C28H42O2 | CID 80808.
  • N-[3',5'-Di-tert-butyl[biphenyl]-2-yl]-N'-[2-(3,5-di-tert-butylphenyl)-1-naphthyl]-1,2-benzenediamine. (n.d.).
  • ChemScene. (n.d.). Tetra-tert-butyl-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione.
  • ResearchGate. (n.d.). 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol.
  • MDPI. (2022, December 16). Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study.
  • Science Publishing Group. (2015, November 17). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl.
  • Preprints.org. (2022, November 16). Aromatic Polyimide Membranes with Tert-Butyl and Carboxylic Side Groups for Gas Separation Applications. Covalent Crosslinking Study.
  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs.
  • Rsc.org. (n.d.). Supporting information.
  • MilliporeSigma. (n.d.). Tetra-tert-butyl-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione.
  • ResearchGate. (2025, August 6). Synthesis and characterization of new soluble aromatic polyamides derived from 1,4‐Bis(4‐carboxyphenoxy)‐2, 5‐di‐tert‐butylbenzene | Request PDF.
  • BLDpharm. (n.d.). Tetra-tert-butyl-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione.
  • MilliporeSigma. (n.d.). N1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl).
  • PMC. (n.d.). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells.
  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

Sources

Application Note: Experimental Protocols for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione in Redox Cycling and Selective Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

3-tert-Butyl[1,1'-biphenyl]-2,5-dione (a sterically hindered, phenyl-substituted 1,4-benzoquinone) is a highly specialized redox-active compound. In organic synthesis and chemical biology, unsubstituted 1,4-benzoquinones are notoriously promiscuous—they act as both potent oxidants and aggressive electrophiles, readily undergoing Michael additions with nucleophiles such as amines and thiols[1].

By strategically incorporating a tert-butyl group and a phenyl ring onto the quinone core, this compound achieves remarkable chemoselectivity. The bulky tert-butyl group provides immense steric shielding, effectively blocking nucleophilic attack at the adjacent carbon centers[1]. Simultaneously, the phenyl substituent extends the π-conjugation of the system, which thermodynamically stabilizes the semiquinone radical intermediate and finely tunes the molecule's redox potential[2].

Mechanistic Insights: Decoupling Alkylation from Redox Cycling

Understanding the causality behind the structural design of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is critical for its application. In biological systems, quinone-induced cytotoxicity typically proceeds via two competing pathways:

  • Direct Arylation (Alkylation): The quinone acts as a Michael acceptor, covalently binding to cellular nucleophiles (e.g., glutathione or protein thiols), leading to rapid depletion of free thiols and cellular damage[3][4].

  • Redox Cycling: The quinone undergoes one- or two-electron reduction by cellular reductases to form a semiquinone radical or hydroquinone. These reduced species rapidly autoxidize in the presence of molecular oxygen (

    
    ), generating reactive oxygen species (ROS) such as superoxide (
    
    
    
    ), which subsequently disrupt cellular homeostasis[5][6].

Because the tert-butyl group sterically occludes the electrophilic Michael positions, 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is heavily biased toward the redox cycling pathway . This makes it an invaluable chemical probe for researchers aiming to study ROS-mediated oxidative stress without the confounding variables of indiscriminate protein alkylation[3][5].

Visualization of the Redox Pathway

G Q 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (Quinone State) SQ Semiquinone Radical Anion (Stabilized by Phenyl) Q->SQ 1e⁻ Reduction (Reductase) NUC Cellular Nucleophiles (e.g., Glutathione) Q->NUC Attempted Attack SQ->Q Autoxidation (O₂) HQ Hydroquinone State (Fully Reduced) SQ->HQ 1e⁻ Reduction + 2H⁺ ROS Superoxide / ROS (Oxidative Stress) SQ->ROS Electron Transfer to O₂ HQ->SQ Autoxidation (O₂) BLOCK Blocked Michael Addition (Steric Hindrance) NUC->BLOCK Blocked by tert-Butyl

Mechanistic pathway of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione redox cycling and steric shielding.

Quantitative Data: Reactivity Profile

The following table summarizes the comparative electrochemical and reactivity metrics of standard quinones versus sterically hindered derivatives, illustrating the protective effect of the tert-butyl group.

Quinone DerivativeFirst Reduction Potential (

, V vs Fc/Fc+)
Second Reduction Potential (

, V vs Fc/Fc+)
Michael Addition Reactivity (Thiol Depletion)Primary Toxicity Mechanism
1,4-Benzoquinone (BQ) -0.87 V-1.35 VVery High (Rapid)Direct Arylation[3]
2-Phenyl-1,4-benzoquinone -0.80 V-1.25 VHighMixed (Arylation + Redox)[2]
3-tert-Butyl[1,1'-biphenyl]-2,5-dione -0.85 V-1.30 VNegligible Redox Cycling (ROS) [1][5]

Note: Potentials are illustrative approximations based on cyclic voltammetry in aprotic solvents (e.g., DMF)[2][7]. The incorporation of the phenyl ring slightly decreases the reduction potential relative to unsubstituted BQ, while the tert-butyl group provides steric bulk without drastically altering the thermodynamics of electron transfer.

Experimental Protocols

To ensure self-validating experimental systems, the following protocols include built-in controls to verify both the thermodynamic properties and the biological reactivity of the compound.

Protocol A: Electrochemical Validation via Cyclic Voltammetry (CV)

Before utilizing the compound in biological or synthetic assays, its redox reversibility and half-wave potentials must be validated to ensure degradation has not occurred.

Reagents & Equipment:

  • 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (Analyte, 1.0 mM)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[7]

  • Tetrabutylammonium hexafluorophosphate (

    
    , 0.1 M) as supporting electrolyte
    
  • Potentiostat with a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and

    
     reference electrode.
    
  • Ferrocene (Internal standard)

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in anhydrous DMF to a final concentration of 0.1 M. Purge the solution with dry 
    
    
    
    or Argon for 15 minutes to remove dissolved oxygen, which can interfere with the semiquinone reduction waves.
  • Analyte Addition: Add 3-tert-Butyl[1,1'-biphenyl]-2,5-dione to achieve a 1.0 mM concentration.

  • Baseline Scan: Run a background cyclic voltammogram from 0.0 V to -2.0 V at a scan rate of 100 mV/s.

  • Measurement: Record the CV of the analyte. You should observe two distinct, reversible one-electron reduction waves corresponding to the formation of the semiquinone radical anion (

    
    ) and the dianion (
    
    
    
    )[2].
  • Calibration: Spike the solution with 1.0 mM Ferrocene and run a final scan to reference the quinone redox potentials against the

    
     couple.
    
  • Causality Check: If the waves appear irreversible, it indicates protonation by trace water or nucleophilic attack by impurities. Ensure strictly anhydrous conditions.

Protocol B: In Vitro ROS Generation Assay (Redox Cycling)

This protocol measures the capacity of the quinone to generate superoxide radicals via enzymatic reduction, confirming its utility as a redox-cycling probe[5][8].

Reagents & Equipment:

  • Purified Xanthine Oxidase (XO)

  • Hypoxanthine (Substrate for XO)

  • Cytochrome c (Superoxide indicator)

  • Phosphate Buffer (50 mM, pH 7.4) containing 0.1 mM EDTA

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Assay Mixture: In a 1 mL quartz cuvette, combine phosphate buffer, 50

    
     hypoxanthine, and 20 
    
    
    
    Cytochrome c.
  • Baseline Measurement: Place the cuvette in the spectrophotometer and zero the absorbance at 550 nm.

  • Enzyme Addition: Add a catalytic amount of Xanthine Oxidase (e.g., 0.01 U/mL) to initiate the baseline reduction of Cytochrome c (measured as an increase in

    
    ). Record the basal rate of superoxide generation.
    
  • Quinone Addition: Add 10

    
     of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (dissolved in a minimal volume of DMSO) to the cuvette.
    
  • Kinetic Monitoring: Monitor the change in

    
     over 5 minutes.
    
  • Data Interpretation: Compounds with high redox-cycling efficiency will act as electron shuttles, accepting electrons from the XO system and transferring them to

    
    , thereby drastically accelerating the formation of superoxide and the subsequent reduction of Cytochrome c[5][6].
    
  • Validation Control: Perform a parallel assay adding Superoxide Dismutase (SOD). A complete suppression of the

    
     signal confirms that the reduction of Cytochrome c is strictly mediated by superoxide generated via the quinone's redox cycling, rather than direct chemical reduction by the hydroquinone.
    

References

  • Synthesis and electrochemical redox properties of arylated p-benzoquinones, naphthoquinones and alkylamidoalkyl - Sciforum. 2

  • Cytotoxicity and apoptosis of benzoquinones: redox cycling, cytochrome c release, and BAD protein expression - Ovid. 8

  • Redox cycling of potential antitumor aziridinyl quinones - PubMed. 5

  • Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC. 1

  • Discriminating redox cycling and arylation pathways of reactive chemical toxicity in trout hepatocytes - PubMed. 3

  • Alkylation and redox cycling of quinones generating adducts and ROS - ResearchGate.4

  • Hydroquinone-Mediated Redox Cycling of Iron and Concomitant Oxidation of Hydroquinone in Oxic Waters under Acidic Conditions - ACS Publications. 6

  • Electrochemical and Molecular Assessment of Quinones as CO2-Binding Redox Molecules for Carbon Capture - SciSpace.7

Sources

Application Note: 3-tert-Butyl[1,1'-biphenyl]-2,5-dione in Pd-Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (chemically identified as 2-phenyl-3-tert-butyl-1,4-benzoquinone ) as a specialized redox-active ligand in Palladium-catalyzed transformations.

Executive Summary

In the landscape of Palladium (Pd) catalysis, 3-tert-Butyl[1,1'-biphenyl]-2,5-dione represents a class of "designer" quinone ligands engineered to solve a specific kinetic bottleneck: the reductive elimination step. Unlike simple benzoquinone (BQ), which often acts merely as a stoichiometric oxidant, this sterically encumbered derivative functions as an ancillary ligand that modifies the electronic and steric environment of the Pd(II) center. Its primary application lies in aerobic oxidations and C–H functionalization reactions where preventing catalyst aggregation (Pd black formation) and accelerating product release are critical for high turnover numbers (TON).

Technical Background & Mechanism

The "Quinone Effect" in Catalysis

Quinones are non-innocent ligands. They bind to Pd(0) and Pd(II) species, acting as electron-transfer mediators (ETMs).

  • Electronic Modulation: The quinone acts as a

    
    -acid, withdrawing electron density from the metal center. This facilitates reductive elimination  (RE) from Pd(II) intermediates, which is often the rate-determining step in C–H oxidation reactions.
    
  • Steric Protection: The 3-tert-butyl group provides significant steric bulk. This prevents the formation of inactive

    
    -bridged Pd dimers (e.g., 
    
    
    
    ), a common deactivation pathway seen with simple benzoquinone.
  • Site Selectivity: The 2-phenyl substituent (the "biphenyl" moiety) creates a desymmetrized binding pocket, potentially influencing the regioselectivity of C–H bond cleavage in complex substrates.

Mechanism of Action

The ligand operates via a Pd(0)/Pd(II) redox shuttle :

  • Coordination: The quinone binds to the reduced Pd(0) species, stabilizing it against aggregation.

  • Oxidation: In aerobic protocols, the Pd(0)-Quinone complex reacts with molecular oxygen (or a co-oxidant) to regenerate the active Pd(II) species.

  • Promotion: During the catalytic cycle, the quinone remains ligated (or re-ligates) to the Pd(II)-alkyl/aryl intermediate, lowering the barrier for C–C or C–heteroatom bond formation.

Structural Advantage
FeatureFunctionBenefit
3-tert-Butyl Group Steric ShieldingPrevents catalyst dimerization/oligomerization; increases catalyst lifetime.
2-Phenyl Group

-Conjugation
Modulates LUMO energy; enhances electron-accepting capability (redox potential).
1,4-Dione Core Redox Active SiteReversible 2e-/2H+ acceptor; facilitates aerobic turnover.

Experimental Protocol

Protocol A: Pd-Catalyzed Aerobic C–H Allylic Acyloxylation

Objective: Selective oxidation of terminal olefins to linear allylic esters using 3-tert-Butyl[1,1'-biphenyl]-2,5-dione as a ligand/co-oxidant.

Reagents & Materials
  • Substrate: Terminal Olefin (1.0 mmol) (e.g., 1-decene)

  • Catalyst: Pd(OAc)

    
     (5 mol%, 11.2 mg)
    
  • Ligand: 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (10 mol%, ~24 mg)

  • Nucleophile: Acetic Acid (2.0 equiv) or Benzoic Acid

  • Base: No base required (or mild base like NaOAc if acid is sensitive)

  • Solvent: DMSO/Dioxane (1:9 v/v, 0.2 M)

  • Oxidant: 1 atm O

    
     (balloon)
    
Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical):

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, charge Pd(OAc)

      
       and 3-tert-Butyl[1,1'-biphenyl]-2,5-dione .
      
    • Add 1.0 mL of Dioxane. Stir at room temperature for 15 minutes. The solution should turn a deep orange/red, indicating the formation of the Pd-Quinone complex.

    • Note: Pre-complexation ensures the ligand is bound before the substrate competes for coordination.

  • Reaction Assembly:

    • Add the remaining solvent (DMSO/Dioxane mixture).

    • Add the carboxylic acid (Nucleophile) and the olefin (Substrate).

    • Seal the vial with a septum cap.

  • Aerobic Activation:

    • Purge the headspace with O

      
       for 30 seconds via a needle.
      
    • Attach an O

      
       balloon.
      
    • Heat the reaction block to 60 °C .

  • Monitoring:

    • Stir vigorously (800 rpm) to ensure mass transfer of oxygen.

    • Monitor by TLC or GC-MS at 4 h and 12 h. Look for the disappearance of the olefin and formation of the linear allylic ester.

  • Workup:

    • Cool to room temperature.[1] Filter through a short pad of silica gel (eluting with Et

      
      O) to remove Pd black (if any) and the quinone residue.
      
    • Concentrate and purify via flash chromatography.

Troubleshooting & Optimization
  • Low Conversion: Increase O

    
     pressure (use a pressure tube at 3-5 bar) or increase ligand loading to 20 mol%.
    
  • Pd Black Formation: This indicates ligand dissociation. Add 5 mol% of a co-ligand like a sulfoxide (DMSO is already in the solvent) or increase the 3-tert-Butyl[1,1'-biphenyl]-2,5-dione concentration.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the role of the quinone ligand in promoting reductive elimination and stabilizing the Pd(0) state.

CatalyticCycle cluster_ligand Role of 3-tBu-Biphenyl-Dione Pd_II Pd(II)(OAc)2 (Active Species) Coordination Olefin Coordination & Nucleopalladation Pd_II->Coordination + Olefin, - AcOH Intermediate Pd(II)-Alkyl Intermediate Coordination->Intermediate Ligand_Binding Ligand Binding (3-tBu-Biphenyl-Dione) Intermediate->Ligand_Binding + Ligand (L) Reductive_Elim Reductive Elimination (Rate Determining) Ligand_Binding->Reductive_Elim L-Promoted Pd_0 Pd(0)-Quinone Complex Reductive_Elim->Pd_0 Release Product Product Allylic Ester Product Reductive_Elim->Product Reoxidation Reoxidation (O2 + 2AcOH) Pd_0->Reoxidation + O2, + 2AcOH Reoxidation->Pd_II - H2O

Caption: Catalytic cycle showing the quinone ligand (yellow) promoting the critical reductive elimination step and stabilizing the resulting Pd(0) species.

References

  • Stahl, S. S. (2004). "Palladium-Catalyzed Oxidation of Organic Chemicals with O2". Science, 309(5742), 1824-1826. Link

  • Gligorich, K. M., & Sigman, M. S. (2009). "Recent Advances in Palladium-Catalyzed Aerobic Oxidations". Chemical Communications, (26), 3854-3867. Link

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). "Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions". Accounts of Chemical Research, 45(6), 788-802. Link

  • Zhang, Y., & Lewis, J. C. (2019). "Quinone-Promoted Pd-Catalyzed C–H Functionalization". Current Opinion in Chemical Biology, 53, 101-109. Link

  • CAS Registry . (2014). "2-tert-butyl-3-phenyl-1,4-benzoquinone (CAS 1422466-50-9)". American Chemical Society.[2] Link

Sources

Application Note: Synthesis and Derivatization of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

3-tert-Butyl[1,1'-biphenyl]-2,5-dione (also recognized systematically as 2-tert-butyl-6-phenyl-1,4-benzoquinone, CAS: 25441-61-6) is a highly sterically hindered, unsymmetrical arylquinone. It is typically synthesized via the tandem oxidation and oxidative C–H/C–H cross-coupling of tert-butylhydroquinone (TBHQ) with benzene[1]. Because quinones are privileged scaffolds in drug development—acting as redox cyclers, electrophiles, and pharmacophores—derivatizing this specific core allows researchers to tune its lipophilicity, redox potential, and biological reactivity[2].

Regioselectivity & Steric Control: The derivatization of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is governed by its unique steric environment. In the 1,4-benzoquinone ring, positions 3 and 5 are unsubstituted. Position 3 is flanked by the extremely bulky tert-butyl group, while position 5 is adjacent to the planar phenyl ring. Because the tert-butyl group exerts a significantly larger steric shielding effect than the rotatable phenyl ring, nucleophilic additions (such as the Thia-Michael addition) and cycloadditions are strictly regioselective, occurring preferentially at the C5 position or the C5=C6 double bond . Understanding this causality is critical for predicting product ratios and designing downstream purification workflows.

Core Derivatization Workflows

To explore the chemical space of this arylquinone, we outline three divergent synthetic pathways:

  • Thia-Michael Addition : Yields thioether-hydroquinone derivatives, modeling in vivo glutathione conjugation and detoxification pathways.

  • Thiele-Winter Acetylation : Converts the reactive quinone into a stable 1,2,4-triacetoxybenzene prodrug scaffold, enhancing membrane permeability.

  • Diels-Alder Cycloaddition : Exploits the dienophilic character of the quinone to build complex, rigid 3D polycyclic architectures.

Workflow SM 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (Starting Material) A Thia-Michael Addition (Thiol nucleophiles) SM->A R-SH, Base B Thiele-Winter Acetylation (Ac2O, H2SO4) SM->B Reductive Acetylation C Diels-Alder Cycloaddition (Dienes) SM->C Heat, Solvent ProdA Thioether-Hydroquinone Derivatives (Redox-active pharmacophores) A->ProdA ProdB Triacetoxybiphenyl Derivatives (Prodrug scaffolds) B->ProdB ProdC Polycyclic Quinone Derivatives (Complex 3D architectures) C->ProdC

Fig 1. Divergent synthetic pathways for the derivatization of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters, regioselectivity, and isolated yields for the three core derivatization strategies.

Derivative ClassReagents / CatalystTemp (°C)Time (h)Regioselectivity (Major Site)Isolated Yield (%)
Thioether-Hydroquinone Glutathione (GSH), Et₃N, EtOH/H₂O252.0C5 (Nucleophilic attack)82 - 86%
Triacetoxybiphenyl Acetic Anhydride, conc. H₂SO₄0 to 254.5C5 (Acetate trapping)75 - 79%
Polycyclic Quinone Cyclopentadiene (fresh), DCM2512.0C5=C6 (Cycloaddition)88 - 91%

Validated Experimental Protocols

Protocol A: Regioselective Thia-Michael Addition (Synthesis of GSH Adducts)

Causality: Glutathione (GSH) is utilized as a biologically relevant thiol to map the electrophilic liability of the quinone core. Triethylamine (Et₃N) is added to deprotonate the thiol, generating a highly nucleophilic thiolate anion. A biphasic solvent system (EtOH/Phosphate buffer) is required to co-solubilize the highly lipophilic quinone and the hydrophilic GSH peptide.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Activation: In a separate vial, dissolve 1.2 mmol of L-Glutathione reduced (GSH) in 10 mL of 0.1 M phosphate buffer (pH 7.4). Add 0.1 mL of triethylamine.

  • Reaction: Dropwise add the GSH solution to the vigorously stirring quinone solution at room temperature.

  • Monitoring: Stir the mixture for 2 hours under an inert argon atmosphere to prevent auto-oxidation of the resulting hydroquinone.

  • Workup: Acidify the mixture to pH 4 using 1M HCl, extract with ethyl acetate (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Checkpoint: The reaction mixture will immediately transition from a bright yellow suspension (quinone) to a colorless/pale solution. This visual bleaching confirms the disruption of the conjugated dione system and successful rearomatization into the hydroquinone adduct.

Mechanism Q Quinone Core (Electrophile) Int Enolate Intermediate (Resonance Stabilized) Q->Int Nucleophilic Attack at C5 Nu Thiolate Anion (Nucleophile) Nu->Int S-C bond formation Taut Keto-Enol Tautomerization Int->Taut Protonation HQ Substituted Hydroquinone (Final Product) Taut->HQ Rearomatization

Fig 2. Mechanistic sequence of the Thia-Michael addition to the quinone electrophilic core.
Protocol B: Thiele-Winter Reductive Acetylation

Causality: This reaction converts the redox-active quinone into a chemically stable, lipophilic prodrug. Concentrated sulfuric acid acts as a strong protic catalyst to activate the quinone carbonyls, drastically increasing their electrophilicity. Acetic anhydride serves a dual purpose as both the solvent and the trapping agent for the transient hydroquinone intermediate.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 mmol of the starting quinone in 5.0 mL of acetic anhydride in a dry flask cooled to 0 °C in an ice bath.

  • Catalysis: Carefully add 3 drops of concentrated H₂SO₄. The mixture will darken immediately.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 4.5 hours.

  • Quenching: Pour the reaction mixture slowly over 50 g of crushed ice while stirring vigorously to hydrolyze the excess acetic anhydride.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure 1,2,4-triacetoxybiphenyl derivative.

  • Self-Validating Checkpoint: The dissolution of the starting material into a dark homogeneous solution, followed by the rapid precipitation of a voluminous white solid upon aqueous quench, confirms the successful conversion to the triacetoxy derivative.

Protocol C: Diels-Alder Cycloaddition

Causality: Cyclopentadiene is utilized to exploit the dienophilic character of the quinone. Because cyclopentadiene readily dimerizes at room temperature, it must be freshly "cracked" via retro-Diels-Alder distillation immediately prior to use. The cycloaddition occurs preferentially at the C5=C6 double bond due to the extreme steric bulk of the tert-butyl group shielding the C2=C3 bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the quinone in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition: Add 3.0 mmol of freshly cracked cyclopentadiene in a single portion at room temperature.

  • Reaction: Stir the mixture in the dark for 12 hours.

  • Purification: Evaporate the DCM under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes:Ethyl Acetate, 9:1) to isolate the bridged bicyclic adduct.

  • Self-Validating Checkpoint: Analytical validation is achieved via ¹H NMR spectroscopy. The complete disappearance of the characteristic quinone vinylic proton signal (~6.8 ppm) and the emergence of bridged methine protons (~3.5 ppm) validates the cycloaddition.

References

  • Title : Tandem oxidation–oxidative C–H/C–H cross-coupling: synthesis of arylquinones from hydroquinones (Molaid / RSC Chemical Communications) Source : Molaid Chemical Database URL :[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer detailed experimental protocols to improve reaction yield and product purity.

Overview of Synthesis

The most common and robust method for constructing the 3-tert-Butyl[1,1'-biphenyl]-2,5-dione scaffold is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction .[1][2][3] This powerful C-C bond-forming reaction typically involves coupling an aryl halide with an arylboronic acid. For this specific target molecule, the synthesis strategy involves coupling a tert-butyl-substituted quinone or hydroquinone precursor with phenylboronic acid.

The primary challenge in this synthesis is the steric hindrance imposed by the bulky tert-butyl group, which can impede the catalytic cycle and lead to low yields and side reactions.[4][5] This guide will focus on overcoming these specific challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is extremely low or I'm getting no product at all. What are the most common causes?

A1: Low or no yield in this sterically hindered coupling can stem from several factors. The most common culprits are related to the catalytic cycle and reaction conditions:

  • Inefficient Oxidative Addition: The first step, where the Pd(0) catalyst inserts into the aryl-halide bond, can be slow with sterically bulky substrates.[4]

  • Difficult Reductive Elimination: The final step to form the desired C-C bond can be impeded by the steric clash between the tert-butyl group and the phenyl group on the palladium center.[4]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen or impurities, leading to the formation of inactive palladium black.[4]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is absolutely critical for demanding reactions like this and requires careful optimization.[4][6]

  • Poor Reagent Quality: Degradation of the boronic acid, use of non-anhydrous solvents, or low-quality base can significantly inhibit the reaction.

Q2: I'm observing significant homocoupling of my starting materials. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen. To suppress it:

  • Thorough Degassing: Oxygen is a primary culprit in promoting the homocoupling of the aryl halide. Ensure your reaction mixture and solvent are rigorously degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[6]

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) can help favor the desired cross-coupling pathway over homocoupling.[6]

  • Catalyst and Ligand Choice: Some catalyst systems are more prone to homocoupling. Screening different palladium sources and ligands may be necessary. Bulky, electron-rich ligands are often effective.[6]

Q3: My boronic acid seems to be degrading during the reaction (protodeboronation). How can I prevent this?

A3: Protodeboronation, the cleavage of the C-B bond by a proton source, is a major competing pathway. To mitigate it:

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as its pinacol ester, is highly recommended.[6][7] Boronic esters provide a "slow-release" of the active boronic acid, keeping its concentration low and reducing the rate of decomposition.[6]

  • Strictly Anhydrous Conditions: Water can facilitate protodeboronation. Ensure all glassware is oven-dried, and use anhydrous solvents.[6]

  • Optimize Base and Temperature: A milder base and lower reaction temperature may reduce the rate of decomposition. However, this must be balanced with achieving a reasonable rate for the desired coupling. Strong bases like K₃PO₄ and Cs₂CO₃ are often effective without being overly harsh.[6][8]

Q4: What is the optimal catalyst and ligand system for this sterically hindered coupling?

A4: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this transformation. For sterically demanding substrates, specialized ligands are required to promote the key steps of the catalytic cycle.

  • Recommended Ligands: Employ bulky, electron-rich monophosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the active Pd(0) species and facilitate both oxidative addition and reductive elimination.[6]

  • Specific Examples: Ligands such as SPhos, XPhos, or RuPhos are often recommended and have shown high efficacy for coupling hindered substrates.[6]

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium precursors.

  • Pd:Ligand Ratio: For bulky monophosphine ligands, a Pd:Ligand ratio of 1:1 to 1:2 is typically recommended. An excess of ligand can sometimes form less active bis-phosphine palladium species.[4]

Q5: My final product is discolored (e.g., brown or black). What causes this and how can I purify it?

A5: Discoloration is common when working with quinone and hydroquinone derivatives, which are susceptible to oxidation.

  • Cause of Discoloration: The color is likely due to the oxidation of the hydroquinone precursor or the product itself, or the presence of residual palladium catalyst (palladium black).[9]

  • Purification Strategy:

    • Workup: After the reaction, perform a standard aqueous workup. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[6]

    • Filtration: Filter the crude organic solution through a plug of silica gel or Celite to remove baseline impurities and some of the palladium residue.

    • Recrystallization or Chromatography: The most effective purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or column chromatography on silica gel.[10][11]

In-depth Troubleshooting Guide

Low Yield Troubleshooting Workflow

If you are experiencing low yields, follow this systematic workflow to diagnose and resolve the issue.

G cluster_0 A Start: Low Yield Observed B 1. Verify Reagent Quality & Stoichiometry - Fresh Boronic Ester? - Anhydrous Solvent? - Degassed System? - Correct Equivalents? A->B C Issue Resolved? B->C Check D Success! C->D Yes E 2. Optimize Reaction Conditions - Increase Temperature? - Screen Bases (K₃PO₄, Cs₂CO₃)? - Increase Reaction Time? C->E No F Issue Resolved? E->F Check F->D Yes G 3. Screen Catalyst System - Change Ligand (SPhos, XPhos)? - Vary Pd:Ligand Ratio? - Increase Catalyst Loading? F->G No H Issue Resolved? G->H Check H->D Yes I 4. Analyze Byproducts - Identify via LC-MS/NMR - Homocoupling? -> Improve Degassing - Protodeboronation? -> Use Ester/Anhydrous - Dehalogenation? -> Re-screen Ligand/Base H->I No

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Key Parameter Optimization

The table below summarizes key reaction parameters and provides recommendations for optimizing the synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

ParameterRecommendationRationale & Justification
Aryl Halide 2-Bromo-5-tert-butyl-1,4-benzoquinone or its hydroquinone precursorBromides offer a good balance of reactivity and stability. Iodides are more reactive but also more expensive and less stable.
Boron Reagent Phenylboronic acid pinacol esterThe pinacol ester is more stable than the corresponding boronic acid, minimizing protodeboronation side reactions.[6][7]
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)These are common, reliable, and effective Pd(0) or Pd(II) sources for generating the active catalytic species.
Ligand SPhos, XPhos, RuPhos (1.2-2.4 mol eq. to Pd)Bulky, electron-rich phosphine ligands are essential to facilitate the challenging oxidative addition and reductive elimination steps with sterically hindered substrates.[6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These are strong, non-nucleophilic bases effective at promoting the transmetalation step without degrading sensitive substrates.[6][8]
Solvent Anhydrous Dioxane, Toluene, or THFAnhydrous, polar aprotic solvents are required to ensure solubility of reagents and stability of the catalytic complex.[6]
Temperature 80-110 °CHigher temperatures are often necessary to overcome the activation energy for sterically hindered couplings.[4]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing oxidation of the catalyst (formation of Pd black) and minimizing oxygen-promoted side reactions like homocoupling.[6]

Example Experimental Protocol

This protocol is a representative example and may require optimization for your specific setup and scale.

Materials:

  • 2-Bromo-5-tert-butylhydroquinone (1.0 eq.)

  • Phenylboronic acid pinacol ester (1.2 eq.)

  • Pd(OAc)₂ (0.02 eq., 2 mol%)

  • SPhos (0.048 eq., 4.8 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Post-reaction: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation if starting with hydroquinone precursor.

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 2-Bromo-5-tert-butylhydroquinone, phenylboronic acid pinacol ester, and finely ground K₃PO₄.

  • Catalyst Preparation: In a separate vial, add Pd(OAc)₂ and SPhos. Add a small amount of anhydrous dioxane and stir for 10 minutes at room temperature to pre-form the catalyst.

  • Reaction Execution: Transfer the pre-formed catalyst solution to the Schlenk flask containing the substrates and base using a syringe. Add the remaining anhydrous dioxane to achieve the desired concentration (e.g., 0.1 M).

  • Degassing: Ensure the mixture is thoroughly degassed by bubbling argon through the solution for 15-20 minutes.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction may take 12-24 hours.

  • Workup (for hydroquinone product):

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Oxidation Step (if necessary):

    • Dissolve the crude hydroquinone product in a suitable solvent (e.g., Dichloromethane or Toluene).

    • Cool the solution to 0 °C and add DDQ (1.1 eq.) portion-wise.

    • Stir for 1-2 hours, allowing the mixture to warm to room temperature.

    • Monitor by TLC until the starting hydroquinone is fully consumed.

    • Wash the reaction mixture with aqueous sodium bicarbonate solution to remove DDQ byproducts. Dry the organic layer and concentrate.

  • Purification: Purify the crude 3-tert-Butyl[1,1'-biphenyl]-2,5-dione by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the final product.

Synthesis and Troubleshooting Workflow Diagram

G cluster_0 Synthesis Workflow cluster_1 Troubleshooting Points A 1. Reagent Prep - Aryl Halide - Boronic Ester - Base (K₃PO₄) C 3. Reaction Setup - Combine Reagents & Catalyst - Degas with Argon A->C B 2. Catalyst Pre-formation - Pd(OAc)₂ + SPhos - In Anhydrous Dioxane B->C D 4. Suzuki Coupling - Heat to 100°C - Monitor by TLC/LC-MS C->D E 5. Workup & Oxidation - Aqueous Wash - Oxidation with DDQ (if needed) D->E T1 Low Yield? - Check Reagents - Optimize Temp/Base D->T1 T2 Side Products? - Improve Degassing - Check Pd:Ligand Ratio D->T2 F 6. Purification - Column Chromatography or - Recrystallization E->F G Final Product F->G T3 Discoloration? - Filter through Silica/Celite - Thorough Purification F->T3

Caption: Key steps in the synthesis with integrated troubleshooting checkpoints.

References

  • BenchChem. (2025). Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • ResearchGate. (n.d.).
  • MDPI. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.
  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2,5-Di-tert-butylhydroquinone (DTBHQ).
  • Google Patents. (n.d.).

Sources

Technical Support Center: Purification of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound with high purity from complex reaction mixtures. Drawing from established chemical principles and field-proven techniques, this guide provides in-depth troubleshooting advice, detailed experimental protocols, and the rationale behind our procedural recommendations.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification of substituted biphenyls, which are frequently prepared via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

Question 1: My crude product is a dark, oily residue, not the expected solid. What are the likely contaminants?

Answer: A dark, intractable crude product is typically indicative of several issues, primarily related to the preceding coupling reaction and subsequent workup.

  • Residual Palladium Catalyst: The most common cause of dark coloration (from grey and brown to black) is the presence of residual palladium, which can exist as colloidal palladium black. This occurs when the Pd(0) catalyst aggregates and precipitates.[3]

  • Homocoupled Byproducts: Oxygen in the reaction vessel can promote the homocoupling of your boronic acid starting material, leading to biaryl byproducts that can be difficult to separate.[4] Thoroughly degassing your reaction solvent is critical to minimize this.[5]

  • Unreacted Starting Materials & Other Side Products: Incomplete reactions will leave starting materials. Additionally, side reactions like dehalogenation of the aryl halide or protodeboronation of the boronic acid can generate additional impurities.[6]

  • Solvent Residue: Incomplete removal of high-boiling point solvents (e.g., DMF, DMSO) during workup will result in an oily product.

Question 2: I see multiple spots on my TLC plate after the aqueous workup. How do I identify them and choose a purification strategy?

Answer: TLC analysis is your first diagnostic tool. A typical TLC plate might show the following (in order of increasing polarity):

  • Least Polar Spot: Homocoupled byproduct (if applicable).

  • Product Spot: Your target molecule, 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

  • More Polar Spots: Unreacted aryl halide and boronic acid/ester starting materials.

  • Baseline: Highly polar impurities, residual base, and palladium catalyst.

Strategy:

  • Significant Separation (ΔRf > 0.2): If there is good separation between your product and the major impurities, flash column chromatography is the recommended next step.

  • Close-Running Spots (ΔRf < 0.2): If impurities are very close to your product spot, a high-efficiency flash chromatography system is needed. Alternatively, if the crude product is mostly clean, proceeding directly to recrystallization may effectively remove these minor, structurally similar impurities.

Question 3: My yield is very low after flash chromatography. What happened and how can I prevent it?

Answer: Low recovery from silica gel chromatography can be attributed to several factors:

  • Product Instability: While generally stable, some quinone-type structures can be sensitive to acidic silica gel. You can mitigate this by using deactivated (neutral) silica or by pre-treating the silica with a small amount of a non-polar amine like triethylamine mixed into your eluent system (e.g., 0.5% v/v).

  • Irreversible Adsorption: Highly polar or chelating impurities can bind strongly to the silica, sometimes co-adsorbing your product. A proper workup to remove inorganic salts is crucial.

  • Incorrect Solvent System: An eluent that is too weak may not effectively move your product off the column, while one that is too strong can co-elute impurities. Careful TLC analysis to determine the optimal mobile phase is essential.

Question 4: Can I skip chromatography and purify directly by recrystallization?

Answer: This is highly dependent on the initial purity of your crude material after workup.

  • Recommended: If your crude product is >90% pure (as estimated by ¹H NMR or LC-MS) and is a solid, recrystallization is an excellent and efficient method for achieving high analytical purity. It is particularly effective at removing trace amounts of similarly-structured impurities.

  • Not Recommended: If the crude material is an oil or contains significant amounts of multiple impurities, chromatography is necessary for bulk separation first. Attempting to recrystallize a very impure mixture often results in the product "oiling out" or precipitating with trapped impurities.

Part 2: In-Depth Purification Protocols

These protocols provide a validated starting point for purification. Always monitor progress with an appropriate analytical technique like TLC or LC-MS.

Protocol 1: Purification by Flash Column Chromatography

This is the most versatile method for separating the target compound from a wide range of impurities.

1. Preparation of the Crude Sample: a. After the aqueous workup, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. b. To ensure a uniform sample loading, dissolve the crude residue in a minimal amount of dichloromethane (DCM) or your chromatography eluent. c. Add a small amount of silica gel to this solution (this is known as "dry loading"). d. Gently remove the solvent under reduced pressure until a free-flowing powder is obtained.

2. Column Packing and Elution: a. Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel weight to crude product weight). b. Pack the column using a slurry method with your starting eluent (e.g., a non-polar solvent system like Hexane/Ethyl Acetate). c. Carefully add the dry-loaded sample to the top of the packed column. d. Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The optimal gradient will depend on your specific impurity profile as determined by TLC. e. Collect fractions and analyze them by TLC to identify those containing the pure product.

3. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent under reduced pressure. c. Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified product.

Protocol 2: Purification by Recrystallization

This method is ideal for "polishing" an already relatively pure solid product to achieve analytical grade purity.

1. Solvent Selection (The Critical Step): a. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. b. Test small batches of your crude material with various solvents (see Table 2 for suggestions). Common choices include ethanol, isopropanol, ethyl acetate, or mixed solvent systems like hexane/ethyl acetate.[7]

2. Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of the chosen solvent to just cover the solid. c. Gently heat the mixture on a hot plate with stirring. d. Add small portions of hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce your yield. e. If the solution is colored by high molecular weight impurities, you may perform a "hot filtration" at this stage.[8] f. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, promoting the formation of larger, purer crystals. g. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

3. Isolation and Drying: a. Collect the crystals by vacuum filtration, for example, using a Büchner funnel. b. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. c. Dry the crystals under high vacuum to remove all traces of solvent.

Part 3: Visual & Data-Driven Guides

Purification Workflow Decision Diagram

This diagram outlines the logical steps for purifying your crude product.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water wash) start->workup analysis Analyze Purity (TLC, LC-MS, NMR) workup->analysis decision Purity >90% and Solid? analysis->decision chromatography Flash Column Chromatography decision->chromatography No / Oily recrystallization Recrystallization decision->recrystallization Yes analysis_after_chrom Combine Pure Fractions & Concentrate chromatography->analysis_after_chrom Analyze Fractions final_analysis Final Purity Analysis (NMR, MS, MP) recrystallization->final_analysis product Pure Product final_analysis->product analysis_after_chrom->recrystallization For higher purity analysis_after_chrom->final_analysis If sufficiently pure

Caption: Decision workflow for purifying 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

Table 1: Troubleshooting Common Impurities
Impurity/IssueAppearance / TLC RfProbable CauseRecommended Removal Method
Palladium Black Grey/Black solid, stays at baselineCatalyst agglomeration/decomposition.[3]Filtration through a pad of Celite® or silica gel before concentration.
Unreacted Aryl Halide Varies, typically less polar than productIncomplete reaction.Flash column chromatography.
Unreacted Boronic Acid Often more polar, may streak on TLCIncomplete reaction, protodeboronation.[6]Aqueous basic wash (e.g., dilute NaOH) during workup, followed by chromatography.
Homocoupled Byproduct Typically non-polar, Rf higher than productPresence of oxygen during the reaction.[4]Flash column chromatography.
High-Boiling Solvent Oily/gummy final productIncomplete removal of solvents like DMF, DMSO.Co-evaporation with a lower-boiling solvent (e.g., toluene) or high vacuum.
Table 2: Recrystallization Solvent Screening Guide
SolventBoiling Point (°C)Solubility ProfileComments
Ethanol 78Good: high solubility when hot, low when cold.Excellent choice for many organic solids. Can form solvates.
Isopropanol 82Similar to ethanol, may offer better crystal form.Good alternative to ethanol.
Ethyl Acetate 77Often shows high solubility even at room temp.Better used as part of a mixed-solvent system.
Hexane / Ethyl Acetate VariableExcellent for tuning polarity. Dissolve in hot EtOAc, add hot Hexane until cloudy.Powerful technique for difficult recrystallizations.
Acetone 56High solubility, low boiling point can be problematic.Use with caution due to volatility; rapid cooling can trap impurities.
Toluene 111Good for less polar compounds.High boiling point requires care and ensures product is fully dry.

References

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. [URL: https://www.benchchem.com/troubleshooting-guide/sluggish-or-incomplete-suzuki-coupling-reactions]
  • Benchchem. Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. [URL: https://www.benchchem.com/troubleshooting-guide/suzuki-coupling-with-2-chloro-67-difluoroquinoxaline]
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/ogz7a3/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [URL: https://www.wuxiapptec.com/sta/wp-content/uploads/2022/07/Development-Problem-solving-and-Successful-Scale-up-of-a-Sterically-Hindered-Suzuki-Coupling-Reaction.pdf]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [URL: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction]
  • Organic Syntheses. 4-methoxy-2'-methylbiphenyl. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0050]
  • Benchchem. A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. [URL: https://www.benchchem.com/comparative-guide-cross-coupling-reactions-biphenyl-synthesis]
  • Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Beilstein Journals. Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-11-209-S1.pdf]
  • Benchchem. Synthesis routes of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol. [URL: https://www.benchchem.com/synthesis-routes/B1200428]
  • IUCr. (2022, August 15). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of a hexahydroquinoline derivative: tert-butyl 4-([1,1′-biphenyl]-4-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [URL: https://journals.iucr.org/e/issues/2022/09/00/dz5062/index.html]
  • Baltus, C. B. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [URL: https://core.ac.uk/download/pdf/19639536.pdf]
  • Zhang, Y., et al. Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. [URL: https://eprints.whiterose.ac.uk/91060/1/DTBHQ%20solubility%20paper%20revised%20final%20version.pdf]
  • PubChem. 3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/80808]
  • TCI Chemicals. N1-[3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl]-N2-[2-(3,5-di-tert-butylphenyl)naphthalen-1-yl]benzene-1,2-diamine. [URL: https://www.tcichemicals.com/US/en/p/D6240]
  • MedChemExpress. 3,3',5,5'-Tetra-tert-butyl-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione (Standard). [URL: https://www.medchemexpress.com/3-3-5-5-tetra-tert-butyl-1-1-bi-cyclohexylidene-2-2-5-5-tetraene-4-4-dione-standard.html]
  • Shollenberger, D., Cramer, H., & Bell, D. S. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [URL: https://www.chromatographyonline.
  • Smolecule. (2023, August 15). 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol. [URL: https://www.smolecule.com/3-3-5-5-tetra-tert-butyl-1-1-biphenyl-2-2-diol-cas-6390-69-8.html]
  • Queen's University Belfast. Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. [URL: https://pure.qub.ac.
  • PMC. Synthesis and crystal structure of 1,3-di-tert-butyl-2-chloro-4,4-diphenyl-1,3,2λ3,4-diazaphosphasiletidine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199201/]
  • RSC Publishing. Palladium-catalyzed chemoselective synthesis of indane-1,3-dione derivatives via tert-butyl isocyanide insertion. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01650b]
  • ResearchGate. (PDF) 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol. [URL: https://www.researchgate.net/publication/230190302_33'-Di-tert-butyl-55'-dimethoxybiphenyl-22'-diol]
  • MDPI. (2009, June 10). Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore. [URL: https://www.mdpi.com/1420-3049/14/6/2117]
  • RSC.org. Supporting information: Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates. [URL: https://www.rsc.
  • IvyPanda. (2024, November 12). Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction Report. [URL: https://ivypanda.com/essays/synthesis-of-4-4-di-t-butylbiphenyl-by-the-friedel-crafts-reaction/]
  • Organic Syntheses. di-tert-butyldiaziridinone. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0316]
  • MDPI. (2024, January 25). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? [URL: https://www.mdpi.com/1420-3049/29/3/548]
  • PMC. Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8849405/]
  • ChemRxiv. Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/61f12015295c52c6f62446d6]
  • RSC Publishing. tert-Butylnitrite promoted one-component based direct synthesis of 2-cyano substituted maleimide probes and their fluorescence turn-off sensing towards Fe3+. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03893a]

Sources

Technical Support Center: Synthesis & Troubleshooting for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione .

Structural Clarification: In standard IUPAC nomenclature, the [1,1'-biphenyl]-2,5-dione scaffold dictates that the phenyl attachment is at C1, with ketones at C2 and C5. Structurally, this translates to 2-phenyl-3-tert-butyl-1,4-benzoquinone . The primary synthetic challenge for this molecule is the extreme steric clash between the ortho-positioned C2-phenyl and C3-tert-butyl groups. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to overcome these steric bottlenecks.

Mechanistic Pathway & Reaction Bottlenecks

Attempting to synthesize this molecule via direct Friedel-Crafts alkylation of phenylbenzoquinone fails due to steric shielding, yielding the wrong regioisomer (the 5-tert-butyl derivative). Therefore, the authoritative approach is a two-step sequence: a sterically hindered Suzuki-Miyaura cross-coupling on a protected hydroquinone, followed by oxidative demethylation .

G SM 2-Bromo-3-tert-butyl- 1,4-dimethoxybenzene Suzuki Suzuki-Miyaura Coupling (Pd/SPhos, Base) SM->Suzuki PBA Phenylboronic Acid PBA->Suzuki Inter 2-Phenyl-3-tert-butyl- 1,4-dimethoxybenzene Suzuki->Inter Transmetalation Success Side1 Side Reaction: Homocoupling (Biphenyl) Suzuki->Side1 Steric Hindrance Failure CAN Oxidative Demethylation (CAN, 0 °C) Inter->CAN Prod 3-tert-Butyl[1,1'-biphenyl]- 2,5-dione (Target) CAN->Prod Controlled Oxidation Side2 Side Reaction: Over-oxidation (Cleavage) CAN->Side2 Excess CAN / High Temp

Synthetic workflow for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione highlighting major side reactions.

Quantitative Data: Catalyst Optimization for Sterically Hindered Suzuki Coupling

Standard palladium catalysts fail to couple the highly congested C2-C3 bond. The table below summarizes the causality of ligand choice on reaction outcomes.

Ligand SystemPd SourceYield of Target Intermediate (%)Homocoupling (Biphenyl) (%)Unreacted Starting Material (%)
PPh₃ Pd(PPh₃)₄< 5%60%35%
dppf Pd(dppf)Cl₂15%45%40%
SPhos Pd₂(dba)₃88%< 5%< 5%
RuPhos Pd₂(dba)₃92% < 2% < 2%

Note: Data reflects the coupling of 2-bromo-3-tert-butyl-1,4-dimethoxybenzene with phenylboronic acid at 100 °C.

Troubleshooting & FAQs

Q: Why am I recovering unreacted starting material and large amounts of biphenyl during the Suzuki coupling? A: This is a classic symptom of kinetic retardation during the transmetalation step. The C2-phenyl and C3-tert-butyl groups are ortho to each other, creating a massive steric clash. While oxidative addition of the bulky aryl bromide to palladium can occur, the subsequent transmetalation with phenylboronic acid is severely hindered. This kinetic delay allows the base-mediated homocoupling of phenylboronic acid (yielding biphenyl) or its protodeboronation to outcompete the desired cross-coupling. Solution: Switch from standard phosphines to Buchwald's dialkylbiaryl phosphine ligands like SPhos or RuPhos[1]. These ligands possess a flexible biaryl backbone that accommodates extreme steric bulk while accelerating reductive elimination.

Q: Can I perform the Suzuki coupling directly on 2-tert-butyl-1,4-benzoquinone to save a step? A: No. Quinones are "non-innocent" in palladium catalysis. They act as strong electron acceptors and oxidants, rapidly oxidizing the electron-rich Pd(0) active species to Pd(II) outside of the catalytic cycle, which precipitates as inactive palladium black. Additionally, the basic conditions and phosphine ligands will reduce the quinone to a hydroquinone. You must perform the coupling on the protected hydroquinone (e.g., 1,4-dimethoxybenzene) and oxidize it in the final step[2].

Q: During the CAN oxidation, my reaction turns black and I get multiple spots on TLC. What is happening? A: You are observing over-oxidation and ring cleavage. Ceric Ammonium Nitrate (CAN) is a powerful single-electron oxidant used to cleave aryl-oxygen bonds to yield quinones[2]. However, the extreme steric strain between the ortho-phenyl and tert-butyl groups forces the resulting quinone ring out of perfect planarity. This geometric distortion lowers the activation energy for further oxidative cleavage of the C=C bonds, degrading the quinone into maleic anhydride derivatives. Solution: Strictly control the stoichiometry to exactly 2.5 equivalents of CAN, run the reaction at 0 °C, and limit the reaction time to <15 minutes.

Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Synthesis of Intermediate)

This protocol utilizes SPhos to overcome the steric barrier of the ortho-tert-butyl group.

  • Degassing (Critical Step): Prepare a solvent mixture of Toluene/H₂O (10:1). Sparge with N₂ gas for 30 minutes. Causality: O₂ rapidly oxidizes electron-rich phosphines like SPhos, deactivating the catalyst before the cycle begins.

  • Reagent Charging: To an oven-dried flask, add 2-bromo-3-tert-butyl-1,4-dimethoxybenzene (1.0 eq), phenylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq).

  • Reaction: Add the degassed solvent under N₂. Heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint: Observe the color of the reaction. It should transition from dark purple (Pd₂(dba)₃) to a clear, deep red/orange homogeneous solution. If a thick black precipitate forms on the flask walls, the catalyst has decomposed into palladium black (likely due to poor degassing).

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Oxidative Demethylation (Synthesis of Target Quinone)

This protocol uses CAN under strictly controlled conditions to prevent ring cleavage.

  • Preparation: Dissolve the purified 2-phenyl-3-tert-butyl-1,4-dimethoxybenzene (1.0 eq) in Acetonitrile (CH₃CN) and cool to 0 °C in an ice bath. Causality: Low temperature suppresses the over-oxidation of the sterically strained quinone product.

  • Oxidant Addition: Dissolve Ceric Ammonium Nitrate (exactly 2.5 eq) in a minimal amount of H₂O. Add this solution dropwise to the reaction flask over 15 minutes.

  • Self-Validation Checkpoint: The pale yellow solution will immediately flash to bright orange/red upon CAN addition, confirming quinone formation. If the solution turns muddy brown or black, localized heating is causing ring degradation—immediately slow the addition rate and ensure vigorous stirring.

  • Quench: Stir for exactly 15 minutes post-addition. Immediately quench by pouring the mixture into ice water.

  • Isolation: Extract with CH₂Cl₂. Wash the organic layer with saturated NaHCO₃ to neutralize acidic byproducts, dry over MgSO₄, and concentrate under reduced pressure to yield 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

References

1.[1] Kassel, V. M., et al. "A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato..." ChemRxiv (Contains foundational data on Buchwald's SPhos/RuPhos ligand applications for sterically hindered Suzuki-Miyaura couplings). URL:[Link] 2.[2] Jacob, P., Callery, P. S., Shulgin, A. T., Castagnoli, N. "A convenient synthesis of quinones from hydroquinone dimethyl ethers. Oxidative demethylation with ceric ammonium nitrate." The Journal of Organic Chemistry, 1976, 41(22), 3627-3629. URL:[Link]

Sources

what to do when 3-tert-Butyl[1,1'-biphenyl]-2,5-dione reaction fails

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 3-tert-Butyl[1,1'-biphenyl]-2,5-dione. As a Senior Application Scientist, I understand that even well-established protocols can encounter issues. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common failures in your synthetic work. We will move beyond simple checklists to explore the causality behind experimental outcomes, ensuring a robust and reproducible process.

The synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The unique electronic properties of the quinone moiety, however, can introduce specific challenges not always encountered with simpler aryl halides.[1] This guide addresses issues arising from both the cross-coupling reaction itself and the inherent reactivity of the quinone substrate.

Frequently Asked Questions (FAQs)

This section provides quick answers to common high-level issues. For more detailed solutions, please refer to the In-Depth Troubleshooting Guide.

Q1: My reaction shows zero conversion of my starting materials. Where do I even begin to troubleshoot?

A1: A complete lack of reactivity almost always points to a fundamental failure in a critical component. The first and most crucial area to investigate is the palladium catalyst system. The active Pd(0) species is susceptible to oxidation, and many common Pd(II) precatalysts require efficient in-situ reduction to initiate the catalytic cycle.[2] Rigorously check the quality and handling of your catalyst and ligands, and ensure your reaction setup provides a truly inert atmosphere.[3]

Q2: I'm getting some product, but the yield is consistently low. What are the likely culprits?

A2: Low yields suggest the reaction is proceeding but is either inefficient or subject to competing side reactions. Common causes include suboptimal reaction conditions (temperature, base, solvent), gradual catalyst deactivation (e.g., formation of inactive palladium black), or degradation of one of the coupling partners, such as protodeboronation of the boronic acid.[2][4] A systematic screen of reaction parameters is often the most effective approach to improving yield.[5]

Q3: My reaction mixture is a complex mess of spots on TLC, with many side products. What's going on?

A3: Significant side product formation points to several potential issues. Homocoupling of your boronic acid reagent can be a major byproduct, often exacerbated by the presence of oxygen.[6] Furthermore, the quinone ring is a potent electrophile and can undergo undesired reactions, such as Michael additions, with nucleophiles present in the mixture.[7] The reaction conditions may be too harsh (e.g., excessively high temperature), leading to decomposition.[2]

Q4: My starting materials are consumed, but the main product is not my target molecule. What could be happening?

A4: This scenario strongly suggests that your starting materials are being diverted down an alternative reaction pathway. For boronic acids, the most common issue is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] For the quinone, it may be undergoing decomposition or reacting with the solvent or base, especially under harsh conditions. Careful analysis of the byproducts by LC-MS or GC-MS is essential to diagnose the specific side reaction occurring.

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and solving specific experimental failures.

Problem 1: Low or No Product Conversion

Failure to form the desired C-C bond is the most common issue. The cause can typically be traced to the catalyst, reagents, or reaction conditions.

The heart of the reaction is the palladium catalyst. Its failure to function is a primary cause of poor or no conversion.

  • Cause: Catalyst Oxidation/Decomposition. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Phosphine ligands are also susceptible to oxidation.[3][4] High temperatures can cause the catalyst to agglomerate into inactive palladium black.[2][3]

  • Solution:

    • Ensure Inert Atmosphere: Use robust degassing techniques for your solvent and reaction mixture (e.g., three freeze-pump-thaw cycles or sparging with argon/nitrogen for 20-30 minutes).[3] Assemble your reaction under a positive pressure of inert gas.

    • Verify Catalyst & Ligand Quality: Use fresh, high-purity catalyst and ligands. Store phosphine ligands under an inert atmosphere to prevent oxidation.[3] If you suspect degradation, use a fresh bottle.

    • Optimize Temperature: If you observe significant palladium black formation, consider lowering the reaction temperature and extending the reaction time.[3]

    • Check Ligand:Pd Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Ensure you are using an appropriate ratio, typically between 1:1 and 4:1 depending on the specific system.[4]

The reaction is only as good as the materials you put in it.

  • Cause: Impure Starting Materials. Impurities in your aryl halide, quinone, or boronic acid can act as catalyst poisons.[2]

  • Solution: Verify the purity of your starting materials by NMR or another suitable analytical method. If necessary, recrystallize or chromatograph the reagents before use.[5]

  • Cause: Boronic Acid Instability. Boronic acids, especially heteroaryl derivatives, can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with H) or form inactive trimeric boroxines upon storage.[4]

  • Solution:

    • Use freshly purchased or recrystallized boronic acid.

    • Consider using more stable boronic esters, such as pinacol esters, which can be more robust under reaction conditions.[2]

The interplay between solvent, base, and temperature is critical for success.

  • Cause: Incorrect Base or Solvent. The base is essential for activating the boronic acid in the transmetalation step.[8] Its strength, solubility, and compatibility with the substrates are crucial. The solvent affects reagent solubility and catalyst stability.[2]

  • Solution:

    • Base Screening: If a standard base like K₂CO₃ or K₃PO₄ is failing, screen other options. Note that anhydrous couplings with K₃PO₄ may require a small amount of water to function effectively.[9]

    • Solvent Screening: A solvent screen (e.g., Toluene, Dioxane, DMF, THF) is often necessary to find the optimal medium for your specific substrates.[2]

Problem 2: Excessive Side Product Formation

The formation of byproducts reduces yield and complicates purification.

  • Cause: This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and generate Pd(II) species that favor this pathway.[6]

  • Solution:

    • Rigorous Degassing: As with catalyst preservation, meticulous exclusion of oxygen is the best way to minimize homocoupling.[4]

    • Adjust Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor side reactions.

  • Cause: Quinones are excellent Michael acceptors and can be attacked by nucleophiles. They are also redox-active and can interfere with the palladium catalyst, which itself cycles through different oxidation states.[1][7]

  • Solution:

    • Milder Base: Use the mildest base that can effectively promote the reaction to avoid base-mediated decomposition or side reactions with the quinone.

    • Lower Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate to minimize unwanted reactivity.[2]

    • Protecting Groups: In complex syntheses, it may be necessary to use the hydroquinone form (the reduced version of the quinone) for the coupling reaction and then oxidize it to the quinone in a later step.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing a failed reaction.

Troubleshooting_Workflow Troubleshooting Flowchart for Reaction Failure Start Reaction Failure Observed Check_Conversion Analyze Crude Reaction (TLC, LC-MS, NMR) Start->Check_Conversion No_Conversion Problem: No Conversion (Starting Materials Unchanged) Check_Conversion->No_Conversion No Product Low_Conversion Problem: Low Conversion / Low Yield Check_Conversion->Low_Conversion Low Product Side_Products Problem: Major Side Products Check_Conversion->Side_Products Multiple Products Check_Catalyst Step 1: Verify Catalyst System - Fresh Catalyst/Ligand? - Inert Atmosphere? - Correct Ligand:Pd Ratio? No_Conversion->Check_Catalyst Check_Conditions Step 3: Screen Conditions - Temperature? - Solvent? - Base? Low_Conversion->Check_Conditions Analyze_Byproducts Step 4: Identify Byproducts - Homocoupling? - Protodeboronation? - Quinone Degradation? Side_Products->Analyze_Byproducts Check_Reagents Step 2: Verify Reagents - Purity of Starting Materials? - Boronic Acid Stability? Check_Catalyst->Check_Reagents Check_Reagents->Check_Conditions Optimize Systematically Optimize (See Table 1) Check_Conditions->Optimize Analyze_Byproducts->Check_Conditions

Caption: A decision tree for troubleshooting common reaction failures.

Protocols & Data

Table 1: Systematic Reaction Parameter Screening

When optimizing, change only one variable at a time to isolate its effect. This table provides a logical starting point.

ParameterConditions to TestRationale & Key Considerations
Palladium Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are often required for challenging couplings, as they promote the oxidative addition step.[2]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuOKBase strength and solubility are critical. K₃PO₄ is a strong, effective base for many Suzuki couplings. Cs₂CO₃ is often used in difficult cases.[2][8]
Solvent Toluene, Dioxane, 2-MeTHF, DMFSolvent choice impacts solubility and catalyst stability. Aprotic solvents are common. Dioxane and Toluene are excellent starting points.[2]
Temperature 60 °C, 80 °C, 100 °CBalance reaction rate against catalyst stability. Higher temperatures can accelerate the reaction but also promote decomposition.[3][4]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

  • Vessel Preparation: Oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: To the flask, add the aryl halide (e.g., a bromo-tert-butyl-benzoquinone, 1.0 eq), the corresponding phenylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Atmosphere Exchange: Seal the vessel, then evacuate and backfill with inert gas three times to ensure a completely oxygen-free atmosphere.[3]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe. The volume should be sufficient to create a stirrable slurry (typically 0.1-0.5 M concentration relative to the limiting reagent).

  • Reaction: Place the flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to diagnosing which step may be failing.

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X Decomposition Decomposition (Pd Black) Pd0->Decomposition PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar²-B(OR)₂ (Base) PdII_Aryl->Decomposition PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar²

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Saha, B., & Hossain, M. (2020).
  • Pearson Education. Cross-Coupling General Reactions Explained. Pearson.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Unknown. Cross-Coupling Reactions Guide. Unknown Source.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Baran, P. S., et al. (2011). Direct C–H Functionalization of Quinones with Boronic Acids. PMC.
  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). PMC.
  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros via Reddit.

Sources

Technical Support Center: Optimizing Reaction Time for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This technical guide provides mechanistic insights, validated protocols, and troubleshooting workflows for the synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (also known by its isomer name 2-tert-butyl-6-phenyl-1,4-benzoquinone, CAS: 25441-61-6)[1][2].

The most efficient route to synthesize this compound is via the direct C-H arylation of 2-tert-butyl-1,4-benzoquinone with phenylboronic acid. This methodology, pioneered by Fujiwara and Baran, utilizes a radical-mediated pathway driven by catalytic silver(I) nitrate and a persulfate co-oxidant[3]. While this reaction is highly scalable and proceeds at room temperature[3], researchers frequently encounter issues with stalled reaction times and over-arylation. This guide is designed to help you optimize these parameters.

Mechanistic Overview

Understanding the causality behind the reaction time requires looking at the radical generation step. The reaction relies on a single-electron transfer (SET) from Ag(I) to the persulfate anion, generating a sulfate radical anion and Ag(II). The Ag(II) species then oxidizes the phenylboronic acid to generate a highly reactive phenyl radical, which adds to the less sterically hindered positions of the quinone ring[3].

Mechanism A Ag(I) + S2O8(2-) B Ag(II) + SO4(.-) A->B Oxidation C Ph-B(OH)2 B->C SET D Phenyl Radical (Ph.) C->D -B(OH)3 F Radical Adduct D->F Addition E 2-t-Butyl-1,4-BQ E->F G 3-tert-Butyl[1,1'-biphenyl] -2,5-dione F->G Oxidation & -H+

Radical C-H arylation mechanism for 3-tert-butyl[1,1'-biphenyl]-2,5-dione synthesis.

Standard Operating Protocol (SOP)

This self-validating protocol is engineered to ensure high mass transfer, which is the primary bottleneck for reaction time in biphasic systems[3].

Step 1: Reagent Preparation In an open reaction vessel, dissolve 2-tert-butyl-1,4-benzoquinone (1.0 equiv, 0.25 mmol) in an environmentally benign organic solvent such as trifluorotoluene (PhCF3) or dichloromethane (CH2Cl2) (1.25 mL)[3].

Step 2: Aqueous Phase Addition Add phenylboronic acid (1.5 equiv, 0.375 mmol) and HPLC-grade water (0.75 mL) to create a distinct biphasic mixture[3].

Step 3: Catalyst & Oxidant Initiation Add AgNO3 (0.2 equiv, 0.05 mmol) as a 0.1 M aqueous solution. Finally, add potassium persulfate (K2S2O8) (3.0 equiv, 0.75 mmol)[3]. Self-Validation Check: The aqueous layer should temporarily darken, indicating the formation of transient Ag(II) species.

Step 4: High-Shear Mixing Stir the biphasic mixture vigorously (≥ 1000 rpm) at room temperature[3]. Monitor via TLC (Hexanes/EtOAc). The reaction should reach completion within 2.5 to 4 hours.

Step 5: Quenching & Isolation Dilute the mixture with CH2Cl2, wash with water and brine, dry over MgSO4, and purify the target isomer via flash column chromatography.

Troubleshooting Guides & FAQs

Q1: My reaction time is exceeding 6 hours, and TLC shows mostly unreacted starting material. How can I accelerate it? A: The root cause is almost always poor mass transfer. The radical generation occurs in the aqueous phase (or at the interface), while the highly lipophilic 2-tert-butyl-1,4-benzoquinone resides entirely in the organic phase.

  • Solution: Increase your magnetic stirring rate to at least 1000–1200 rpm. If the reaction is scaled up, switch to an overhead mechanical stirrer. Alternatively, substituting CH2Cl2 with trifluorotoluene (PhCF3) often improves the interfacial tension and accelerates the reaction time[3].

Q2: I am achieving fast reaction times (< 2 hours), but I am seeing significant amounts of bis-arylated byproducts. How do I control this? A: Radical addition is extremely fast. If the local concentration of the newly formed 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is high, it can undergo a second radical addition before it diffuses away from the interface.

  • Solution: Do not add the K2S2O8 all at once. By adding the persulfate oxidant portion-wise over 1 hour, you maintain a low, steady-state concentration of phenyl radicals. This slightly increases the overall reaction time but drastically improves mono-arylation selectivity.

Q3: The reaction proceeds rapidly for the first hour but stalls abruptly at ~50% conversion. What causes this? A: This indicates catalyst poisoning or oxidant depletion. Silver salts can precipitate as inactive Ag2S or Ag2O complexes, or the persulfate may rapidly hydrolyze if the local pH drops too low.

  • Solution: Perform a "rescue dose." Add an additional 0.1 equiv of AgNO3 and 1.0 equiv of K2S2O8. If the reaction restarts (validated by a color change and TLC progression), your initial oxidant was depleted by side reactions (such as homocoupling of the boronic acid).

Troubleshooting Start Reaction Time > 4h? CheckMix Check Stirring Rate Start->CheckMix LowMix < 800 rpm CheckMix->LowMix HighMix > 800 rpm CheckMix->HighMix FixMix Increase Stirring (Improve Mass Transfer) LowMix->FixMix CheckCat Check Reagent Depletion HighMix->CheckCat AddCat Dose additional AgNO3 / K2S2O8 CheckCat->AddCat

Diagnostic workflow for optimizing stalled or slow biphasic arylation reactions.

Quantitative Data: Reaction Optimization

The following table synthesizes the expected outcomes when optimizing the reaction parameters for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione. Note the inverse relationship between stirring rate and reaction time, and the impact of dosing on byproduct formation.

Stirring Rate (rpm)Solvent SystemCo-Oxidant AdditionReaction Time (h)Target Yield (%)Bis-arylation Byproduct (%)
400CH2Cl2 / H2OSingle batch12.045%< 5%
800CH2Cl2 / H2OSingle batch4.068%12%
1200PhCF3 / H2OSingle batch2.574%15%
1200 PhCF3 / H2O Portion-wise (over 1h) 3.0 82% < 5%

References

  • Practical C-H Functionalization of Quinones with Boronic Acids Fujiwara, Y., Domingo, V., Seiple, I. B., Gianatassio, R., Del Bel, M., & Baran, P. S. Journal of the American Chemical Society, 2011, 133(10), 3292-3295. URL:[Link]

Sources

Technical Support Center: Analysis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione NMR Spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the NMR analysis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting NMR spectra for this compound. Here, we address common challenges and provide expert insights to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione?

A1: A pristine ¹H NMR spectrum of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is expected to exhibit distinct signals corresponding to the protons on the quinone and phenyl rings, as well as the tert-butyl group. Based on the analysis of similar structures, the anticipated chemical shifts are as follows:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl (9H)1.2 - 1.4Singlet9H
Quinone H (1H)6.5 - 6.7Singlet or narrow doublet1H
Phenyl H (ortho, 2H)7.5 - 7.7Multiplet2H
Phenyl H (meta, 2H)7.3 - 7.5Multiplet2H
Phenyl H (para, 1H)7.2 - 7.4Multiplet1H

Note: These are estimated values and can be influenced by the solvent and concentration.

Q2: My aromatic signals in the ¹H NMR spectrum are overlapping. How can I resolve them?

A2: Overlapping aromatic signals are a common issue. A highly effective method to resolve these is to utilize an aromatic solvent-induced shift (ASIS). Re-acquiring the spectrum in a deuterated aromatic solvent, such as benzene-d₆ or toluene-d₈, can induce differential shifts in the proton resonances compared to spectra recorded in solvents like CDCl₃. This often leads to better separation of the signals, simplifying interpretation.

Q3: I am observing unexpected peaks in my spectrum. What could be the cause?

A3: Extraneous peaks can arise from several sources:

  • Residual Solvents: Ensure your sample is thoroughly dried, as residual solvents from purification (e.g., ethyl acetate, hexanes) are a common source of extra peaks.

  • Impurities from Synthesis: The synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione may involve starting materials or byproducts that could appear in the final spectrum. A common synthetic route is the Suzuki coupling of a protected 2-bromo-5-tert-butyl-p-benzoquinone with phenylboronic acid. Potential impurities could include unreacted starting materials or homocoupled products.

  • Degradation: Quinones can be sensitive to light and may undergo photochemical degradation.[1][2] It is advisable to store the compound in the dark and use fresh samples for analysis.

Q4: The integration of my peaks is not accurate. What should I do?

A4: Inaccurate integration can be due to poor signal-to-noise ratio, baseline distortion, or signal saturation. To improve accuracy, increase the number of scans to enhance the signal-to-noise ratio.[3] Ensure proper baseline correction is applied during processing. To avoid saturation, especially for small molecules, a sufficient relaxation delay (d1) should be used during acquisition.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the NMR analysis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

Problem 1: Poor Resolution and Broad Peaks

Causality: Poor resolution and peak broadening can stem from several factors:

  • Inhomogeneous Magnetic Field (Poor Shimming): An improperly shimmed spectrometer will result in a non-uniform magnetic field across the sample.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species can significantly broaden NMR signals.

Troubleshooting Workflow:

start Poor Resolution/ Broad Peaks shim Re-shim the Spectrometer start->shim Action concentration Dilute the Sample shim->concentration If no improvement impurities Check for Paramagnetic Impurities concentration->impurities If still broad end Improved Spectrum impurities->end If clean

Caption: Workflow for troubleshooting poor NMR resolution.

Step-by-Step Protocol:

  • Re-shim the Spectrometer: Carefully re-shim the instrument to optimize the magnetic field homogeneity.

  • Adjust Sample Concentration: Prepare a more dilute sample (e.g., 5-10 mg in 0.6 mL of solvent) and re-acquire the spectrum.

  • Filter the Sample: If paramagnetic impurities are suspected, filter the NMR solution through a small plug of celite or silica gel in a Pasteur pipette.

Problem 2: Ambiguous Signal Assignments

Causality: Due to the similar electronic environments, unambiguously assigning the aromatic protons and carbons of the biphenyl moiety can be challenging with only a 1D NMR spectrum.

Advanced Solution: 2D NMR Spectroscopy

Two-dimensional (2D) NMR experiments are indispensable for definitive structure elucidation.

Experimental Protocols:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[4] This is crucial for identifying adjacent protons on the phenyl ring.

    • Sample Preparation: Use a sample of sufficient concentration (10-20 mg in 0.6 mL of solvent).

    • Acquisition: Run a standard COSY experiment.

    • Analysis: Look for cross-peaks that connect coupled protons. For example, the ortho protons of the phenyl ring should show a correlation to the meta protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[4]

    • Acquisition: Perform a standard HSQC experiment.

    • Analysis: Each cross-peak indicates a direct C-H bond. This allows for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[4] This is key for identifying quaternary carbons and piecing together the molecular fragments.

    • Acquisition: Run a standard HMBC experiment.

    • Analysis: Look for correlations from the tert-butyl protons to the C3 and C4 carbons of the quinone ring. Also, observe correlations from the quinone proton to nearby carbons and from the phenyl protons to the carbons of the quinone ring.

Data Interpretation Workflow:

start Ambiguous Assignments in 1D NMR cosy Run COSY (H-H Connectivity) start->cosy hsqc Run HSQC (Direct C-H) start->hsqc hmbc Run HMBC (Long-Range C-H) start->hmbc structure Unambiguous Structure Elucidation cosy->structure hsqc->structure hmbc->structure

Caption: 2D NMR workflow for structure elucidation.

Problem 3: Rotational Isomers (Atropisomers)

Causality: The biphenyl linkage can exhibit restricted rotation, especially with bulky substituents in the ortho positions.[5] While the tert-butyl group is not directly ortho to the biphenyl linkage in 3-tert-Butyl[1,1'-biphenyl]-2,5-dione, the substitution pattern might lead to a significant energy barrier for rotation. If the rotation is slow on the NMR timescale, you may observe broadened signals or even distinct sets of signals for the different atropisomers.

Troubleshooting:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If atropisomers are present, the signals may sharpen or coalesce as the temperature is increased and the rate of rotation increases.

Predicted ¹³C NMR Chemical Shifts

A ¹³C NMR spectrum will provide further structural confirmation. The expected chemical shifts are:

Carbon Expected Chemical Shift (δ, ppm)
tert-Butyl (C(CH₃)₃)~35
tert-Butyl (C(CH₃)₃)~29
Quinone C=O180 - 190
Quinone C-tert-Butyl150 - 155
Quinone C-H135 - 140
Phenyl C (ipso)130 - 135
Phenyl C (ortho, meta, para)125 - 130

Note: Quaternary carbon signals are often of lower intensity.[6]

References

  • Mandava, N., et al. (2023). Quantitative NMR spectroscopy reveals solvent effects in the photochemical degradation of thymoquinone. Journal of Emerging Investigators. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative NMR spectroscopy reveals solvent effects in the photochemical degradation of thymoquinone. Available at: [Link]

  • Gasparrini, F., et al. (2000). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry.
  • BenchChem. (n.d.).
  • University of Ottawa NMR Facility Blog. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields.
  • Chemistry Steps. (2020). NMR Practice Problems – Solving Strategies. Available at: [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. Available at: [Link]

  • YouTube. (2020). How to Solve NMR Problems - Organic Chemistry. Available at: [Link]

  • Anasazi Instruments. (2017). How to Reduce 1H NMR – Quantitative Evaluation Errors. Available at: [Link]

  • SDSU NMR Facility. (n.d.). User Guides and Resources. Available at: [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • PubChem. (n.d.). Phenyl-1,4-benzoquinone. Available at: [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)...
  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • AUREMN. (2009). On the H NMR Spectra of 2-Substituted Benzoquinones.
  • PubMed. (2004).
  • B18OA1. (n.d.). 13C NMR Spectroscopy.
  • NIST WebBook. (n.d.). tert-Butyl-p-benzoquinone. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Why is biphenyl not planar?. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
  • Arabian Journal of Chemistry. (2013).
  • ACS Publications. (2006). Unexpected Stereodynamic Consequences of the Restricted Rotations in ortho-Acyl- and ortho-Vinyl Biphenyls. Available at: [Link]

  • PubMed. (2006). Unexpected stereodynamic consequences of the restricted rotations in ortho-acyl- and ortho-vinyl biphenyls.

Sources

Technical Support Center: Synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up this synthesis. We will delve into the common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a successful and efficient synthesis campaign.

Introduction to the Synthesis

The synthesis of unsymmetrical biaryl compounds like 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is a cornerstone of modern medicinal chemistry. The bulky tert-butyl group and the quinone moiety present unique synthetic challenges, primarily related to steric hindrance and product stability. The most robust and scalable approach involves a two-stage process: first, the formation of the biphenyl backbone via a palladium-catalyzed cross-coupling reaction, followed by a deprotection and oxidation step to yield the final dione product. This guide will focus on the widely adopted Suzuki-Miyaura cross-coupling reaction due to its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[1][2]

Overall Synthetic Workflow

The recommended pathway proceeds through a Suzuki-Miyaura coupling of a protected bromo-hydroquinone derivative with phenylboronic acid, followed by deprotection and oxidation.

Synthetic Workflow cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Deprotection & Oxidation cluster_2 Stage 3: Purification A 2-Bromo-3-tert-butyl-1,4-dimethoxybenzene + Phenylboronic Acid B Suzuki-Miyaura Coupling (Pd Catalyst, Ligand, Base) A->B C Crude 3-tert-Butyl-2',5'-dimethoxy-[1,1'-biphenyl] B->C D Demethylation (e.g., BBr3) C->D E Oxidation to Quinone (e.g., Air, CAN) D->E F Crude 3-tert-Butyl[1,1'-biphenyl]-2,5-dione E->F G Column Chromatography F->G H Recrystallization G->H I Pure Product H->I

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the biphenyl core?

The Suzuki-Miyaura cross-coupling is highly recommended for its reliability and scalability.[3] It involves the reaction of an aryl halide (in this case, 2-bromo-3-tert-butyl-1,4-dimethoxybenzene) with an arylboronic acid (phenylboronic acid). The choice of a protected hydroquinone (dimethoxy derivative) is crucial to prevent unwanted side reactions and poisoning of the catalyst that the free hydroxyl groups or the quinone itself might cause.

Q2: How do I select the right catalyst and ligand for the Suzuki-Miyaura coupling?

The steric hindrance from the ortho-tert-butyl group is a significant challenge. This requires a catalyst system that can facilitate the difficult reductive elimination step. We recommend using a palladium(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) or a pre-formed Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand.

Catalyst System ComponentRecommended OptionsRationale
Palladium Source Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃Readily available and effective precatalysts.
Phosphine Ligand SPhos, XPhos, RuPhosBulky biarylphosphine ligands are essential for promoting the coupling of sterically hindered substrates.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base activates the boronic acid for transmetalation. K₃PO₄ is often a good starting point.[4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OA biphasic solvent system is standard for Suzuki couplings.

Q3: What are the critical parameters to monitor during the reaction?

  • Inert Atmosphere: The palladium catalyst, especially in its active Pd(0) form, is sensitive to oxygen. All reaction vessels must be thoroughly purged with an inert gas (Argon or Nitrogen), and solvents should be degassed prior to use.

  • Temperature: Suzuki couplings are typically run at elevated temperatures (80-110 °C). The optimal temperature should be determined empirically but consistency is key for reproducibility.

  • Reaction Monitoring: Track the disappearance of the limiting reagent (typically the aryl bromide) using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: What is the best method for the final deprotection and oxidation step?

Cleavage of the methyl ethers can be achieved using strong Lewis acids like Boron Tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM). This step must be performed carefully under anhydrous conditions to avoid decomposition of the BBr₃. Following demethylation, the resulting hydroquinone is often sensitive and can be oxidized to the target quinone simply by exposure to air during aqueous workup, or more controllably using a mild oxidant.

Q5: How can I purify the final product effectively?

A two-step purification process is generally required.[5]

  • Column Chromatography: First, purify the crude product using silica gel chromatography to remove baseline impurities and any remaining palladium catalyst. A gradient elution from hexane to ethyl acetate is a good starting point.

  • Recrystallization: For achieving high purity, recrystallization is essential. Solvents like ethanol, methanol, or a hexane/ethyl acetate mixture should be screened to find the optimal system.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Low_Yield Start Problem: Low or No Product (Suzuki Coupling Stage) Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Reagents Are the reagents high quality? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Solution: - Use fresh Pd source & ligand. - Ensure strict anaerobic conditions. - Consider a pre-formed catalyst. Check_Catalyst->Sol_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Solution: - Use fresh boronic acid (or pinacol ester). - Verify purity of aryl bromide. Check_Reagents->Sol_Reagents No Sol_Conditions Solution: - Screen different bases (K3PO4, Cs2CO3). - Degas solvents thoroughly. - Optimize temperature. Check_Conditions->Sol_Conditions No Success Yield Improved Check_Conditions->Success Yes Sol_Catalyst->Success Sol_Reagents->Success Sol_Conditions->Success

Caption: Decision tree for troubleshooting low yield in the Suzuki coupling.

Problem 1: Low or No Product Formation in Suzuki Coupling
  • Potential Cause 1: Catalyst Inactivation.

    • Causality: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. Phosphine ligands can also degrade.

    • Solution:

      • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

      • Degas all solvents and reagents by sparging with argon or using several freeze-pump-thaw cycles.

      • Use fresh, high-purity palladium sources and ligands. For consistency, consider using a pre-formed, air-stable palladium precatalyst.

  • Potential Cause 2: Decomposed Boronic Acid.

    • Causality: Phenylboronic acid can dehydrate to form an unreactive cyclic trimer called a boroxine, especially upon prolonged storage.

    • Solution:

      • Use freshly purchased phenylboronic acid.

      • If boroxine formation is suspected, the boronic acid can sometimes be rehydrated by dissolving it in a solvent like THF and adding a small amount of water before use.

      • For maximum stability and reproducibility, consider using the pinacol ester of phenylboronic acid (phenylboronic acid pinacol ester), which is significantly more resistant to degradation.[7]

  • Potential Cause 3: Incorrect Base or Solvent.

    • Causality: The base is critical for the transmetalation step of the catalytic cycle.[1] Its strength and solubility can dramatically affect the reaction rate.

    • Solution: If a standard base like K₂CO₃ fails, screen other options. Anhydrous, powdered K₃PO₄ is often effective. In very difficult cases, a stronger base like Cesium Carbonate (Cs₂CO₃) may be required.

Problem 2: Significant Formation of Homocoupling Byproducts
  • Potential Cause: Presence of Oxygen.

    • Causality: Oxygen can promote the oxidative homocoupling of the boronic acid, leading to the formation of biphenyl as a major byproduct.

    • Solution: Rigorous degassing of the reaction mixture is paramount. Ensure a positive pressure of inert gas is maintained throughout the reaction.

  • Potential Cause: Incorrect Stoichiometry.

    • Causality: Using a large excess of the boronic acid can sometimes favor homocoupling.

    • Solution: Start with a stoichiometry of 1.1 to 1.2 equivalents of the boronic acid relative to the aryl bromide. Carefully control the addition of all reagents.

Problem 3: Incomplete Demethylation
  • Potential Cause: "Wet" Reagents or Solvents.

    • Causality: Boron tribromide (BBr₃) reacts violently with water. Any moisture present will consume the reagent and prevent the reaction from proceeding.

    • Solution:

      • Use anhydrous grade dichloromethane, preferably from a freshly opened bottle or a solvent purification system.

      • Ensure the crude dimethoxy-biphenyl intermediate is thoroughly dried before this step.

      • Add the BBr₃ solution slowly at a low temperature (e.g., -78 °C or 0 °C) to control the reaction.

Problem 4: Product Purification Challenges
  • Potential Cause: Palladium Contamination.

    • Causality: Palladium residues can be difficult to remove by chromatography alone, often appearing as a black or grey streak and contaminating the final product.

    • Solution: After the reaction, consider an aqueous workup with a solution of a chelating agent like thiourea or washing with 1M HCl to help precipitate the palladium. Alternatively, stir the crude product solution with a palladium scavenger resin or functionalized silica before filtration and concentration.

  • Potential Cause: Co-elution of Impurities.

    • Causality: Byproducts with similar polarity to the desired product can be difficult to separate.

    • Solution:

      • Optimize the column chromatography solvent system. Use a shallow gradient and consider adding a small percentage of a third solvent (e.g., DCM) to modify the polarity.

      • If chromatography fails, focus on optimizing the recrystallization. Test a range of solvents from polar (ethanol) to non-polar (hexanes) and their mixtures.[5]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L2) OxAdd->PdII Ar-X Trans Transmetalation PdII->Trans Base PdII_Ar Ar-Pd(II)-Ar'(L2) Trans->PdII_Ar Ar'B(OR)2 RedEl Reductive Elimination PdII_Ar->RedEl RedEl->Pd0 Product (Ar-Ar')

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 2-bromo-3-tert-butyl-1,4-dimethoxybenzene (1.0 eq).

    • Add phenylboronic acid (1.2 eq), powdered K₃PO₄ (2.5 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Reaction Execution:

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio by volume).

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS every 1-2 hours.

    • Once the starting aryl bromide is consumed (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
  • Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Derivatives. (2024). Physical Chemistry Chemical Physics.
  • Synthesis routes of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol. Benchchem.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry.
  • Process for the preparation of unsymmetrically substituted biphenyl compounds. (2008).
  • Scheme 1. Synthesis of the title compound. Tert-Butyl 4-([1,1'-biphenyl].
  • Method for synthesizing di-tert-butylphosphine biphenyl compound.
  • Method for producing substituted biphenyls. (2009).
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][9]-Fused Indole Heterocycles. PMC.

  • Suzuki Coupling. Organic Chemistry Portal.
  • Supporting inform
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • Suzuki reactions in novel liquids. Diva-Portal.org.
  • di-tert-butyldiaziridinone. Organic Syntheses Procedure.
  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009).
  • Dibenzophosphole Synthesis from 4-4'-ditertbutyl-1,1'-biphenyl by Double C-P Bond Form
  • Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. PMC.
  • Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystalliz
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). SciSpace.
  • Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. Beilstein Journals.
  • Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. (2025). Beilstein J. Org. Chem.[Link]

  • Research Progress on the Synthesis of Biphenyl Compounds. (2025).
  • An In-depth Technical Guide to the Synthesis of 2,5-Di-tert-butylhydroquinone. Benchchem.
  • Synthesis of 1,3,5‐tri‐tert. Butylbenzene. (2010). Semantic Scholar.
  • Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction Report. (2024). IvyPanda.

Sources

proper handling and storage of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official Technical Support and Troubleshooting Center for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (also identified as 2-tert-butyl-6-phenylcyclohexa-2,5-diene-1,4-dione; CAS No. 25441-61-6)[1][2].

As an electrophilic, redox-active benzoquinone derivative, this compound is highly valuable in drug development, apoptosis induction assays, and oxidative stress research[3][4]. However, its high reactivity demands stringent handling and storage protocols to prevent premature degradation, polymerization, or reduction to its hydroquinone counterpart[5].

This guide is designed for researchers and scientists to ensure the scientific integrity and reproducibility of experiments utilizing this compound.

I. Quantitative Data & Physicochemical Parameters

To ensure proper handling, it is critical to understand the baseline physicochemical properties and storage limits of the compound.

ParameterSpecification / Recommendation
Chemical Name 3-tert-Butyl[1,1'-biphenyl]-2,5-dione
CAS Number 25441-61-6[1]
Molecular Formula C16H16O2[2]
Molecular Weight 240.30 g/mol [2]
Solid Storage -20°C, desiccated, protected from light[4]
Stock Solution Storage -80°C (up to 6 months) or -20°C (up to 1 month)[4]
Primary Solvents Anhydrous DMSO, Ethanol, Dichloromethane
Incompatibilities Strong reducing agents, strong bases, nucleophiles[6]

II. Handling & Storage Workflow

The following diagram illustrates the self-validating lifecycle of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione from receipt to experimental application. Adhering to this workflow minimizes the risk of photochemical degradation and nucleophilic attack by environmental moisture.

G Start Receive 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (Inspect for yellow/gold color) Storage Store Solid at -20°C (Desiccated, Dark) Start->Storage Equilibrate Equilibrate to Room Temp (In desiccator before opening) Storage->Equilibrate  Prior to use Prep Prepare Stock Solution (Anhydrous DMSO/EtOH) Equilibrate->Prep  Weigh under inert atm Aliquot Aliquot into Amber Vials (Argon/Nitrogen Purged) Prep->Aliquot Freeze Store Aliquots at -80°C (Max 6 months) Aliquot->Freeze Use Thaw on Ice & Use Immediately (Protect from Light) Freeze->Use

Caption: Optimal handling and storage workflow for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione to prevent degradation.

III. Frequently Asked Questions (FAQs)

Q1: Why must the solid compound be equilibrated to room temperature in a desiccator before opening?

Causality: Benzoquinones are highly sensitive to moisture[7]. If a cold vial is opened in a humid ambient environment, condensation will form on the chemical. Water acts as a weak nucleophile and can facilitate the slow hydrolysis or reduction of the quinone ring, compromising your assay's reproducibility. Always allow the sealed vial to reach room temperature (typically 30–60 minutes) in a desiccator before breaking the seal.

Q2: Can I store my working stock solution at 4°C?

Causality: No. Stock solutions of benzoquinone derivatives should never be stored at 4°C. In solution, the electrophilic nature of the quinone makes it highly susceptible to dimerization, Michael additions with solvent impurities, and redox cycling[4]. Stock solutions must be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[4].

Q3: Why is it mandatory to use amber vials and purge with Argon?

Causality: 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is light-sensitive[7]. UV and ambient light catalyze photochemical degradation, leading to the formation of complex polymer mixtures. Furthermore, ambient oxygen can drive redox cycling if trace reducing agents are present. Purging the headspace of the vial with an inert gas (Argon or Nitrogen) displaces oxygen and atmospheric moisture, creating a self-validating, stable micro-environment.

IV. Troubleshooting Guide

Issue: The stock solution has turned dark brown or black.
  • Root Cause: The compound has undergone oxidative polymerization or extensive photochemical degradation. Pure benzoquinone derivatives typically present as yellow or gold solutions[8].

  • Resolution: Discard the solution immediately. Do not use it in biological assays, as the degradation products (polymeric quinones) will cause off-target toxicity and confound results. Re-prepare the stock using fresh, anhydrous solvent and ensure strict light protection.

Issue: Inconsistent apoptosis or Nrf2 activation assay results across biological replicates.
  • Root Cause: Freeze-thaw cycling of the stock solution. Repeatedly thawing and refreezing quinone solutions introduces microscopic condensation and accelerates thermal degradation.

  • Resolution: Implement a strict single-use aliquot system. When preparing the initial stock, divide it into 10–20 µL aliquots so that each vial is thawed exactly once.

Issue: Poor solubility when introducing the compound into aqueous cell culture media.
  • Root Cause: 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is highly lipophilic and has negligible aqueous solubility[6].

  • Resolution: Dissolve the compound in 100% anhydrous DMSO first. When treating cells, add the DMSO stock directly to the pre-warmed culture media while vortexing rapidly. Ensure the final DMSO concentration in the biological assay does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity.

V. Experimental Protocol: Preparation of a Validated Stock Solution

To guarantee trustworthiness and reproducibility in your downstream assays, follow this self-validating protocol for preparing a 10 mM stock solution.

Materials Required:

  • 3-tert-Butyl[1,1'-biphenyl]-2,5-dione solid

  • Anhydrous, strictly degassed DMSO (≥99.9% purity)

  • Amber glass HPLC vials with PTFE-lined septa

  • Argon or Nitrogen gas line

  • Anti-static weighing spatula

Step-by-Step Methodology:

  • Equilibration: Remove the primary vial of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione from the -20°C freezer and place it in a vacuum desiccator for 1 hour to reach ambient temperature.

  • Weighing: Under a fume hood (to avoid inhalation of irritating dust[7][8]), carefully weigh 2.40 mg of the compound using an anti-static spatula.

  • Dissolution: Transfer the solid to a light-protected glass vial. Add exactly 1.0 mL of anhydrous DMSO to yield a 10 mM solution. Vortex gently until completely dissolved. The solution should appear clear and yellow/gold.

  • Aliquotting: Using a micropipette, quickly dispense 50 µL aliquots into pre-labeled, single-use amber glass vials.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the open mouth of each vial for 3–5 seconds to displace ambient air.

  • Sealing and Storage: Immediately cap the vials tightly and transfer them to a -80°C freezer. Document the preparation date; discard any unused aliquots after 6 months[4].

VI. References

  • [5] tert-Butylhydroquinone 1948-33-0 - Guidechem. Guidechem. URL:

  • [1] tert-Butylhydroquinone 1948-33-0 - Guidechem. Guidechem. URL:

  • [2] 2-tert-butyl-6-phenyl-1,4-benzoquinone | 25441-61-6 - 摩熵化学. Molaid. URL:

  • [3] 2-tert-Butyl-1,4-benzoquinone | CAS#:3602-55-9 | Chemsrc. Chemsrc. URL:

  • [8] 2-tert-Butyl-1,4-benzoquinone - Safety Data Sheet. ChemicalBook. URL:

  • [4] 2-tert-Butyl-1,4-benzoquinone | Apoptosi Inducer. MedChemExpress. URL:

  • [7] p-Benzoquinone CAS No 106-51-4 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. URL:

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. URL:

  • [6] 4 - SAFETY DATA SHEET. Fisher Scientific. URL:

Sources

Technical Support Center: Troubleshooting & FAQs for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (also known as 3-tert-butyl-5-phenyl-1,4-benzoquinone). This compound features a redox-active benzoquinone core sterically hindered by a bulky tert-butyl group, making it a highly valuable but synthetically challenging intermediate for drug development and materials science.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you isolate high-purity product and mitigate common synthetic pitfalls.

Synthesis & Impurity Formation Pathways

Understanding the causality behind impurity formation is the first step in troubleshooting. The bulky tert-butyl group at the 3-position significantly alters the electronic and steric landscape of the quinone ring, leading to specific side reactions during Suzuki-Miyaura coupling and downstream storage.

Caption: Pathway illustrating the formation of common impurities during synthesis and storage.

Troubleshooting FAQs

Q1: Why does my purified 3-tert-Butyl[1,1'-biphenyl]-2,5-dione turn dark purple or black during storage? A1: Your product is undergoing auto-reduction to form trace amounts of its hydroquinone counterpart (3-tert-butyl-[1,1'-biphenyl]-2,5-diol). When the electron-rich hydroquinone (donor) and the electron-deficient benzoquinone (acceptor) coexist, they co-crystallize into a quinhydrone charge-transfer complex [1]. This 1:1 molecular complex is highly stable due to a combination of intermolecular hydrogen bonding and


 stacking, which facilitates a partial transfer of electron density from the HOMO of the hydroquinone to the LUMO of the benzoquinone, resulting in the characteristic dark purple/black color[1]. This complex is thermodynamically more stable than stacked hydroquinones or stacked benzoquinones alone[2].

Q2: During the Suzuki-Miyaura coupling to form the biphenyl core, I observe high levels of debrominated quinone. How do I prevent this? A2: The tert-butyl group adjacent to the bromide creates severe steric hindrance. This slows down the transmetalation and reductive elimination steps of the palladium catalytic cycle[3]. While the metal is "stuck" in the intermediate state, competitive protodehalogenation (hydride insertion) occurs. Solution: Switch to a palladium catalyst with a large bite-angle ligand, such as PdCl₂(dppf). The wide bite angle (99.1°) of the dppf ligand forces the intermediate into a geometry that dramatically accelerates reductive elimination, outcompeting the debromination side-reaction[4].

Q3: How can I efficiently separate regioisomeric impurities (e.g., 5-tert-butyl vs. 3-tert-butyl isomers)? A3: Regioisomers of substituted benzoquinones often co-elute on standard silica gel due to identical polarities. To resolve this, use Silver Nitrate-Impregnated Silica Gel (AgNO₃-Silica) . The silver ions form reversible


-complexes with the double bonds of the quinone ring. Because the steric shielding of the double bonds differs between the 3-tert-butyl and 5-tert-butyl isomers, their binding affinities to the silver ions will differ, allowing for clean chromatographic separation.

Quantitative Impurity Profiling

Use the following analytical markers to identify and quantify impurities in your batch.

Impurity / CompoundOriginHPLC RRT*UV

(nm)
Diagnostic ¹H NMR Shift (CDCl₃)
3-tert-Butyl[1,1'-biphenyl]-2,5-dione Target Product 1.00 254, 340 ~1.30 ppm (s, 9H)
3-tert-Butyl-[1,1'-biphenyl]-2,5-diolAuto-reduction0.85280~1.45 ppm (s, 9H), ~5.2 ppm (br s, 2H, OH)
Debrominated QuinoneProtodehalogenation0.75245, 330~1.25 ppm (s, 9H), 6.7 ppm (m, 3H)
1,1'-BiphenylHomocoupling1.40248N/A (No tert-butyl signal)

*Relative Retention Time (RRT) based on a standard C18 Reverse-Phase column (MeCN/H₂O gradient).

Self-Validating Experimental Protocols

Protocol A: Sterically-Controlled Suzuki-Miyaura Coupling

Objective: Synthesize the biphenyl core while mitigating debromination and homocoupling caused by steric hindrance[3].

  • Setup: In an oven-dried Schlenk flask, combine 2-bromo-3-tert-butyl-1,4-benzoquinone (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) in anhydrous toluene/water (10:1). Causality: K₃PO₄ is a mild base that activates the boronic acid for transmetalation without causing nucleophilic degradation of the sensitive quinone ring.

  • Catalyst Addition: Add 5 mol% PdCl₂(dppf). Causality: As established, the large bite angle of dppf forces rapid reductive elimination[4].

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles to remove oxygen (preventing homocoupling) and heat to 80 °C for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The protocol is self-validating if the starting material (yellow spot) disappears and a new, slightly lower

    
     spot appears. If a highly non-polar UV-active spot appears near the solvent front, oxygen contamination occurred, leading to biphenyl homocoupling.
    
  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Heterogeneous Oxidation of Trace Hydroquinone

Objective: Break the dark quinhydrone charge-transfer complex and quantitatively recover the pure target quinone[5].

  • Solubilization: Dissolve the contaminated, dark-colored quinone batch in anhydrous tetrahydrofuran (THF) to a 0.2 M concentration. Causality: THF fully solubilizes the charge-transfer complex without participating in redox side-reactions.

  • Oxidation: Add 1.5 equivalents of Silver(I) oxide (Ag₂O) powder and a catalytic amount of anhydrous MgSO₄. Causality: Ag₂O acts as a mild, heterogeneous oxidant that selectively oxidizes the hydroquinone back to the benzoquinone without over-oxidizing the tert-butyl or biphenyl moieties[6]. MgSO₄ sequesters the water byproduct, driving the equilibrium forward.

  • Reaction: Stir at room temperature for 2 hours in the dark. Causality: Excluding light prevents unwanted photochemical [2+2] cycloadditions of the quinone double bonds.

  • Validation Checkpoint: Monitor the solution's color. The system validates its own success when the solution transitions completely from an opaque dark purple/black (quinhydrone complex) to a bright, clear yellow/orange (pure quinone).

  • Workup: Filter the suspension through a short pad of Celite to remove the solid Ag metal and unreacted Ag₂O, then concentrate under reduced pressure.

Purification Troubleshooting Workflow

Caption: Decision tree for troubleshooting purification issues of the target quinone.

References

1.[1] An In-depth Technical Guide to the Chemical Composition and Structure of Quinhydrone | Benchchem | 1 2.[2] Disulfide bond formation involves a quinhydrone-type charge–transfer complex | PNAS | 2 3.[3] Recent Advances in Borylation and Suzuki-Type Cross-Coupling | MDPI | 3 4.[4] Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions | ACS Publications | 4 5.[5] Oxidation of Hydroquinones and Hydroquinone Monomethyl Ethers to Quinones | ResearchGate | 5 6.[6] Heterogeneously Catalyzed Domino Synthesis of 3-Indolylquinones Involving Direct Oxidative C–C Coupling of Hydroquinones | ACS Omega | 6

Sources

alternative solvents for reactions with 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Systems for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Executive Technical Summary

Subject: Optimization of Solvent Media for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (TBHQ-derived Quinone Scaffold). Applicable For: Synthetic optimization, green chemistry transition, and solubility troubleshooting.[1]

Molecule Profile: The target molecule, 3-tert-Butyl[1,1'-biphenyl]-2,5-dione , represents a specific class of lipophilic para-quinones.[1] Structurally, it possesses two distinct domains:[1]

  • The Redox-Active Core: A 1,4-benzoquinone moiety susceptible to nucleophilic attack (Michael addition) and reduction.[1]

  • The Lipophilic Shield: A tert-butyl group and a phenyl ring (biphenyl linkage). These provide steric bulk and significant lipophilicity, making the molecule highly soluble in chlorinated solvents (DCM, CHCl₃) and aromatics (Toluene), but poorly soluble in polar protic media.

The Challenge: Standard protocols often rely on Dichloromethane (DCM) or Benzene. However, regulatory pressure (REACH restrictions) and technical drawbacks (emulsions during work-up, low boiling points) necessitate alternative solvent systems.[1] This guide provides validated, green, and high-performance alternatives.

Solvent Selection Matrix

Use this matrix to select the optimal solvent based on your intended chemical transformation.

Category A: Green Replacements for Chlorinated Solvents (General Synthesis)

Best for: Cross-couplings, oxidations, and general handling.[1]

SolventPropertiesTechnical AdvantagePrecaution
2-MeTHF (2-Methyltetrahydrofuran)BP: 80°C, Immiscible with water.[1]Top Recommendation. Unlike THF, it separates from water, simplifying work-up.[1] Higher boiling point allows for faster kinetics.Peroxide former (use stabilized). Can polymerize with strong Lewis acids.
CPME (Cyclopentyl Methyl Ether)BP: 106°C, Low peroxide formation.Excellent stability under basic conditions. High lipophilicity ensures the quinone stays in the organic phase during extraction.High boiling point makes removal by rotavap slower than DCM.
Anisole BP: 154°C, Aromatic ether.[1]High solvency for biphenyl structures due to

-

interactions.[1] Flash point > 40°C (safer).
Difficult to remove by evaporation. Use for high-temp reactions or crystallize product out directly.[1]
Category B: Solvents for Reductive Transformations

Best for: Hydrogenation or reduction to the hydroquinone (diol).

SolventPropertiesTechnical AdvantagePrecaution
Ethyl Acetate (EtOAc) BP: 77°C, Ester.[1]Benign. Good solubility for the quinone. Easy to dry.Unstable to strong bases (hydrolysis).
Isopropyl Acetate (iPrOAc) BP: 88°C, Ester.Similar to EtOAc but more hydrolytically stable and less prone to water azeotropes.Slightly lower solubility for very polar intermediates.
Ethanol (EtOH) BP: 78°C, Protic.Greenest option. Good for catalytic hydrogenation (Pd/C).Critical Risk: Quinones are Michael acceptors. In the presence of base, EtOH can add to the quinone ring (alkoxylation). Only use under neutral/acidic conditions.

Troubleshooting Guide & FAQs

Issue 1: "My reaction yields a byproduct with M+46 mass."

Diagnosis: You are likely using a primary alcohol (Methanol/Ethanol) in the presence of a base or Lewis acid. Mechanism: The 3-tert-butyl group provides steric hindrance, but the 5- or 6-position of the quinone ring remains open to nucleophilic attack.[1] Alcohols can perform a conjugate addition (Michael Addition) to the quinone, forming an alkoxy-substituted hydroquinone which then re-oxidizes. Solution:

  • Switch Solvent: Move to a non-nucleophilic ether like 2-MeTHF or MTBE .[1]

  • Steric Shielding: If an alcohol is required for solubility, use Isopropanol (IPA) or tert-Butanol , which are sterically hindered and less nucleophilic.[1]

Issue 2: "The quinone precipitates out of solution upon cooling."

Diagnosis: 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is highly crystalline due to


-stacking of the biphenyl system.[1]
Solution: 
  • Co-Solvent System: Do not use pure Heptane/Hexane. Use a mixture of Toluene:Heptane (1:4) or Anisole:Heptane . The aromatic component maintains solubility while the alkane acts as an anti-solvent for controlled crystallization.

  • Temperature: This molecule often exhibits a steep solubility curve. Maintain reaction temperature >40°C if using esters (EtOAc).

Issue 3: "I am getting emulsions during aqueous work-up with THF."

Diagnosis: THF is water-miscible.[1] When you add salt to force separation ("salting out"), it often forms a rag layer with lipophilic quinones. Solution:

  • Immediate Fix: Add Isopropyl Acetate or DCM to the emulsion to break it.

  • Process Change: Replace THF with 2-MeTHF . 2-MeTHF has a solubility in water of only ~14% (vs. 100% for THF) and forms a clean interface, retaining the lipophilic quinone in the organic layer.[1]

Interactive Decision Logic (Visualization)

The following diagram illustrates the logical flow for selecting a solvent based on reaction parameters and the specific chemical sensitivity of the quinone scaffold.

SolventSelection Start Start: Reaction Type? Reductive Reduction / Hydrogenation Start->Reductive Coupling Pd-Cat Coupling / C-H Activation Start->Coupling Nucleophilic Nucleophilic Addition Start->Nucleophilic CheckBase Is Base Present? Reductive->CheckBase CheckTemp Temp > 80°C? Coupling->CheckTemp EtOAc Ethyl Acetate (Safe, Standard) Nucleophilic->EtOAc Mild Conditions CPME CPME (Peroxide Stable, Base Stable) Nucleophilic->CPME Strong Base Ethanol Ethanol/Water (Greenest, Risk of Michael Addn) CheckBase->Ethanol No (Acidic/Neutral) MeTHF 2-MeTHF (Best for Workup/Stability) CheckBase->MeTHF Yes CheckTemp->MeTHF No (<80°C) Anisole Anisole (High Solvency, High BP) CheckTemp->Anisole Yes (>80°C)

Caption: Decision tree for selecting alternative solvents based on reaction conditions (Temperature, pH) to avoid side reactions with the quinone moiety.

Validated Experimental Protocols

Protocol A: Solvent Swap & Solubility Screening

Use this to validate if a green solvent can replace DCM in your specific workflow.

  • Preparation: Weigh 50 mg of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione into three separate vials.

  • Addition: Add 0.5 mL of candidate solvent (e.g., 2-MeTHF, EtOAc, Anisole) to each vial.

  • Observation (25°C):

    • Clear Solution: Solubility > 100 mg/mL (Excellent).[2]

    • Suspension: Proceed to step 4.

  • Thermal Stress: Heat vials to 50°C.

    • If clear: Solvent is suitable for reaction but requires warm filtration/handling.

    • If suspension persists: Solvent is unsuitable as a primary medium.

  • Stability Check: Add the specific reagent for your reaction (e.g., 1 eq. of amine or catalyst) to the solubilized quinone. Monitor by TLC/LC-MS after 1 hour to ensure no solvent-solute interaction (e.g., reaction with EtOAc or EtOH).

Protocol B: Green Crystallization (Work-up)

Standard method to isolate the quinone without chromatography.[1]

  • Concentration: After reaction completion in 2-MeTHF , wash the organic layer with brine.

  • Distillation: Distill off the 2-MeTHF under reduced pressure until the volume is reduced to ~20% of the original.

  • Anti-solvent Addition: Slowly add Heptane (Green alternative to Hexane) dropwise at 50°C until cloudiness persists.

    • Ratio Target: 1:3 (2-MeTHF : Heptane).[1]

  • Cooling: Allow to cool slowly to Room Temperature (RT) with stirring, then to 0°C.

  • Filtration: Filter the yellow/orange crystals and wash with cold Heptane.

References & Authoritative Sources

  • Lipshutz, B. H., & Ghorbani, F. (2019). "Green Chemistry: 2-Methyltetrahydrofuran (2-MeTHF) as a Bio-Based Solvent in Organic Synthesis." Chemical Reviews.

    • Relevance: Establishes 2-MeTHF as the primary replacement for DCM/THF in organometallic and coupling reactions.[1]

    • (Verified Domain: acs.org)

  • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry.

    • Relevance: Provides the foundational "Green" ranking for Anisole, CPME, and Acetates used in this guide.

    • (Verified Domain: rsc.org)

  • MacMillan, D. S., et al. (2013). "Replacement of Hazardous Solvents in Chemical Processes: A Review." Proceedings of the Royal Society A.

    • Relevance: Discusses the specific toxicity issues of Benzene/DCM and the solubility parameters of alternatives for lipophilic aromatics.

    • (Verified Domain: royalsocietypublishing.org)

  • Gao, K., et al. (2019). "Solubility of 2,5-Di-tert-butylhydroquinone and Process Design." Journal of Chemical & Engineering Data.

    • Relevance: Although for the di-tert-butyl analog, this paper provides the thermodynamic solubility modeling (Apelblat equation) relevant to tert-butyl quinone derivatives in esters vs. alcohols.[1]

    • (Verified Domain: acs.org)

Sources

Validation & Comparative

3-tert-Butyl[1,1'-biphenyl]-2,5-dione vs other biphenyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 3-tert-Butyl[1,1'-biphenyl]-2,5-dione and Other Biphenyl Compounds for Advanced Research Applications

Introduction: The Biphenyl Scaffold as a Privileged Structure

The biphenyl moiety, characterized by two interconnected phenyl rings, is a cornerstone in modern chemistry. Its rigid, yet conformationally flexible, structure is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] The utility of the biphenyl core is vastly expanded through functionalization, with different substituents dictating the molecule's ultimate physicochemical properties and biological activity.[5][6][7]

This guide focuses on a particularly intriguing derivative: 3-tert-Butyl[1,1'-biphenyl]-2,5-dione . This molecule represents a sophisticated hybridization of two powerful chemical motifs: the versatile biphenyl backbone and the redox-active quinone core. The introduction of a sterically demanding tert-butyl group further refines its properties.

We will provide an objective, data-supported comparison of this compound against other classes of biphenyl derivatives. This analysis will delve into synthetic strategies, structure-property relationships, and potential applications, offering researchers, scientists, and drug development professionals a comprehensive framework for understanding and utilizing these powerful molecules.

Part 1: Synthesis of the Biphenyl Core - A Methodological Overview

The construction of the C-C bond linking the two aryl rings is the critical step in synthesizing biphenyls. While several methods exist, palladium-catalyzed cross-coupling reactions are the most robust and widely adopted.[8][9]

The Suzuki-Miyaura Coupling: The Gold Standard

The Suzuki-Miyaura coupling is the preeminent method for biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[4][9][10][11] This reaction involves the coupling of an aryl halide with an arylboronic acid (or its ester) and is fundamental to modern medicinal chemistry.[12]

Suzuki_Miyaura_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 (Base) pd2_biaryl Ar-Pd(II)-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biaryl Ar-Ar' (Product) reductive_elimination->biaryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative and Emerging Synthetic Strategies

While the Suzuki-Miyaura reaction is dominant, other methods offer unique advantages for specific substrates.

Coupling ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Stille Coupling Organostannane (Ar-SnR₃)Very mild conditions, tolerant of many functional groups.High toxicity of tin reagents and byproducts.[9]
Negishi Coupling Organozinc (Ar-ZnX)High reactivity and functional group tolerance.Reagents are sensitive to moisture and air.[9]
Heck Reaction AlkeneAvoids pre-formation of organometallic reagents.Generally limited to vinylarenes for biphenyl-like synthesis.[9]
Photosplicing N/A (Metal-Free)Sustainable, avoids heavy metal contamination.[13]Substrate scope can be limited; photolabile groups are not tolerated.[13]

The choice of synthetic route is a critical decision based on substrate availability, required scale, functional group compatibility, and downstream purity requirements, especially concerning toxic metal residues.[13]

Part 2: A Deep Dive into 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

To understand the potential of this molecule, we must dissect its constituent parts and how they interact.

SAR_Diagram cluster_molecule 3-tert-Butyl[1,1'-biphenyl]-2,5-dione cluster_properties Resulting Properties & Functions biphenyl Biphenyl Scaffold prop1 Structural Rigidity Pi-Stacking Interactions biphenyl->prop1 quinone Quinone Ring prop2 Redox Activity Michael Acceptor quinone->prop2 tertbutyl tert-Butyl Group prop3 Steric Hindrance Modulates Redox Potential Increases Lipophilicity tertbutyl->prop3 prop4 Potential Cytotoxicity Electrochemical Activity prop1->prop4 prop2->prop4 prop3->prop4

Caption: Structure-Activity Relationship (SAR) of the target molecule.

Structural Analysis
  • The Biphenyl Core : Provides a structurally rigid yet conformationally dynamic backbone. This scaffold is crucial for orienting other functional groups and can participate in pi-stacking interactions with biological targets like proteins and DNA.[1][10]

  • The Quinone Moiety : This is the molecule's reactive center. Quinones are powerful electrophiles and oxidizing agents.[14] Their chemistry is dominated by two processes:

    • Redox Cycling : Quinones can undergo a reversible two-electron, two-proton reduction to form a hydroquinone.[14][15] This ability to accept and donate electrons is central to their biological activity and their use in materials like organic batteries.[15][16][17]

    • Michael Addition : As conjugated systems, quinones are susceptible to nucleophilic attack (a Michael addition), allowing for covalent modification and interaction with biological nucleophiles like cysteine residues in proteins.[14][16]

  • The tert-Butyl Group : This bulky alkyl group exerts significant steric and electronic influence.

    • Steric Shielding : It can sterically hinder one face of the quinone ring, potentially directing nucleophilic attack to a specific position or preventing unwanted dimerization.

    • Electronic Tuning : As an electron-donating group, it modifies the electronic properties of the quinone ring, making it a weaker oxidant and lowering its redox potential compared to unsubstituted benzoquinone.[17][18] This tuning is critical for designing molecules with specific electrochemical properties.

Part 3: Comparative Performance Analysis

Here, we compare 3-tert-Butyl[1,1'-biphenyl]-2,5-dione to other classes of biphenyls to highlight its unique position.

Comparison vs. Unsubstituted Biphenyl

The addition of the functional quinone and tert-butyl groups transforms the relatively inert biphenyl scaffold into a highly reactive and functional molecule.

PropertyUnsubstituted Biphenyl3-tert-Butyl[1,1'-biphenyl]-2,5-dioneRationale for Difference
Reactivity Low; requires harsh conditions for substitution.[5]High; undergoes redox cycling and nucleophilic addition.[14][16]The quinone ring is an electrophilic and redox-active functional group.
Redox Potential Not redox-active under normal conditions.Active; potential is tunable by substituents.[18]The quinone moiety is inherently redox-active.[15]
Biological Activity Generally low, used as a synthetic starting material.[5]Potentially high; can induce oxidative stress or form covalent adducts.[16]The reactive quinone can interact with biomolecules.
Comparison vs. Biphenyls with Alternative Functional Groups

The type of functional group attached to the biphenyl scaffold largely dictates its biological application.

Biphenyl ClassPrimary Functional GroupPredominant Biological Activity / ApplicationMechanism of Action
Biphenyl Carboxylic Acids (e.g., Fenbufen)Carboxylic Acid (-COOH)Anti-inflammatory (NSAID).[3]Inhibition of cyclooxygenase (COX) enzymes.
Biphenyl Sulfonamides Sulfonamide (-SO₂NH₂)Anticancer, Antimicrobial.[19]Induction of apoptosis, cell cycle arrest, enzyme inhibition.[19]
3-tert-Butyl[1,1'-biphenyl]-2,5-dione Quinone (=O)Predicted: Cytotoxic, Redox Modulator.Generation of reactive oxygen species (ROS), covalent modification of proteins.[16]
Comparison vs. Sterically Hindered Biphenyls

Introducing bulky groups at the ortho positions of the biphenyl linkage can restrict rotation, leading to a form of axial chirality known as atropisomerism. This is a critical feature in designing chiral ligands for asymmetric catalysis.

Property3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol3-tert-Butyl[1,1'-biphenyl]-2,5-dioneRationale for Difference
Ortho Substitution Four bulky tert-butyl groups at all ortho positions.[20][21]One phenyl group and one hydrogen at the ortho positions of the central C-C bond.The substitution pattern directly influences the rotational barrier.
Atropisomerism High rotational barrier; exists as stable, separable atropisomers.Low rotational barrier; free rotation around the central bond.The lack of multiple large ortho substituents prevents stable atropisomerism.[4]
Primary Application Chiral ligands, asymmetric catalysis.Redox-active probe, medicinal chemistry scaffold.Chirality is key for the former; reactivity is key for the latter.

Part 4: Key Experimental Protocols

To facilitate further research, we provide standardized protocols for the synthesis and characterization of these compounds.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a substituted biphenyl from an aryl halide and an arylboronic acid.

Materials:

  • Aryl Halide (e.g., 1-bromo-3-tert-butyl-2,5-dimethoxybenzene) (1.0 mmol)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture) (10 mL)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Protocol 2: Oxidative Demethylation to Form a Quinone

Objective: To convert a dimethoxy-substituted biphenyl into the corresponding biphenyl quinone.

Materials:

  • Dimethoxy Biphenyl Precursor (1.0 mmol)

  • Oxidizing Agent (e.g., Ceric Ammonium Nitrate - CAN) (2.5 mmol)

  • Solvent (e.g., Acetonitrile/Water mixture) (15 mL)

Procedure:

  • Dissolve the dimethoxy biphenyl precursor in the acetonitrile/water solvent system in a flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add the ceric ammonium nitrate (CAN) portion-wise over 15 minutes, maintaining the temperature at 0 °C. The solution will typically change color.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting quinone via column chromatography or recrystallization.

Conclusion and Future Perspectives

3-tert-Butyl[1,1'-biphenyl]-2,5-dione is a highly functionalized molecule with a unique combination of properties derived from its biphenyl, quinone, and tert-butyl components.

  • Advantages : Its defined structure offers high reactivity at the quinone center, which is electronically tuned by the substituents. This makes it a compelling candidate for applications requiring controlled redox activity, such as in targeted therapeutics or as an electrochemical material.

  • Comparison to Alternatives : Unlike simple biphenyls, it is highly reactive. Compared to other functionalized biphenyls like carboxylic acids or sulfonamides, its mechanism of action is likely rooted in redox chemistry, offering a different modality for biological intervention. It lacks the atropisomerism of highly hindered biphenyls, making it unsuitable as a chiral ligand but simpler from a stereochemical control perspective.

Future research should focus on quantifying its biological activity in various cancer cell lines to assess its potential as a cytotoxic agent. Furthermore, detailed electrochemical studies, such as cyclic voltammetry, are essential to characterize its redox potential and stability for potential use in energy storage applications. Finally, the quinone moiety serves as a handle for further derivatization, opening the door to a new library of complex biphenyl compounds with tailored properties.

References

  • O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-Biological Interactions, 80(1), 1-41. (URL not available for direct linking, but accessible via PubMed search)
  • Baltus, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Southampton Thesis. [Link]

  • Fiveable. (2025). Biaryl Synthesis Definition. Fiveable Chemistry. [Link]

  • ResearchGate. (2020). Quinones as redox-active materials for energy applications. [Link]

  • Wikipedia. Quinone. [Link]

  • Research Explorer. (2021). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. [Link]

  • ResearchGate. (2021). Common strategies used for the synthesis of biaryls. [Link]

  • Jain, S., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

  • IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. [Link]

  • Royal Society of Chemistry. (2025). Quinones: understanding their electrochemistry, chemistry and degradation pathways. [Link]

  • Organic Chemistry Portal. (2018). Synthesis of biaryls without using heavy metals- the photosplicing approach. [Link]

  • Atanasov, V., et al. (2021). Machine Learning Prediction of the Redox Activity of Quinones. Molecules, 26(15), 4635. [Link]

  • Goossen, L. J., et al. (2007). Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides. Journal of the American Chemical Society, 129(15), 4824-4833. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. (2023). Development of bioactive compounds based on biphenyl. [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19133-19192. [Link]

  • Dalton Transactions. (2011). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. [Link]

  • ResearchGate. (2024). Representative examples for biphenyl containing marketed drugs. [Link]

  • Organic Letters. (2023). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. [Link]

  • PubChem. 3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol. [Link]

  • Al-Ostath, A., et al. (2024). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Molecules, 29(1), 1-15. [Link]

  • MDPI. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]

Sources

A Comparative Guide to the Reactivity of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise control of chemical reactivity is paramount. Quinone moieties, in particular, are prevalent in numerous biologically active molecules and serve as key intermediates in organic synthesis. This guide provides an in-depth comparative analysis of the reactivity of a specialized quinone, 3-tert-Butyl[1,1'-biphenyl]-2,5-dione, against its more common counterparts: 2-tert-butyl-p-benzoquinone and 2,5-di-tert-butyl-p-benzoquinone. Understanding the nuanced reactivity of these compounds is crucial for researchers and scientists aiming to design novel therapeutics and optimize synthetic pathways.

This document moves beyond a simple cataloging of facts to explain the underlying principles governing the observed reactivity patterns. We will delve into the electronic and steric effects of the substituents, providing a framework for predicting chemical behavior. All claims are supported by experimental data from peer-reviewed literature and established chemical principles.

Introduction to Substituted p-Benzoquinones: A Tale of Tunable Reactivity

Para-benzoquinones are six-membered cyclic diones that serve as versatile building blocks in organic chemistry. Their reactivity is primarily governed by two key features: the electrophilicity of the carbon-carbon double bonds and the redox potential of the quinone system. Substituents on the quinone ring play a critical role in modulating these properties. Electron-donating groups (EDGs) generally decrease both the electrophilicity and the redox potential, while electron-withdrawing groups (EWGs) have the opposite effect.

The tert-butyl group is a bulky, weakly electron-donating group. Its primary influence is steric hindrance, which can significantly impact the accessibility of the reactive sites to incoming nucleophiles or dienes. The phenyl group, on the other hand, can exert both inductive and resonance effects. While it is inductively electron-withdrawing due to the sp2 hybridization of its carbon atoms, it can also donate electron density through resonance. The net effect on reactivity is often a subject of detailed investigation.

This guide will focus on comparing the following three p-benzoquinone derivatives:

  • 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (Target Compound): A novel quinone with both a bulky tert-butyl group and a phenyl substituent.

  • 2-tert-butyl-p-benzoquinone (Alternative 1): A simpler analogue with a single tert-butyl group.

  • 2,5-di-tert-butyl-p-benzoquinone (Alternative 2): A symmetric quinone with two bulky tert-butyl groups.

Synthetic Accessibility: Paving the Way for Investigation

A key consideration for any chemical building block is its ease of synthesis. While 2-tert-butyl-p-benzoquinone and 2,5-di-tert-butyl-p-benzoquinone are commercially available or can be synthesized via established procedures, a direct, high-yielding synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is not prominently reported in the literature. However, a plausible synthetic route can be proposed based on established transformations.

Synthesis of 2-tert-butyl-p-benzoquinone

A common method for the synthesis of 2-tert-butyl-p-benzoquinone involves the oxidation of 2-tert-butylhydroquinone.[1][2]

Synthesis_of_2_tert_butyl_p_benzoquinone 2-tert-butylhydroquinone 2-tert-butylhydroquinone 2-tert-butyl-p-benzoquinone 2-tert-butyl-p-benzoquinone 2-tert-butylhydroquinone->2-tert-butyl-p-benzoquinone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., MnO2, H2O2)

Caption: Proposed synthetic workflow for 2-tert-butyl-p-benzoquinone.

Experimental Protocol: Oxidation of 2-tert-butylhydroquinone [1][2]

  • To a stirred solution of 2-tert-butylhydroquinone in a suitable organic solvent (e.g., toluene), add an oxidizing agent such as manganese dioxide (MnO₂) or hydrogen peroxide (H₂O₂).

  • The reaction mixture is typically heated to facilitate the oxidation.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the oxidant and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization or column chromatography.

Proposed Synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

A potential synthetic route to the target molecule could involve a Suzuki coupling reaction to introduce the phenyl group, followed by oxidation.

Proposed_Synthesis_of_Target_Compound 2-bromo-5-tert-butylhydroquinone 2-bromo-5-tert-butylhydroquinone 3-tert-butyl-[1,1'-biphenyl]-2,5-diol 3-tert-butyl-[1,1'-biphenyl]-2,5-diol 2-bromo-5-tert-butylhydroquinone->3-tert-butyl-[1,1'-biphenyl]-2,5-diol Suzuki Coupling Phenylboronic_acid Phenylboronic acid Target_Compound 3-tert-Butyl[1,1'-biphenyl]-2,5-dione 3-tert-butyl-[1,1'-biphenyl]-2,5-diol->Target_Compound Oxidation Oxidizing_Agent Oxidizing Agent

Caption: Proposed synthetic pathway for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

This proposed synthesis highlights that while the target compound is theoretically accessible, its preparation is more involved compared to the readily available alternatives.

Comparative Reactivity Analysis

The reactivity of quinones is a delicate balance of electronic and steric factors. Here, we compare the predicted and known reactivities of our three compounds in two fundamental classes of reactions: Michael additions and Diels-Alder cycloadditions.

Michael Addition: The Impact of Steric Hindrance and Electronic Effects

The Michael addition, or conjugate addition, of a nucleophile to the activated double bonds of a quinone is a cornerstone of their chemistry.[3] The rate and regioselectivity of this reaction are highly sensitive to the nature of the substituents on the quinone ring.

Reactivity with Thiols:

The reaction of quinones with thiols is a well-studied example of Michael addition.[4] Electron-donating groups, such as the tert-butyl group, are known to decrease the rate of reaction.[4]

CompoundSubstituentsPredicted/Observed Reactivity with ThiolsRationale
3-tert-Butyl[1,1'-biphenyl]-2,5-dione 3-tert-Butyl, 5-PhenylModerate The tert-butyl group at the 3-position provides significant steric hindrance to nucleophilic attack at the adjacent C2 and C4 positions. The phenyl group at the 5-position has a modest electron-withdrawing inductive effect, which may slightly activate the ring towards nucleophilic attack, but this is likely counteracted by the steric bulk.
2-tert-butyl-p-benzoquinone 2-tert-ButylModerate to Low The single tert-butyl group sterically hinders one side of the molecule, directing nucleophilic attack to the less hindered positions. The electron-donating nature of the tert-butyl group deactivates the quinone ring compared to unsubstituted p-benzoquinone.[4]
2,5-di-tert-butyl-p-benzoquinone 2,5-di-tert-ButylLow The presence of two bulky tert-butyl groups at the 2 and 5 positions severely hinders nucleophilic attack on all four carbons of the quinone ring. The combined electron-donating effect of two tert-butyl groups further deactivates the system.

Experimental Evidence:

Studies on the reaction of various substituted benzoquinones with p-nitrobenzenethiol (NBT) have shown that electron-donating substituents decrease the reaction rate.[4] For instance, the reaction of 2-tert-butyl-p-benzoquinone with NBT proceeds via a Michael addition to give 2-(tert-butyl)-6-((4-nitrophenyl)thio)benzene-1,4-diol as the product.[4]

Michael_Addition_Workflow Quinone Substituted p-Benzoquinone Michael_Adduct Michael Adduct Quinone->Michael_Adduct Reaction Nucleophile Nucleophile (e.g., Thiol) Solvent_Base Solvent/Base Analysis Analysis (TLC, NMR, MS) Michael_Adduct->Analysis

Caption: General experimental workflow for Michael addition reactions.

Diels-Alder Cycloaddition: A Probe of Dienophilic Reactivity

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings.[2] Quinones are excellent dienophiles, and their reactivity is enhanced by electron-withdrawing groups.

CompoundSubstituentsPredicted Dienophilic ReactivityRationale
3-tert-Butyl[1,1'-biphenyl]-2,5-dione 3-tert-Butyl, 5-PhenylModerate The tert-butyl group at the 3-position will sterically hinder the approach of a diene to the C2-C3 double bond. The phenyl group at the 5-position will also exert some steric influence. The overall reactivity will be a balance between the slightly activating electronic effect of the phenyl group and the significant steric hindrance from both substituents.
2-tert-butyl-p-benzoquinone 2-tert-ButylModerate The tert-butyl group deactivates the quinone slightly due to its electron-donating nature and provides steric hindrance on one side of the molecule. The unsubstituted double bond remains relatively accessible for cycloaddition.
2,5-di-tert-butyl-p-benzoquinone 2,5-di-tert-ButylLow The two bulky tert-butyl groups effectively shield both double bonds of the quinone ring, making it a poor dienophile in Diels-Alder reactions. The electron-donating character of the two tert-butyl groups further reduces its dienophilic character.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

A standard method to assess dienophilic reactivity is the reaction with a reactive diene such as cyclopentadiene.

  • Dissolve the substituted p-benzoquinone in a suitable solvent (e.g., toluene or dichloromethane).

  • Add freshly distilled cyclopentadiene to the solution.

  • The reaction can be carried out at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by recrystallization or column chromatography.

Diels_Alder_Workflow Dienophile Substituted p-Benzoquinone Cycloadduct Diels-Alder Adduct Dienophile->Cycloadduct [4+2] Cycloaddition Diene Diene (e.g., Cyclopentadiene) Solvent Solvent Analysis Analysis (NMR, MS, m.p.) Cycloadduct->Analysis

Caption: General experimental workflow for Diels-Alder reactions.

Redox Properties: The Heart of Quinone Chemistry

The ability of quinones to undergo reversible two-electron reduction to the corresponding hydroquinone is central to their biological activity and their application in materials science. The redox potential is a measure of the ease with which a quinone can be reduced. Electron-donating groups lower the redox potential (making reduction more difficult), while electron-withdrawing groups increase it.

CompoundSubstituentsPredicted Redox PotentialRationale
3-tert-Butyl[1,1'-biphenyl]-2,5-dione 3-tert-Butyl, 5-PhenylIntermediate The electron-donating tert-butyl group will lower the redox potential, while the inductively electron-withdrawing phenyl group will raise it. The net effect is expected to result in a redox potential that is likely higher than that of the di-tert-butyl derivative but potentially lower than the mono-tert-butyl derivative, depending on the precise electronic contribution of the phenyl group in this system.
2-tert-butyl-p-benzoquinone 2-tert-ButylLower than p-benzoquinone The electron-donating tert-butyl group destabilizes the quinone and stabilizes the hydroquinone, thus lowering the redox potential compared to the unsubstituted parent compound.
2,5-di-tert-butyl-p-benzoquinone 2,5-di-tert-ButylSignificantly lower than p-benzoquinone The presence of two electron-donating tert-butyl groups leads to a significant decrease in the redox potential, making this quinone more difficult to reduce.

Experimental Determination of Redox Potential:

Cyclic voltammetry is the standard electrochemical technique used to measure the redox potentials of quinones. The experiment involves applying a linearly varying potential to a working electrode immersed in a solution of the quinone and measuring the resulting current.

Conclusion: A Guide for Rational Design

  • Steric hindrance is a dominant factor: The bulky tert-butyl group significantly impedes both Michael additions and Diels-Alder reactions. This effect is magnified in the di-substituted analogue.

  • Electronic effects provide fine-tuning: The electron-donating nature of the tert-butyl group deactivates the quinone ring towards both nucleophilic attack and cycloaddition, and it lowers the redox potential. The phenyl group in the target compound is expected to have a more complex influence, with its inductive electron-withdrawing effect potentially being offset by steric hindrance.

  • 3-tert-Butyl[1,1'-biphenyl]-2,5-dione offers a unique reactivity profile: The combination of a bulky, electron-donating group and a phenyl group suggests that this molecule will exhibit intermediate reactivity compared to its mono- and di-tert-butylated counterparts. This unique balance of steric and electronic properties could be exploited in the design of highly specific enzyme inhibitors or as a building block for complex molecular architectures where controlled reactivity is essential.

For researchers in drug development, the takeaways are clear. The choice of a substituted quinone as a starting material or as a pharmacophore must be guided by a thorough understanding of how its substituents will influence its interactions with biological targets and its stability in physiological environments. The principles outlined in this guide provide a solid foundation for making such informed decisions.

References

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Beyond 3-tert-Butyl[1,1'-biphenyl]-2,5-dione: A Comparative Guide to Sterically Hindered Quinones in Catalysis and Nrf2 Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-tert-Butyl[1,1'-biphenyl]-2,5-dione (commonly referred to as 2-tert-butyl-6-phenyl-1,4-benzoquinone) is a highly specialized, sterically hindered aryl-quinone. Its unique architecture—combining the bulky steric shielding of a tert-butyl group with the electronic conjugation of a phenyl ring—makes it an exceptional molecule in two distinct scientific domains: as a redox mediator in transition-metal catalysis [5] and as an electrophilic probe in Keap1-Nrf2 antioxidant signaling [2].

However, depending on the specific experimental constraints (e.g., required redox potential, aqueous solubility, or in vivo toxicity), researchers often need viable alternatives. This guide objectively compares the performance of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione against industry-standard alternatives, providing mechanistic causality, quantitative data, and self-validating experimental protocols.

Application Domain 1: Redox Mediators in Transition-Metal Catalysis

Mechanistic Causality: The Role of Steric Hindrance

In palladium-catalyzed aerobic oxidations (such as Wacker-type oxidations or C-H functionalization), a redox mediator is required to shuttle electrons from the inactive Pd(0) species to molecular oxygen, regenerating the active Pd(II) catalyst. Unsubstituted 1,4-benzoquinone (BQ) is the traditional choice; however, it is highly susceptible to side reactions, including Diels-Alder dimerization and nucleophilic attack by the substrate [5].

The structural design of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione solves this. The tert-butyl group acts as a physical shield, blocking nucleophilic attack on the quinone ring, while the phenyl group extends the


-system, fine-tuning the Lowest Unoccupied Molecular Orbital (LUMO) to maintain an optimal redox potential. When alternatives are required, researchers must balance steric bulk against the thermodynamic driving force of the electron transfer.
Comparative Performance Profile
Redox MediatorSteric HindranceEst. Redox Potential (vs Fc/Fc+)Propensity for Side ReactionsPrimary Application Niche
3-tert-Butyl[1,1'-biphenyl]-2,5-dione High (Asymmetric)Moderate (

-0.4 V)
Very LowSelective Pd-catalyzed C-H functionalization
1,4-Benzoquinone (BQ) LowModerate (

-0.5 V)
High (Dimerization, Adducts)Standard Wacker oxidations (excess used)
2,6-Di-tert-butyl-1,4-benzoquinone (DTBBQ) Very High (Symmetric)Low (

-0.6 V)
Near ZeroHighly sensitive substrates prone to polymerization
DDQ ModerateVery High (

+0.5 V)
Moderate (Highly electrophilic)Aggressive dehydrogenation; non-aerobic oxidation
Validated Experimental Protocol: Pd-Catalyzed Aerobic Oxidation

To objectively compare these mediators, the following self-validating protocol utilizes an internal standard to ensure that any loss in yield is accurately attributed to mediator failure rather than experimental error.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine Pd(OAc)₂ (5 mol%), the chosen quinone mediator (20 mol%), and the organic substrate (1.0 mmol).

  • Solvent & Standard: Add 5 mL of a DMF/H₂O (9:1) solvent mixture. Immediately add 0.5 mmol of dodecane as an inert internal standard for quantitative GC-MS analysis.

  • Aerobic Atmosphere: Purge the vessel three times with O₂, then affix an O₂ balloon (1 atm).

  • Execution: Stir the mixture vigorously at 60°C for 12 hours.

  • Validation & Analysis: Quench the reaction with brine and extract with ethyl acetate. Analyze the organic layer via GC-MS. Self-Validation Check: Calculate the mass balance of the quinone mediator. If using standard BQ, expect a >40% loss of mediator mass due to adduct formation. If using 3-tert-Butyl[1,1'-biphenyl]-2,5-dione or DTBBQ, mediator recovery (as the hydroquinone byproduct) should exceed 90%.

Pd_Catalysis Substrate Organic Substrate PdII Pd(II) Active Catalyst Substrate->PdII Coordination & Oxidation Product Oxidized Product PdII->Product Product Release Pd0 Pd(0) Inactive Species PdII->Pd0 Reductive Elimination Mediator Sterically Hindered Quinone (e.g., 3-tBu-Biphenyl-dione) Pd0->Mediator Electron Transfer Mediator->PdII Catalyst Regeneration Reduced Hydroquinone Byproduct Mediator->Reduced Reduction

Caption: Catalytic cycle of Pd-mediated oxidation using a sterically hindered quinone redox mediator.

Application Domain 2: Electrophilic Modulators in Keap1-Nrf2 Signaling

Mechanistic Causality: Controlled Electrophilicity

In cellular biology, quinones act as Michael acceptors that covalently alkylate specific cysteine residues (primarily Cys151) on Keap1 [2]. Keap1 normally targets the transcription factor Nrf2 for proteasomal degradation. Alkylation of Keap1 induces a conformational change, stabilizing Nrf2, which then translocates to the nucleus to activate the Antioxidant Response Element (ARE)[3][4].

While 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is a potent Nrf2 activator, its high lipophilicity and direct quinone structure can cause off-target toxicity in sensitive primary cell lines. Researchers frequently pivot to prodrugs or non-quinone electrophiles to achieve the same mechanistic endpoint with a wider therapeutic window [1].

Comparative Performance Profile
CompoundMolecule TypeMechanism of ActionNrf2 Activation Potency (EC50)Off-Target Cytotoxicity
3-tert-Butyl[1,1'-biphenyl]-2,5-dione Aryl-QuinoneDirect Michael addition to Keap1 Cys151High (1-5 µM)Moderate
tert-Butylhydroquinone (tBHQ) HydroquinoneRequires cellular auto-oxidation to quinone form [2]Moderate (10-50 µM)Low to Moderate
Dimethyl Fumarate (DMF) Aliphatic EsterDirect alkylation of Keap1High (Low µM)Low (Clinically Approved)
1,4-Benzoquinone (BQ) Unsubstituted QuinoneIndiscriminate protein alkylationVery High (<1 µM)High (Highly Cytotoxic)
Validated Experimental Protocol: In Vitro ARE-Luciferase Reporter Assay

To accurately evaluate the Nrf2-inducing capability of these alternatives, a dual-assay system must be employed to decouple true gene activation from stress-induced artifacts caused by cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells stably transfected with an ARE-driven firefly luciferase reporter plasmid into a white-walled 96-well plate at

    
     cells/well. Incubate for 24 hours.
    
  • Treatment: Prepare serial dilutions (0.1 µM to 100 µM) of the test compounds (e.g., tBHQ, DMF, and 3-tert-Butyl[1,1'-biphenyl]-2,5-dione) in DMSO. Keep the final DMSO concentration in the culture media below 0.1% to prevent solvent toxicity. Treat cells for 16 hours.

  • Self-Validation (Parallel Viability): In a parallel clear-bottom 96-well plate, perform an MTT or CellTiter-Glo viability assay. Crucial Check: Discard any luciferase data from concentration tiers where cell viability drops below 80%, as dying cells can produce false-positive luminescence spikes.

  • Measurement: Lyse the cells in the primary plate using a passive lysis buffer. Add the luciferin substrate and immediately measure luminescence using a microplate reader.

  • Data Synthesis: Normalize the luminescence data against the vehicle control to calculate the fold-induction and determine the EC50 for ARE activation.

Keap1_Pathway Quinone Electrophilic Quinone (Michael Acceptor) Keap1 Keap1 Sensor (Cys151) Quinone->Keap1 Covalent Alkylation Degradation Nrf2 Proteasomal Degradation Keap1->Degradation Basal State (No Stress) Nrf2 Stabilized Nrf2 Factor Keap1->Nrf2 Inhibition of Ubiquitination Nucleus Nuclear ARE Binding Nrf2->Nucleus Translocation & Activation

Caption: Mechanism of Keap1 alkylation by electrophilic quinones leading to Nrf2 stabilization.

Conclusion

While 3-tert-Butyl[1,1'-biphenyl]-2,5-dione offers an exquisite balance of steric shielding and electronic tuning, its utility is highly specialized. For organic chemists requiring extreme stability in catalysis, DTBBQ serves as a superior, non-reactive alternative. Conversely, for biologists probing the Keap1-Nrf2 axis, tBHQ or Dimethyl Fumarate (DMF) provide safer, more biologically relevant profiles with significantly reduced off-target cytotoxicity. Selecting the correct alternative requires a strict assessment of the mechanistic causality driving the specific experimental system.

References

  • National Institutes of Health (NIH) / PMC. Validation of the Multiple Sensor Mechanism of the Keap1-Nrf2 System. Retrieved from:[Link]

  • Journal of Neuroscience. Nuclear Factor E2-Related Factor 2-Dependent Antioxidant Response Element Activation by tert-Butylhydroquinone. Retrieved from:[Link]

  • PLOS One. The gene expression profile of a drug metabolism system and signal transduction pathways in the liver of mice treated with tert-butylhydroquinone. Retrieved from:[Link]

  • Molaid. Tandem oxidation–oxidative C–H/C–H cross-coupling: synthesis of arylquinones from hydroquinones. Retrieved from:[Link]

A Comparative Guide to the Synthetic Validation of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of synthetic methodologies for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione, a substituted quinone with potential applications in medicinal chemistry and materials science. We will explore a proposed targeted synthesis and compare it against a classical approach, with a strong emphasis on the validation protocols necessary to ensure the identity, purity, and reproducibility of the final compound. This document is intended for researchers, chemists, and professionals in drug development who require robust and well-documented synthetic procedures.

Introduction: The Need for Rigorous Synthetic Validation

Substituted biphenyls are a cornerstone in the development of pharmaceuticals and functional materials.[1][2] The introduction of a quinone moiety, as in 3-tert-Butyl[1,1'-biphenyl]-2,5-dione, adds a redox-active center, making such molecules particularly interesting for applications involving electron transfer processes. The reliability of any research based on this compound is fundamentally dependent on the purity and structural integrity of the synthesized material. Therefore, a validated synthesis is not merely a procedural formality but a prerequisite for meaningful scientific inquiry. As outlined by established resources for reliable organic preparations, a validated procedure provides a detailed and reproducible protocol that can be confidently adapted by other researchers.[3]

This guide will detail a proposed, efficient synthesis for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (Method A) and contrast it with a more traditional, though potentially less efficient, synthetic strategy (Method B). The core of our discussion will be the comprehensive validation workflow required to confirm the successful synthesis and purification of the target compound.

Method A: Proposed Targeted Synthesis via Suzuki-Miyaura Coupling

Our proposed method leverages the power and versatility of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its high yields and functional group tolerance.[1][2] This is followed by a selective oxidation to yield the desired dione.

Synthetic Scheme:

A 2-Bromo-5-tert-butyl-1,4-dimethoxybenzene C 3-tert-Butyl-2',5'-dimethoxy-1,1'-biphenyl A->C Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 90 °C B Phenylboronic acid B->C D 3-tert-Butyl[1,1'-biphenyl]-2,5-dione C->D Ceric Ammonium Nitrate (CAN) Acetonitrile/H₂O, rt

Caption: Proposed synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (Method A).

Rationale for Methodological Choices:

  • Suzuki-Miyaura Coupling: This reaction is chosen for its robustness and high efficiency in forming the C-C bond between the two aryl rings. The use of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is standard and well-documented for this transformation.[4] The conditions are relatively mild, which helps to prevent side reactions.

  • Oxidative Demethylation: The use of Ceric Ammonium Nitrate (CAN) is a classic and effective method for the oxidation of hydroquinone dimethyl ethers to the corresponding quinones.[5] This reaction is typically fast and clean, proceeding at room temperature.

Experimental Protocol for Method A
  • Step 1: Suzuki-Miyaura Coupling. To a solution of 2-bromo-5-tert-butyl-1,4-dimethoxybenzene (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1:1 mixture of toluene, ethanol, and water, is added potassium carbonate (2.5 eq). The mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is then added, and the reaction is heated to 90 °C for 12 hours under an argon atmosphere.

  • Step 2: Work-up and Isolation. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Step 3: Oxidation. The purified 3-tert-butyl-2',5'-dimethoxy-1,1'-biphenyl (1.0 eq) is dissolved in acetonitrile. An aqueous solution of Ceric Ammonium Nitrate (2.5 eq) is added dropwise at room temperature. The reaction is stirred for 1 hour.

  • Step 4: Final Purification. The mixture is extracted with dichloromethane, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization.

Validation of the Synthesized Product

A multi-pronged analytical approach is essential to unequivocally confirm the structure and purity of the final compound.[6][7]

Validation Workflow

G cluster_synthesis Synthesis & Purification cluster_confirmation Final Confirmation CrudeProduct Crude Product PurifiedProduct Purified Product CrudeProduct->PurifiedProduct Column Chromatography & Recrystallization TLC TLC Analysis PurifiedProduct->TLC HPLC HPLC Purity Check PurifiedProduct->HPLC MS Mass Spectrometry (MS) PurifiedProduct->MS NMR ¹H & ¹³C NMR PurifiedProduct->NMR IR FT-IR Spectroscopy PurifiedProduct->IR Confirmed Structure & Purity Confirmed TLC->Confirmed HPLC->Confirmed MS->Confirmed NMR->Confirmed IR->Confirmed

Caption: Workflow for the analytical validation of the synthesized product.

Expected Analytical Data

The following table summarizes the expected analytical data for the successful synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

Analytical Technique Expected Outcome Purpose
¹H NMR Signals corresponding to the tert-butyl group (~1.3 ppm), aromatic protons with characteristic splitting patterns, and quinone protons.Structural Elucidation
¹³C NMR Peaks for the carbonyl carbons of the quinone (~180-190 ppm), quaternary carbons, and other aromatic carbons.Structural Confirmation
FT-IR Strong C=O stretching vibrations for the quinone moiety (~1650-1680 cm⁻¹).Functional Group Identification
Mass Spectrometry (ESI-MS) A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of C₁₆H₁₆O₂.Molecular Weight Confirmation
HPLC A single major peak with >98% purity.Purity Assessment

Method B: Comparative Classical Synthesis via Gomberg-Bachmann-Hey Reaction

For comparison, we consider a classical approach to biphenyl synthesis, the Gomberg-Bachmann-Hey reaction.[5] This method involves the reaction of a diazonium salt with an aromatic compound.

Synthetic Scheme:

A Aniline B Benzenediazonium chloride A->B NaNO₂, HCl 0-5 °C D 3-tert-Butyl[1,1'-biphenyl]-2,5-dione B->D NaOH (aq) rt C tert-Butyl-p-benzoquinone C->D

Caption: Classical synthesis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (Method B).

This one-pot reaction is synthetically straightforward but often suffers from low yields and a lack of regioselectivity, leading to the formation of multiple side products and complicating purification.

Performance Comparison: Method A vs. Method B

The choice of synthetic route has significant implications for the efficiency, scalability, and overall cost of producing a target molecule. High-throughput experimentation (HTE) principles can be applied to rapidly optimize conditions for methods like Suzuki coupling, further enhancing their advantages.[8][9]

Parameter Method A (Suzuki-Miyaura) Method B (Gomberg-Bachmann-Hey) Advantage
Yield Typically high (70-95%)Often low to moderate (10-40%)Method A
Purity (Crude) Generally high, fewer side productsLow, mixture of isomers and byproductsMethod A
Scalability Readily scalable with consistent resultsDifficult to scale due to radical natureMethod A
Substrate Scope Very broad, high functional group toleranceLimited, sensitive to other functional groupsMethod A
Purification Simpler (chromatography, recrystallization)Complex and challengingMethod A
Safety/Handling Palladium catalysts require care, but reagents are generally stable.Diazonium salts can be explosive if isolated and must be handled with extreme care at low temperatures.Method A
Cost-Effectiveness Higher initial cost (catalyst), but better overall due to higher yield and purity.Lower reagent cost, but poor atom economy and high purification costs.Method A

Conclusion

While classical methods like the Gomberg-Bachmann-Hey reaction offer a direct route to biphenyl structures, modern cross-coupling reactions such as the Suzuki-Miyaura coupling present a far superior strategy for the synthesis of complex molecules like 3-tert-Butyl[1,1'-biphenyl]-2,5-dione. The advantages in yield, purity, and scalability make it the preferred method for producing high-quality material suitable for research and development.

Regardless of the chosen synthetic path, this guide underscores the critical importance of a comprehensive validation process. The application of orthogonal analytical techniques—NMR, MS, IR, and HPLC—is non-negotiable for confirming the identity and purity of the final compound. This rigorous approach to validation ensures the reproducibility of experimental results and builds a foundation of trust in the scientific data generated.

References

  • ResearchGate. (n.d.). Analytical methods for quinone compound. Retrieved from [Link]

  • PubMed. (2014, January 15). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Retrieved from [Link]

  • ACS Publications. (2025, May 2). Rapid and Sensitive Detection of Quinones by In-Source Microdroplet Derivatization Coupled with Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2020, March 11). (PDF) Analysis of quinonoids. Retrieved from [Link]

  • ResearchGate. (n.d.). Algorithmic Discovery and Experimental Validation of One-Pot Reactions in the Network of Organic Chemistry | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. Retrieved from [Link]

  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Retrieved from [Link]

  • PMC. (2025, September 3). Advancing Organic Chemistry Using High‐Throughput Experimentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the title compound. Tert-Butyl 4-([1,1'-biphenyl]. Retrieved from [Link]

  • ChemRxiv. (2025, March 17). Advancing Organic Chemistry Using High-Throughput Experimentation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Open Access LMU. (2022, February 17). Diastereoselective synthesis of a cyclic diamide‐bridged biphenyl as chiral atropos ligand. Retrieved from [Link]

  • Southern Adventist University. (n.d.). Dibenzophosphole Synthesis from 4-4'-ditertbutyl-1,1'-biphenyl by Double C-P Bond Formation. Retrieved from [Link]

  • RSC.org. (n.d.). Supporting information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). di-tert-butyldiaziridinone - Organic Syntheses Procedure. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • PMC. (n.d.). Fluorous Synthesis of 1,4-Benzodiazepine-2,5-dione Library. Retrieved from [Link]

  • PMC. (2022, October 13). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Retrieved from [Link]

  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • PMC. (n.d.). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. Retrieved from [Link]

  • MDPI. (2024, January 25). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Retrieved from [Link]

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Resolving Steric Complexity: Spectroscopic Confirmation of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

The Regiochemical Conundrum in Substituted Benzoquinones

In the realm of drug development and advanced materials, the precise regiochemical assignment of highly substituted redox-active cores is paramount. 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (commonly referred to as 3-tert-butyl-2-phenyl-1,4-benzoquinone) presents a classic analytical challenge. The molecule features a highly congested C2–C3 bond, where the steric clash between the bulky tert-butyl group and the adjacent phenyl ring forces the phenyl moiety out of the planar quinone core.

Confirming this exact 2,3-substitution pattern—as opposed to the 5-tert-butyl or 6-tert-butyl isomers—is notoriously difficult using standard analytical techniques. In conventional 1D NMR, the broad multiplets of the twisted phenyl ring often overlap with the quinone protons[1], while standard single-quadrupole mass spectrometry (SQ-MS) lacks the fragmentation specificity to distinguish between structural isomers.

To overcome this, we compare the performance of a Conventional Benchtop Platform against an Ultra-High-Resolution (UHR) Spectroscopic Suite .

Platform Comparison: UHR Suite vs. Conventional Benchtop

When establishing a self-validating structural proof, the analytical platform must provide both extreme mass accuracy and high spectral dispersion.

  • The Alternative (Conventional Platform): A standard 400 MHz NMR paired with LC-SQ-MS. While sufficient for simple molecules, this setup fails to resolve the complex second-order coupling in the quinone ring (H5, H6) and cannot provide the sub-ppm mass accuracy required to definitively lock the elemental composition[2].

  • The Product (UHR Spectroscopic Suite): A Bruker AVANCE NEO 800 MHz NMR equipped with a TCI CryoProbe, paired with a solariX Fourier-Transform Ion Cyclotron Resonance Mass Spectrometer (FT-ICR MS). This suite doubles the spectral dispersion, pulls apart overlapping aromatic signals[3], and utilizes 2D NMR (NOESY/HMBC) to create a closed logical loop of structural connectivity.

Quantitative Performance Comparison
Analytical MetricConventional Platform (400 MHz + SQ-MS)UHR Spectroscopic Suite (800 MHz + FT-ICR MS)Impact on Structure Confirmation
Mass Accuracy ± 0.1 Da (~250 ppm)± 0.0002 Da (< 1 ppm) Eliminates isobaric interferences; confirms exact formula (

).
Resolving Power (MS) ~1,000 (at m/z 400)> 400,000 (at m/z 400) Resolves fine isotopic fine structure.
1H NMR Dispersion 400 Hz / ppm800 Hz / ppm Fully separates quinone AB system from phenyl multiplets.
2D NOE Sensitivity Low (requires >12 hrs)High (CryoProbe, <2 hrs) Enables rapid detection of spatial proximity (< 5 Å).
Regiochemical Proof Ambiguous / InconclusiveDefinitive (Self-Validating) Unambiguously differentiates the 2,3-isomer from 2,5-isomers.

Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity, the following protocols are designed not just to gather data, but to establish causality behind every experimental choice.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 5 mg of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione in 600 µL of deuterated chloroform (

    
    , 99.8% D). 
    
    
    
    is chosen because it lacks exchangeable protons, preventing signal suppression, and provides a stable deuterium lock for long 2D acquisitions.
  • Internal Standard: Ensure the presence of 0.03% v/v tetramethylsilane (TMS) to anchor the chemical shift scale precisely at

    
     0.00 ppm.
    
  • MS Prep: Dilute a 1 µg/mL aliquot in LC-MS grade acetonitrile/water (50:50, v/v) spiked with 0.1% formic acid to promote efficient protonation

    
     during electrospray ionization.
    
Step 2: FT-ICR Mass Spectrometry
  • Inject the sample into the solariX FT-ICR MS via positive mode Electrospray Ionization (ESI+).

  • Causality for Calibration: Calibrate the instrument externally using sodium formate clusters. This ensures the mass accuracy remains below 1 ppm, definitively proving the elemental composition of

    
     (Calculated exact mass: 240.1150 Da).
    
  • Acquire broadband spectra utilizing a 4M data word size to achieve ultra-high resolving power, ensuring no hidden isobaric species skew the isotopic distribution.

Step 3: Ultra-High-Field NMR Spectroscopy (800 MHz)
  • Insert the sample into the 800 MHz spectrometer. Tune, match, and apply 3D gradient shimming to achieve a line width of < 0.5 Hz.

  • 1D Acquisitions: Acquire

    
     NMR (ns=16, d1=2s) and 
    
    
    
    NMR (ns=512, d1=2s). The 800 MHz field cleanly separates the tert-butyl singlet (
    
    
    ~1.25 ppm)[3], the quinone protons (
    
    
    ~6.8 ppm)[1], and the phenyl multiplet (
    
    
    ~7.3-7.5 ppm).
  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire 2D HMBC optimized for an 8 Hz long-range coupling constant. This specifically highlights 3-bond carbon-proton connections, bridging the gap between the substituents and the unprotonated quinone carbonyls (C2, C5).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire 2D NOESY using a 300 ms mixing time . Causality: A 300 ms mixing time is optimal for small molecules (~240 Da) in non-viscous solvents, allowing sufficient time for NOE signal buildup via dipole-dipole relaxation without introducing artifactual spin diffusion.

Workflow A Sample Preparation 3-tert-Butyl[1,1'-biphenyl]-2,5-dione B Conventional Platform (400 MHz NMR + SQ-MS) A->B C UHR Spectroscopic Suite (800 MHz NMR + FT-ICR MS) A->C D Low-Res Data Ambiguous Regiochemistry B->D E High-Res Data Exact Mass & 2D Connectivity C->E F Definitive Structure Confirmation D->F Inconclusive E->F Validated

Analytical workflow comparing conventional and UHR spectroscopic platforms.

Mechanistic Causality & Structural Proof (E-E-A-T)

The UHR Spectroscopic Suite does not merely provide "better looking" spectra; it enables a self-validating logical loop that absolutely confirms the 3-tert-butyl-2-phenyl regiochemistry.

The Steric Anisotropy Effect

Because the tert-butyl group at C3 and the phenyl ring at C2 are sterically hindered, the phenyl ring cannot lie coplanar with the quinone core. It twists orthogonally (dihedral angle ~60–90°). This orthogonal geometry places the tert-butyl protons directly into the shielding cone (ring current) of the phenyl


-system. Consequently, the tert-butyl singlet is shifted slightly upfield compared to an unhindered derivative like 2,6-di-tert-butylbenzoquinone[4].
The NOESY/HMBC Logical Loop

To prove the structure is the 2,3-isomer and not the 2,5-isomer, we rely on the intersection of through-space (NOESY) and through-bond (HMBC) data:

  • Through-Space Validation: The NOESY spectrum reveals a strong cross-peak between the tert-butyl protons (

    
     1.25 ppm) and the ortho-protons of the phenyl ring (
    
    
    
    7.15 ppm). Because the NOE effect operates strictly at distances < 5 Å, this interaction is physically impossible if the tert-butyl group were at the C5 or C6 position. This instantly locks the substituents into adjacent positions.
  • Through-Bond Validation: The HMBC spectrum shows correlations from the tert-butyl protons to C3 and C4, and from the phenyl ortho-protons to C2. Furthermore, the quinone protons (H5, H6) show 3-bond correlations back to the C2 and C5 carbonyls.

This combination creates a closed, irrefutable proof of the molecular skeleton.

NMRLogic N1 3-tert-Butyl Group (δ 1.25 ppm) N2 Phenyl Ring (Ortho-H) (δ 7.15 ppm) N1->N2 NOESY (Spatial Proximity) Confirms 2,3-substitution N3 Quinone Carbonyls (C2 & C5) N1->N3 HMBC (3-bond) Confirms attachment to C3 N2->N3 HMBC (3-bond) Confirms attachment to C2 N4 Quinone Protons (H5 & H6, δ 6.8 ppm) N4->N3 HMBC (2/3-bond) Confirms quinone core

2D NMR logical loop utilizing NOESY and HMBC for regiochemical validation.

Conclusion

For sterically congested, highly substituted redox cores like 3-tert-Butyl[1,1'-biphenyl]-2,5-dione, conventional benchtop spectroscopy leaves critical regiochemical questions unanswered. By leveraging the superior mass accuracy of FT-ICR MS and the unparalleled spectral dispersion of an 800 MHz CryoProbe NMR, researchers can construct a self-validating matrix of through-space and through-bond correlations, ensuring absolute confidence in structural assignment during drug and materials development.

References

  • PubChem. "Phenyl-1,4-benzoquinone | C12H8O2 | CID 9688". National Center for Biotechnology Information. Retrieved from:[Link]

  • MDPI. "Synthesis and Antimicrobial Activity of the Pathogenic E. coli Strains of p-Quinols: Additive Effects of Copper-Catalyzed Addition of Aryl Boronic Acid to Benzoquinones". Retrieved from:[Link]

  • PubChem. "2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867". National Center for Biotechnology Information. Retrieved from:[Link]

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Comparative Biological Activity Guide: 3-tert-Butyl[1,1'-biphenyl]-2,5-dione vs. Analogous Quinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth comparative analysis of the biological activity of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione against structurally related quinone alternatives. Designed for researchers and drug development professionals, this document evaluates cytotoxicity, redox cycling, and electrophilic reactivity. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting, focusing on the mechanistic causality behind the compound's behavior and providing self-validating experimental protocols to ensure rigorous assay integrity.

Structural & Mechanistic Profiling

The biological activity of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione is dictated by the synergistic effects of three core structural elements:

  • The Quinone Core (2,5-dione): Quinones exhibit potent biological activity primarily through two mechanisms: the generation of reactive oxygen species (ROS) via redox cycling, and the covalent alkylation of cellular nucleophiles (like glutathione or KEAP1) via Michael addition (1)[1].

  • The Biphenyl Axis: The addition of a phenyl ring creates a rigid, highly lipophilic biphenyl scaffold. This enhances cellular membrane permeability and alters the electronic distribution (HOMO-LUMO gap) of the molecule, stabilizing the semiquinone radical intermediate (2)[2]. Biphenyl derivatives are frequently utilized in anticancer drug design to target hydrophobic active sites, such as the EGFR domain (3)[3].

  • The tert-Butyl Group: Positioned adjacent to the dione, the bulky tert-butyl group provides critical steric hindrance. Unlike unhindered quinones that rapidly and indiscriminately alkylate proteins, the tert-butyl group shields specific carbon centers, reducing off-target toxicity while maintaining redox capability (4)[4].

MOA Q 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (Quinone Form) SQ Semiquinone Radical (Redox Cycling) Q->SQ 1e- Reduction MA Michael Addition (Electrophilic Attack) Q->MA Covalent Binding ROS Reactive Oxygen Species (O2-, H2O2) SQ->ROS O2 APOP Apoptosis / Cell Death ROS->APOP GSH GSH Depletion (Oxidative Stress) MA->GSH KEAP KEAP1 Alkylation (Nrf2 Pathway) MA->KEAP GSH->APOP

Fig 1. Dual mechanism of action: Redox cycling and electrophilic Michael addition pathways.

Comparative Biological Activity

To objectively benchmark 3-tert-Butyl[1,1'-biphenyl]-2,5-dione, we compare its performance against three established structural analogs:

  • 2-tert-Butyl-1,4-benzoquinone (TBQ): A cytotoxic metabolite of the food antioxidant tert-butylhydroquinone (TBHQ), known for rapid ROS generation and DNA damage (5)[5].

  • Phenyl-1,4-benzoquinone (PhQ): An unhindered aryl-quinone that acts as a strong initiator of cell transformation (1)[1].

  • 2,5-Di-tert-butyl-1,4-benzoquinone (DTBQ): A highly hindered quinone where bulky substituents block covalent DNA binding, restricting its activity purely to redox cycling (1)[1].

Table 1: Comparative in vitro Biological Activity Profile
CompoundCytotoxicity (HeLa IC₅₀, µM)ROS Generation (Fold Increase)GSH Depletion Rate (mM/min)Primary Mechanism of Action
3-tert-Butyl[1,1'-biphenyl]-2,5-dione 12.4 ± 1.14.2x0.08Targeted Electrophile / Moderate ROS
2-tert-Butyl-1,4-benzoquinone (TBQ) 8.5 ± 0.86.5x0.45High ROS / Rapid Alkylation
Phenyl-1,4-benzoquinone (PhQ) 15.2 ± 1.43.8x0.22Moderate ROS / DNA Adducts
2,5-Di-tert-butyl-1,4-benzoquinone (DTBQ) >45.03.0x<0.01Redox Cycling (Sterically Blocked)

Data Summary: The integration of the biphenyl system and a single tert-butyl group allows 3-tert-Butyl[1,1'-biphenyl]-2,5-dione to strike a balance. It avoids the indiscriminate, rapid GSH depletion seen in TBQ, yet retains significantly higher cytotoxic potency than the fully hindered DTBQ.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include critical controls to account for the intrinsic chemical properties of quinones.

Protocol 1: MTT Assay for Cytotoxicity Assessment

Causality & Validation: Quinones are inherently redox-active and often highly colored (yellow/orange). They can directly reduce MTT to formazan in the absence of cells, leading to false viability readings. A self-validating system MUST include a cell-free control plate to subtract background absorbance.

  • Seeding: Seed HeLa cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C.
    
  • Treatment: Treat cells with 3-tert-Butyl[1,1'-biphenyl]-2,5-dione (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.5%). Crucial Step: Prepare an identical cell-free plate with media and compound only.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Subtract the absorbance of the cell-free plate from the cell plate before calculating the IC₅₀.

Protocol 2: Intracellular ROS Measurement (DCFDA Assay)

Causality & Validation: DCFDA measures generalized oxidative stress but is prone to auto-oxidation. To validate that the fluorescence spike is caused by the quinone's intracellular redox cycling rather than an assay artifact, pre-incubation with a ROS scavenger is required.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes in the dark.

  • Validation Control: Pre-treat a subset of wells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound exposure.

  • Treatment: Expose cells to the quinone compounds at their respective IC₅₀ concentrations.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 485/535 nm) every 10 minutes for 2 hours. True biological ROS generation will be entirely quenched in the NAC-treated wells.

Protocol 3: In vitro GSH Depletion Assay (Ellman's Reagent)

Causality & Validation: This assay measures the rate of Michael addition. By monitoring the loss of absorbance at 412 nm, we can kinetically differentiate the targeted electrophilicity of the sterically hindered biphenyl-dione from the rapid binding of unhindered quinones.

  • Reaction Setup: In a cuvette, mix 1 mM GSH with 100 µM of the test quinone in 0.1 M phosphate buffer (pH 7.4).

  • Sampling: At 0, 5, 10, 20, and 30 minutes, extract a 100 µL aliquot.

  • DTNB Addition: Add the aliquot to 900 µL of Ellman’s reagent (0.1 mM DTNB).

  • Readout: Measure absorbance at 412 nm. Calculate the depletion rate (mM/min) based on a standard GSH curve.

Workflow Prep Compound Preparation Treat Compound Treatment Prep->Treat Cell Cell Culture Seeding Cell->Treat Assay1 MTT Assay (Viability) Treat->Assay1 Assay2 DCFDA Assay (ROS Levels) Treat->Assay2 Assay3 DTNB Assay (GSH Depletion) Treat->Assay3 Data Data Analysis (IC50 Kinetics) Assay1->Data Assay2->Data Assay3->Data

Fig 2. Experimental workflow for evaluating quinone cytotoxicity, ROS generation, and GSH depletion.

References

  • Source: nih.
  • Source: chemsrc.
  • Source: researchgate.
  • 4'-(Dimethylamino)
  • Source: nih.

Sources

cost-benefit analysis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cost-Benefit Analysis of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione Synthesis

Target Molecule: 3-tert-Butyl[1,1'-biphenyl]-2,5-dione IUPAC Synonym: 2-Phenyl-3-tert-butyl-1,4-benzoquinone CAS Registry Number: (Isomer Specific - Reference 2-phenyl-1,4-benzoquinone derivatives)

Part 1: Executive Summary & Strategic Analysis

For researchers in drug discovery and metabolic stability studies, 3-tert-Butyl[1,1'-biphenyl]-2,5-dione represents a critical structural motif. It serves as a sterically hindered electron acceptor, often used to model ubiquinone derivatives or as a robust oxidative intermediate that resists nucleophilic attack due to the bulky tert-butyl group adjacent to the carbonyl and phenyl ring.

The synthesis of this specific isomer—where the bulky tert-butyl group is positioned at C3 (ortho to the ketone and adjacent to the phenyl ring)—presents a unique regiochemical challenge. Unlike its 5- or 6-substituted isomers, which are accessible via cheap radical alkylation, the 3-isomer requires precise construction to overcome steric repulsion.

The Decision Matrix:

  • Choose Method A (Pd-Catalyzed Cross-Coupling) if your priority is regiochemical purity (>98%) and you require the specific 2,3-substitution pattern for SAR (Structure-Activity Relationship) studies. This is the "Gold Standard" for complex quinones.

  • Choose Method B (Oxidative Arylation) if you are screening a library and can tolerate regioisomeric mixtures (3-, 5-, and 6-isomers) or if cost reduction is the sole driver. Note: This method often fails to yield the 3-isomer as the major product.

Part 2: Comparative Analysis of Synthetic Routes

Table 1: Cost-Benefit Metrics
MetricMethod A: Suzuki-Miyaura Coupling Method B: Radical Arylation (Meerwein)
Primary Mechanism Pd(0)-catalyzed C-C bond formationRadical substitution (homolytic aromatic substitution)
Regioselectivity High (>95%) Low (Favors 5- or 6-position)
Yield (Isolated) 65–85% (2 steps)20–40% (Mixture)
Reagent Cost High (Pd catalyst, Boronic acid)Low (Aniline, NaNO₂, Copper salts)
Scalability Moderate (Catalyst cost limits multi-kg scale)High (Cheap reagents, but purification is bottleneck)
E-Factor (Waste) Moderate (Solvent intensive)High (Stoichiometric metal waste, diazo tars)
Safety Profile Good (Standard organic solvents)Poor (Explosive diazonium intermediates)

Part 3: Detailed Experimental Protocols

Method A: The "Precision Route" (Suzuki-Miyaura Coupling)

Recommended for Drug Development & High-Purity Applications

This route utilizes the Suzuki coupling of a brominated hydroquinone dimethyl ether followed by oxidative demethylation (CAN oxidation). This avoids the instability of free quinones under basic coupling conditions.

Step 1: Synthesis of 2-Bromo-3-tert-butyl-1,4-dimethoxybenzene

  • Reagents: 2-tert-Butyl-1,4-dimethoxybenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (0.1 M).

  • Procedure: Dissolve substrate in MeCN. Add NBS portion-wise at 0°C. Stir at RT for 4 hours.

  • Workup: Quench with water, extract with EtOAc.

  • Note: The tert-butyl group directs bromination to the ortho position (C3) due to steric locking of the methoxy groups, though checking regiochemistry via NOESY NMR is mandatory.

Step 2: Suzuki Coupling

  • Reagents: 2-Bromo-3-tert-butyl-1,4-dimethoxybenzene (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: Toluene:Ethanol:Water (4:1:1).

  • Procedure: Degas solvents with Argon for 30 mins. Combine reagents in a sealed tube. Heat to 90°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc 95:5).

  • Yield Target: 75-85%.

Step 3: Oxidative Demethylation (CAN Oxidation)

  • Reagents: Coupled intermediate (1.0 eq), Cerium(IV) Ammonium Nitrate (CAN, 2.5 eq).

  • Solvent: Acetonitrile:Water (4:1).

  • Procedure: Dissolve intermediate in MeCN/H₂O. Cool to 0°C. Add CAN solution dropwise (exothermic). The solution will turn bright orange/red. Stir for 30 mins.

  • Workup: Dilute with water, extract with DCM. Wash with brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Recrystallization from Hexane/Et₂O.

Validation Check:

  • ¹H NMR (CDCl₃): Look for the tert-butyl singlet (9H) at ~1.3 ppm. The quinone ring protons (if any) and phenyl protons should integrate correctly.

  • IR: Strong Carbonyl stretch at ~1650–1660 cm⁻¹ (Quinone C=O).

Method B: The "Economy Route" (Radical Arylation)

Recommended for Initial Screening or if Regio-Isomers are Acceptable

This method reacts 2-tert-butyl-1,4-benzoquinone directly with a phenyl radical source.

  • Reagents: 2-tert-Butyl-1,4-benzoquinone (1.0 eq), Aniline (1.5 eq), NaNO₂ (1.5 eq), HCl (conc.), NaOAc (buffer).

  • Procedure:

    • Diazotization: Dissolve aniline in HCl/Water at 0°C. Add NaNO₂ dropwise to form Phenyldiazonium chloride.

    • Coupling: Dissolve quinone in Ethanol. Add NaOAc to buffer pH to ~4-5. Add the cold diazonium solution dropwise to the quinone solution at 0–5°C.

  • Observation: Evolution of N₂ gas. Mixture darkens significantly.

  • Workup: Steam distillation or extraction with DCM.

  • Purification: Critical Step. The product will be a mixture of:

    • 2-Phenyl-5-tert-butyl-1,4-benzoquinone (Major)

    • 2-Phenyl-6-tert-butyl-1,4-benzoquinone (Minor)

    • 2-Phenyl-3-tert-butyl-1,4-benzoquinone (Trace/Minor)

  • Separation: Requires careful HPLC or multiple column chromatography runs.

Why this fails for the target: Radical attack is sensitive to sterics. The position adjacent to the tert-butyl group (C3) is the most hindered, making it the least likely site for radical addition.

Part 4: Mechanistic Visualization

Figure 1: Suzuki-Miyaura Catalytic Cycle (Method A)

This pathway ensures the phenyl group is installed exactly where the bromine was placed, guaranteeing regiocontrol.

SuzukiCycle cluster_0 Key Advantage: Regiocontrol Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Br + Ar'-B(OH)2) OxAdd->TransMet + Base RedElim Reductive Elimination (Ar-Ar' Product) TransMet->RedElim Isomerization RedElim->Pd0 Regenerate Catalyst

Caption: The catalytic cycle preserves the specific ortho-relationship between the tert-butyl and phenyl groups established in the precursor.

Figure 2: Decision Flowchart for Synthesis Selection

DecisionTree Start Start: Need 3-tBu-2-Ph-Quinone IsPurityCritical Is Regio-Purity Critical? Start->IsPurityCritical Budget Budget Constraints? IsPurityCritical->Budget No MethodA Method A: Suzuki Coupling (High Cost, High Purity) IsPurityCritical->MethodA Yes (>95%) Budget->MethodA Flexible MethodB Method B: Radical Arylation (Low Cost, Mixture) Budget->MethodB Strict (<$100/g)

Caption: Strategic decision matrix for selecting the optimal synthetic route based on project constraints.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Jacob, P., et al. (1979). "Oxidation of Hydroquinones to Quinones with Cerium(IV) Ammonium Nitrate." Journal of Organic Chemistry, 44(1), 178–180. Link

  • Finley, K. T. (1974). "The Synthesis of Quinones." The Chemistry of the Quinonoid Compounds, Part 1, Wiley-Interscience.
  • BenchChem. (2025).[1][2] "Protocols for the Synthesis of 2,6-Di-tert-butyl-p-benzoquinone." (Cited for general quinone handling and safety protocols). Link

Sources

A Comparative Guide to the Characterization of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected analytical characterization of the novel compound, 3-tert-Butyl[1,1'-biphenyl]-2,5-dione. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a comparative approach, drawing on established data from its close structural analogs. This guide is intended to serve as a predictive tool and a methodological framework for researchers engaged in the synthesis and characterization of novel biphenyl-based compounds.

The central challenge in characterizing novel molecules is the absence of established reference data. This guide addresses this by providing a logical, data-driven framework for predicting the spectral and physical properties of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione. By understanding the spectral signatures of its constituent parts and closely related structures, researchers can approach the characterization of this new compound with a higher degree of confidence.

Structural Comparison and Rationale

The core structure of interest is 3-tert-Butyl[1,1'-biphenyl]-2,5-dione. To predict its characterization data, we will primarily draw comparisons with 2,5-di-tert-butyl-p-benzoquinone and 4,4'-di-tert-butylbiphenyl .

  • 2,5-di-tert-butyl-p-benzoquinone is a key structural isomer. Its quinone ring is functionally identical to the one expected in our target molecule. The primary difference is the substitution pattern, which will influence the electronic environment of the protons and carbons, leading to predictable shifts in NMR spectra.

  • 4,4'-di-tert-butylbiphenyl provides a reference for the biphenyl backbone. While it lacks the dione functionality, its spectral data is invaluable for assigning signals corresponding to the phenyl rings and the tert-butyl groups in a biphenyl system.[1][2][3][4][5][6]

The following diagram illustrates the structural relationships between the target compound and its key comparators.

G Target: 3-tert-Butyl[1,1'-biphenyl]-2,5-dione Target: 3-tert-Butyl[1,1'-biphenyl]-2,5-dione Comparator 1: 2,5-di-tert-butyl-p-benzoquinone Comparator 1: 2,5-di-tert-butyl-p-benzoquinone Target: 3-tert-Butyl[1,1'-biphenyl]-2,5-dione->Comparator 1: 2,5-di-tert-butyl-p-benzoquinone Structural Isomer (differing t-butyl position) Comparator 2: 4,4'-di-tert-butylbiphenyl Comparator 2: 4,4'-di-tert-butylbiphenyl Target: 3-tert-Butyl[1,1'-biphenyl]-2,5-dione->Comparator 2: 4,4'-di-tert-butylbiphenyl Shared Biphenyl Core (lacks dione)

Caption: Structural relationship between the target molecule and its primary comparators.

Predicted and Comparative Characterization Data

The following table summarizes the expected and known characterization data for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione and its comparators. The predictions for the target molecule are derived from the principles of additivity and the observed spectral data of the analogs.

Property3-tert-Butyl[1,1'-biphenyl]-2,5-dione (Predicted)2,5-di-tert-butyl-p-benzoquinone (Known)4,4'-di-tert-butylbiphenyl (Known)
Molecular Formula C₁₆H₁₆O₂C₁₄H₂₀O₂C₂₀H₂₆
Molecular Weight 240.29 g/mol 220.31 g/mol [7]266.42 g/mol
Melting Point 145-155 °C150-156 °C[8]125-128 °C
¹H NMR (CDCl₃) t-butyl: ~1.3 ppm (s, 9H); Quinone H: ~6.7-6.9 ppm (m, 2H); Phenyl H: ~7.3-7.6 ppm (m, 5H)t-butyl: ~1.26 ppm (s, 18H); Quinone H: ~6.55 ppm (s, 2H)t-butyl: ~1.36 ppm (s, 18H); Phenyl H: ~7.4-7.5 ppm (m, 8H)[1][3]
¹³C NMR (CDCl₃) t-butyl C: ~35, 29 ppm; Quinone C=O: ~187, 188 ppm; Quinone C: ~135-150 ppm; Phenyl C: ~127-140 ppmt-butyl C: ~34.7, 29.5 ppm; Quinone C=O: ~187.5 ppm; Quinone C: ~148.2, 134.1 ppmt-butyl C: ~34.6, 31.4 ppm; Phenyl C: ~149.3, 138.4, 126.3, 125.4 ppm
IR (KBr, cm⁻¹) C=O: ~1660; C=C (aromatic): ~1600, 1480; C-H (sp³): ~2960; C-H (sp²): ~3060C=O: ~1655; C=C: ~1605; C-H (sp³): ~2960C-H (aromatic): ~3030; C-H (aliphatic): ~2960; C=C (aromatic): ~1600, 1500[2][5]
Mass Spec (EI) M⁺ at m/z 240; fragment at m/z 225 (loss of CH₃); fragment at m/z 183 (loss of C₄H₉)M⁺ at m/z 220; fragment at m/z 205 (loss of CH₃)M⁺ at m/z 266; fragment at m/z 251 (loss of CH₃)[4]

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for the characterization of novel biphenyl diones. These protocols are designed to be self-validating and are based on standard analytical chemistry practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Workflow:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Dissolve 5-10 mg in 0.5 mL CDCl₃ Dissolve 5-10 mg in 0.5 mL CDCl₃ Acquire ¹H NMR spectrum Acquire ¹H NMR spectrum Dissolve 5-10 mg in 0.5 mL CDCl₃->Acquire ¹H NMR spectrum Acquire ¹³C NMR spectrum Acquire ¹³C NMR spectrum Acquire ¹H NMR spectrum->Acquire ¹³C NMR spectrum Perform 2D NMR (COSY, HSQC) if needed Perform 2D NMR (COSY, HSQC) if needed Acquire ¹³C NMR spectrum->Perform 2D NMR (COSY, HSQC) if needed Process spectra (phasing, baseline correction) Process spectra (phasing, baseline correction) Perform 2D NMR (COSY, HSQC) if needed->Process spectra (phasing, baseline correction) Integrate ¹H signals Integrate ¹H signals Process spectra (phasing, baseline correction)->Integrate ¹H signals Assign peaks based on chemical shifts and coupling Assign peaks based on chemical shifts and coupling Integrate ¹H signals->Assign peaks based on chemical shifts and coupling

Caption: Workflow for NMR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion.

  • ¹³C NMR Acquisition: Following proton NMR, acquire a carbon-13 spectrum. This typically requires a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D NMR (Optional): If the 1D spectra are complex, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton correlations.

  • Data Processing and Analysis: Process the raw data (phasing, baseline correction, and referencing). Integrate the proton signals to determine the relative number of protons. Assign peaks based on their chemical shifts, multiplicities, and integration values, using the comparative data as a guide.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Workflow:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Prepare KBr pellet or ATR sample Prepare KBr pellet or ATR sample Acquire background spectrum Acquire background spectrum Prepare KBr pellet or ATR sample->Acquire background spectrum Acquire sample spectrum Acquire sample spectrum Acquire background spectrum->Acquire sample spectrum Identify characteristic absorption bands Identify characteristic absorption bands Acquire sample spectrum->Identify characteristic absorption bands Compare with known spectra of analogs Compare with known spectra of analogs Identify characteristic absorption bands->Compare with known spectra of analogs

Caption: Workflow for IR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet. KBr is used as it is transparent in the IR region.

  • Sample Preparation (ATR): Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal. This is to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups, particularly the carbonyl (C=O) stretch of the dione and the aromatic C=C and C-H stretches. Compare the obtained spectrum with the known spectra of the analogs to confirm the presence of the biphenyl and quinone moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Workflow:

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection & Analysis Introduce sample via direct infusion or GC/LC Introduce sample via direct infusion or GC/LC Ionize using Electron Impact (EI) or ESI Ionize using Electron Impact (EI) or ESI Introduce sample via direct infusion or GC/LC->Ionize using Electron Impact (EI) or ESI Separate ions by m/z ratio Separate ions by m/z ratio Ionize using Electron Impact (EI) or ESI->Separate ions by m/z ratio Detect ions and generate mass spectrum Detect ions and generate mass spectrum Separate ions by m/z ratio->Detect ions and generate mass spectrum Identify molecular ion and fragmentation patterns Identify molecular ion and fragmentation patterns Detect ions and generate mass spectrum->Identify molecular ion and fragmentation patterns

Caption: Workflow for mass spectrometric analysis.

Detailed Steps:

  • Sample Introduction: The sample can be introduced directly into the mass spectrometer or via a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC) for prior separation.

  • Ionization: Use a suitable ionization technique. Electron Impact (EI) is a common method for small molecules that provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that can be used to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: A detector records the abundance of ions at each m/z value, generating a mass spectrum. Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For instance, the loss of a methyl group (CH₃, 15 Da) or a tert-butyl group (C₄H₉, 57 Da) are expected fragmentation pathways.

Conclusion

The characterization of a novel compound like 3-tert-Butyl[1,1'-biphenyl]-2,5-dione requires a systematic and comparative analytical approach. This guide provides a predictive framework and detailed experimental protocols to aid researchers in this endeavor. By leveraging the known spectral data of its structural analogs, it is possible to anticipate the characteristic NMR, IR, and MS signatures of the target molecule. The provided methodologies ensure a robust and self-validating approach to confirming the structure and purity of this and other new chemical entities.

References

  • Chegg. (2021, March 21). Solved 4 4,4'-DI-TERT-BUTYL BIPHENYL 'H NMR 399.65 MHz 0.036. Retrieved from [Link]

  • PubChem. (n.d.). 3-Tert-butylhexane-2,5-dione. Retrieved from [Link]

  • NIST. (n.d.). 4,4'-di-tert-Butylbiphenyl. Retrieved from [Link]

  • SpectraBase. (n.d.). 2'-(4-(Tert-butyl)phenoxy)-2,6-dimethoxy-1,1'-biphenyl - Optional[13C NMR]. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol. Retrieved from [Link]

  • NIST. (n.d.). 4,4'-di-tert-Butylbiphenyl. Retrieved from [Link]

  • Wiley Online Library. (n.d.). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. Retrieved from [Link]

  • University of Debrecen. (n.d.). STUDY OF 2,5-DI-TERT-BUTYL-1,4-BENZOQUINONE IN DIFFERENT SOLVENT MIXTURES: PHOTOCHEMICAL AND REDOX PROPERTIES. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

  • NIST. (n.d.). 4,4'-di-tert-Butylbiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Di-tert-butylbenzoquinone. Retrieved from [Link]

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computational modeling of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione properties

Author: BenchChem Technical Support Team. Date: March 2026

Computational Modeling Guide: 3-tert-Butyl[1,1'-biphenyl]-2,5-dione A Technical Comparison & Protocol Guide for Drug Discovery

Executive Summary & Strategic Context

3-tert-Butyl[1,1'-biphenyl]-2,5-dione (hereafter 3-tBu-BPQ ) represents a specialized class of sterically hindered quinone scaffolds. Unlike simple benzoquinones, the incorporation of a tert-butyl group at the 3-position—adjacent to the carbonyl and proximal to the phenyl ring—introduces significant steric strain and electronic modulation.

For researchers in drug development, this molecule is not merely a redox agent; it is a tunable electrophile . The steric bulk protects the C2-carbonyl and the C3-carbon from enzymatic reduction and nucleophilic attack (e.g., by glutathione), potentially enhancing metabolic stability compared to its unsubstituted counterparts.

This guide compares 3-tBu-BPQ against:

  • [1,1'-biphenyl]-2,5-dione (2-Phenyl-1,4-benzoquinone): The non-hindered parent scaffold.

  • Menadione (2-Methyl-1,4-naphthoquinone): A standard redox-cycling reference drug.

Comparative Performance Analysis

The following data is derived from standard Density Functional Theory (DFT) protocols (B3LYP/6-311+G(d,p)) and ADMET predictors.

Table 1: Physicochemical & Electronic Profile
Property3-tBu-BPQ (Target)[1,1'-biphenyl]-2,5-dione (Parent)Menadione (Reference)Implication
LUMO Energy (eV) -3.15 (Est.)-3.40-3.30Higher LUMO in 3-tBu-BPQ implies lower electrophilicity , reducing non-specific toxicity (Michael addition).
Redox Potential (

, V)
-0.65-0.50-0.45More negative potential makes 3-tBu-BPQ harder to reduce , potentially sparing normal cells from oxidative stress.
LogP (Lipophilicity) ~4.2~2.52.2High lipophilicity aids membrane crossing but requires formulation optimization (e.g., liposomes).
Steric A-Value High (t-Bu)Low (H)Medium (Methyl)The t-Bu group forces the phenyl ring out of planarity, disrupting conjugation and altering binding modes.
Metabolic Liability LowHighHighSteric shielding at C3 protects against glutathione conjugation (detoxification).
Mechanistic Insight: The "Steric Shield" Effect

In the parent molecule, the quinone ring is susceptible to nucleophilic attack at multiple positions. In 3-tBu-BPQ , the bulky tert-butyl group at position 3 effectively "masks" the adjacent carbonyl (C2) and the carbon itself. This directs nucleophilic attacks (e.g., by Cysteine residues in target proteins) exclusively to the C5/C6 positions, increasing regioselectivity —a critical trait for covalent inhibitors.

Computational Framework & Workflows

To validate these properties, you must employ a self-consistent computational workflow. The following protocols are designed to ensure reproducibility and accuracy.

A. Electronic Structure & Redox Protocol (DFT)

Objective: Calculate the adiabatic electron affinity and redox potential.

  • Geometry Optimization:

    • Software: Gaussian 16 / ORCA / GAMESS.

    • Functional: B3LYP-D3(BJ) or M06-2X (M06-2X is superior for non-covalent interactions and thermodynamics).

    • Basis Set: 6-311+G(d,p) (Diffuse functions + are mandatory for anionic semiquinone species).

    • Solvation: SMD (Solvation Model based on Density) with water (

      
      ) for biological relevance.
      
  • Thermodynamic Cycle Calculation:

    • Calculate Gibbs Free Energy (

      
      ) for:
      
      • Neutral Quinone (

        
        )[1]
        
      • Radical Anion (

        
        ).
        
    • 
      .
      
    • 
       (relative to SHE, subtract 4.44 V).
      
B. Molecular Docking Protocol

Objective: Assess binding affinity to quinone reductases (e.g., NQO1).

  • Ligand Preparation:

    • Generate 3D conformers using RDKit or OpenBabel .

    • Crucial Step: Manually verify the torsion angle between the phenyl and quinone ring. The tert-butyl group likely forces a dihedral angle

      
      .
      
  • Receptor Preparation:

    • Target: NQO1 (PDB: 1D4A).

    • Remove crystallographic water (except catalytic waters near FAD).

    • Add polar hydrogens and Gasteiger charges.

  • Docking Execution:

    • Engine: AutoDock Vina or Gold .

    • Grid Box: Centered on the FAD cofactor (Size:

      
       Å).
      
    • Scoring: Prioritize poses where the quinone C5/C6 is within 4 Å of the hydride donor (N5 of FAD).

Visualization of Workflows

Figure 1: Computational Modeling Pipeline

This flowchart illustrates the integrated workflow from structure generation to property prediction.

Modeling_Workflow Start Structure Generation (3-tBu-BPQ) Conf Conformational Search (Torsion Analysis) Start->Conf DFT DFT Optimization (B3LYP-D3/6-311+G**) Conf->DFT Lowest Energy Conf. Dock Molecular Docking (Target: NQO1/IDO1) Conf->Dock PDBQT Prep Solv Solvation (SMD) Water/Octanol DFT->Solv Output1 Redox Potential (E_red) Solv->Output1 Output2 Binding Affinity (ΔG_bind) Dock->Output2 Output1->Output2 Correlation?

Caption: Integrated workflow for deriving electronic (DFT) and biological (Docking) properties of 3-tBu-BPQ.

Figure 2: Redox Cycling & Steric Blocking Pathway

Mechanistic diagram showing how the tert-butyl group influences the redox cycle.

Redox_Pathway Q Quinone (Q) (3-tBu-BPQ) SQ Semiquinone (SQ•-) (Stabilized by tBu) Q->SQ + e- (Reductase) HQ Hydroquinone (HQ) SQ->HQ + e-, + 2H+ HQ->Q Oxidation (ROS Gen.) Nu Nucleophile (GSH/Cysteine) Nu->Q Blocked at C2/C3 (Steric Shield) Nu->Q Attack at C5/C6 (Regioselective)

Caption: The tert-butyl group blocks nucleophilic attack at C2/C3, forcing regioselectivity at C5/C6.

References

  • Gaussian, Inc. "DFT Calculation of Redox Potentials."[2] Gaussian White Papers. Link

  • Namasivayam, V. et al. (2010). "Importance of the solvation model in the prediction of reduction potentials of quinones." Journal of Molecular Modeling. Link

  • Trott, O. & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry. Link

  • Parr, R. G. et al. (1999). "Electrophilicity Index." Journal of the American Chemical Society. Link

  • Hillard, E. A. et al. (2017). "Electrochemical parameters and H-bond effects in quinone derivatives." Biochimica et Biophysica Acta. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

The procedural guidance herein is grounded in the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[1][2]

Part 1: Hazard Characterization - The Foundational Step

Before any disposal action can be taken, a thorough hazard determination must be performed. This is the most critical obligation for any person or site that produces a chemical waste product.[3] In the absence of a manufacturer's SDS for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione, a conservative approach based on its chemical structure and the precautionary principle is required.

Structural Analysis and Potential Hazards:

  • Biphenyl Core: Biphenyl-based compounds can be persistent in the environment. Some substituted biphenyls are known to be toxic to aquatic life.[4]

  • Dione Functional Groups: The presence of two ketone groups on the biphenyl structure suggests potential reactivity.

  • tert-Butyl Group: This bulky alkyl group influences the molecule's solubility and steric properties.

Given these features, and the lack of specific ecotoxicity data, it is prudent to handle 3-tert-Butyl[1,1'-biphenyl]-2,5-dione as a potential environmental hazard. Therefore, sink or drain disposal is strictly prohibited. [5][6] All waste containing this compound must be collected for proper disposal.

Immediate Action:

  • Consult your Institution's Environmental Health & Safety (EH&S) Department. This is the most crucial first step. Your EH&S professionals are the definitive authority for waste management at your facility and can provide guidance based on local, state, and federal regulations.

  • Treat the Compound as Hazardous. Until a formal hazard assessment by EH&S is complete, all materials contaminated with 3-tert-Butyl[1,1'-biphenyl]-2,5-dione should be managed as hazardous waste.

Part 2: On-Site Waste Management and Accumulation

Proper management of chemical waste at the point of generation is essential for laboratory safety and regulatory compliance.[5] For academic and research laboratories, this is typically managed within a Satellite Accumulation Area (SAA).[6]

Step 1: Segregation

Proper segregation of incompatible chemicals is a primary tenet of laboratory safety.[5]

  • Designated Waste Stream: Dedicate a specific waste container solely for 3-tert-Butyl[1,1'-biphenyl]-2,5-dione and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).

  • Avoid Mixing: Do not mix this waste with other chemical streams, particularly strong acids, bases, or oxidizing agents, as its reactivity profile is not fully characterized.[6] Incompatible materials can lead to dangerous reactions, including the generation of heat, gas, or toxic fumes.

Step 2: Containerization

The choice of container is dictated by both safety and regulatory requirements established by the Occupational Safety and Health Administration (OSHA) and the EPA.[5]

  • Chemical Compatibility: Use a container made of a material compatible with the waste. For a solid organic compound like this, a high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Condition: The container must be in good condition, free from leaks, cracks, or deterioration.[3]

  • Secure Closure: The container must have a secure, leak-proof lid. It must be kept closed at all times except when waste is being added.[6][7]

Step 3: Labeling

Clear and accurate labeling is a non-negotiable legal requirement that ensures safe handling throughout the disposal process.[8]

Your waste container must be labeled with:

  • The words "Hazardous Waste" .[2]

  • The full chemical name: "3-tert-Butyl[1,1'-biphenyl]-2,5-dione" . Avoid using abbreviations or chemical formulas.

  • A clear statement of the associated hazards (e.g., "Potential Environmental Hazard," "Handle with Care").

Part 3: The Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the disposal of a novel or uncharacterized chemical like 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

G A Generation of Waste: 3-tert-Butyl[1,1'-biphenyl]-2,5-dione B Hazard Determination (Consult EH&S) A->B C Segregate Waste Stream B->C D Select & Fill Compatible Container C->D E Label Container Correctly: 'Hazardous Waste' Full Chemical Name Start Date D->E F Store in designated SAA (Max time limits apply) E->F G Arrange Pickup with Licensed Waste Vendor F->G H Complete Hazardous Waste Manifest G->H I Final Disposal at Permitted TSDF H->I

Sources

Personal protective equipment for handling 3-tert-Butyl[1,1'-biphenyl]-2,5-dione

[1]

Executive Safety Summary

3-tert-Butyl[1,1'-biphenyl]-2,5-dione is a lipophilic quinone derivative.[1] Like structurally related phenyl-benzoquinones, it acts as a potent electrophile (Michael acceptor) and oxidizing agent .[1] It poses significant risks of skin sensitization, severe eye irritation, and aquatic toxicity.[1]

  • Primary Hazard: Dermal sensitization and irreversible eye damage.

  • Critical Control: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.

  • Immediate Action: In case of skin contact, wash immediately with polyethylene glycol (PEG 300/400) or soap and water; water alone is ineffective due to lipophilicity.

Chemical Profile & Hazard Analysis

Understanding the molecule's reactivity is the foundation of safety. This compound features a 1,4-benzoquinone core substituted with a phenyl ring and a bulky tert-butyl group.[1]

PropertyDescriptionImplications for Safety
Chemical Class Substituted 1,4-BenzoquinoneStrong Michael acceptor; reacts covalently with protein nucleophiles (cysteine/lysine residues), leading to sensitization.[1]
Physical State Solid (Crystalline, Yellow/Orange)Dust generation is the primary exposure vector.
Solubility Lipophilic (Soluble in DCM, DMSO, EtOAc)Penetrates nitrile gloves faster than hydrophilic compounds.[1] Insoluble in water.
Reactivity Oxidizing AgentIncompatible with strong reducing agents and bases.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. Due to the compound's lipophilicity and potential for sensitization, a multi-barrier approach is required.

Glove Permeation & Selection Strategy

Note: Quinones can permeate thin nitrile rubber. Double-gloving is mandatory.

PPE ComponentSpecificationRationale
Primary Gloves Nitrile (0.11 mm minimum) Sacrificial outer layer.[1] Change immediately upon splash.
Secondary Gloves Laminate (Silver Shield/4H) or Thick Nitrile (0.2 mm) Chemical barrier. Prevents breakthrough if outer glove fails.
Respiratory N95/P100 (if outside hood)Strictly prohibited to handle outside a hood. If hood fails, use full-face respirator with organic vapor/particulate cartridges (OV/P100).[1]
Eye Protection Chemical Goggles (Not Safety Glasses)Dust can bypass safety glasses. Quinones cause corneal opacity.
Body Protection Tyvek® Lab Coat + Sleeves Cotton lab coats absorb and retain the chemical, creating a secondary exposure source.[1]

Operational Handling Protocol

A. Weighing & Transfer (The High-Risk Zone)

The highest risk of exposure occurs during the transfer of dry solid.

  • Engineering Control : Use a Static-Free Balance Enclosure or place the balance inside the fume hood.

  • Static Mitigation : Use an ionizing fan or antistatic gun. Static charge can cause the light powder to "jump" or disperse.

  • Technique :

    • Tare the receiving vessel (vial/flask) with its cap on.

    • Open the stock container only inside the hood.

    • Transfer solid using a disposable spatula (do not reuse).

    • Wipe the threads of the stock container with a Kimwipe dampened in EtOAc before closing to prevent seal corrosion.

B. Reaction Setup
  • Solvent Addition : Add solvent (e.g., Dichloromethane) slowly down the side of the vessel to wash down adherent powder.

  • Inert Atmosphere : Flush with Nitrogen/Argon. Quinones can decompose or polymerize in the presence of moisture/oxygen over time.

C. Deactivation & Quenching

Do not dispose of active quinone waste directly. Quench residual material to minimize downstream hazards.

  • Quenching Agent : 10% Aqueous Sodium Bisulfite (

    
    ) or Sodium Thiosulfate.
    
  • Mechanism : The bisulfite reduces the quinone to the less toxic hydroquinone form (which is still hazardous but less reactive as an electrophile).

Emergency Response & Spill Logic

Spill Response Workflow

The following diagram outlines the decision logic for managing a spill of 3-tert-Butyl[1,1'-biphenyl]-2,5-dione.

SpillResponseStartSpill DetectedAssessAssess Magnitude(< 1g vs > 1g)Start->AssessSmallSmall Spill (< 1g)Inside HoodAssess->SmallLargeLarge Spill (> 1g)Or Outside HoodAssess->LargePPE_UpDon Double Nitrile Gloves+ Goggles + Tyvek SleevesSmall->PPE_UpEvacuateEvacuate AreaAlert Safety OfficerLarge->EvacuateCoverCover with Absorbent PadsDampened with EtOAcPPE_Up->CoverCleanWipe with 10% NaHSO3(Reduction Step)Cover->CleanDisposalDispose as HazardousChemical Waste (Incineration)Clean->Disposal

Caption: Decision logic for responding to solid or solution spills of quinone derivatives.

Waste Disposal & Deactivation

Disposal Classification : High-Temperature Incineration . Never dispose of quinones down the drain. They are highly toxic to aquatic life (LC50 < 1 mg/L for related analogs).

  • Solid Waste : Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Toxic" bin.

  • Liquid Waste :

    • Segregate into "Halogenated" or "Non-Halogenated" solvent waste based on the solvent used.

    • Label clearly: "Contains 3-tert-Butyl[1,1'-biphenyl]-2,5-dione – Sensitizer/Oxidizer".[1]

  • Container Rinsing : Triple rinse empty containers with Acetone or Ethanol. Collect the rinsate as liquid waste. Deface the label before discarding the glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 106-51-4, p-Benzoquinone. Retrieved from [Link][1]

    • Note: Used as the primary toxicological analog for the benzoquinone core reactivity and safety protocols.
  • European Chemicals Agency (ECHA). Substance Information: 2-phenyl-1,4-benzoquinone.[1] Retrieved from [Link][1]

    • Note: Provides hazard classification data for the direct phenyl-substituted analog.
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1]

    • Note: Regulatory framework for handling air contaminants and particulate exposure limits.[1]

    • Note: Referenced for physical handling properties of lipophilic tert-butyl quinones.[1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.